methyl 1-methyl-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFRBWRVMAKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627970 | |
| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40611-74-3 | |
| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Methyl 1-Methyl-1H-pyrrole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 1-Methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-74-3). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular identity, structural characteristics, and key physicochemical parameters that influence its behavior in experimental and biological systems. We will explore its spectroscopic profile, plausible synthetic routes, and its significance as a heterocyclic building block. Furthermore, this guide furnishes detailed, field-proven experimental protocols for determining critical properties such as lipophilicity (LogP) and aqueous solubility, ensuring scientific integrity and reproducibility in your laboratory.
Molecular Identity and Structure
This compound is a disubstituted pyrrole, a five-membered aromatic heterocycle that forms the core of numerous natural products and pharmacologically active compounds. The N-methylation and the presence of a methyl ester at the C3 position significantly influence its polarity, reactivity, and metabolic stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Caption: Key identifiers for the target molecule.
The structure features a planar, electron-rich pyrrole ring. The nitrogen atom's lone pair participates in the aromatic system. The N-methyl group prevents hydrogen bond donation, while the methyl ester group acts as a hydrogen bond acceptor and introduces a site susceptible to hydrolysis.
Caption: 2D Structure of the molecule.
Core Physicochemical Properties
The physicochemical properties of a compound are paramount in drug discovery, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the known and predicted properties for this compound.
| Property | Value | Source/Comment |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Physical Form | Solid or Semi-solid | Sigma-Aldrich |
| Melting Point | Not available | Data for the precursor, methyl 1H-pyrrole-3-carboxylate, is 85-89 °C. N-methylation typically lowers the melting point by disrupting crystal packing.[2] |
| Boiling Point | Not available | - |
| XLogP3 (Lipophilicity) | 0.5 | PubChem (Computed)[1] |
| pKa | Not available | The pyrrole nitrogen is non-basic (pKa of protonated pyrrole is ~0.4). The ester is neutral. |
| Aqueous Solubility | Not available | Expected to have low to moderate solubility based on its LogP and the presence of a polar ester group. |
| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich |
Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which strongly influences its ability to cross biological membranes. The computed XLogP3 value of 0.5 suggests that this compound has a balanced hydrophilic-lipophilic character.[1] This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate sufficient aqueous solubility for formulation while allowing for membrane permeation.
Solubility
Ionization Constant (pKa)
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyrrole ring, a singlet for the N-methyl group, and a singlet for the O-methyl group of the ester. Based on data from similar N-methyl pyrrole structures, the N-methyl protons would likely appear around 3.6-3.8 ppm.[3] The aromatic protons would appear further downfield (6.0-7.5 ppm), with their exact chemical shifts and coupling patterns dependent on the substituent positions.[4][5][6]
-
¹³C NMR: The carbon spectrum will show seven unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1700-1725 cm⁻¹. C-H, C-N, and C-O stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a strong signal for the protonated molecule [M+H]⁺ at m/z 140.15.
Synthesis and Reactivity Insights
Understanding the synthesis of a molecule provides context for potential impurities and informs its use in further chemical transformations. A common and efficient route to this compound is the N-methylation of its precursor, methyl 1H-pyrrole-3-carboxylate.
Caption: General workflow for the synthesis of the title compound.
Causality: The choice of a strong base, such as sodium hydride (NaH), is critical to deprotonate the relatively non-acidic pyrrole N-H.[7] This generates the pyrrolide anion, a potent nucleophile that readily attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide).[8] The use of an aprotic polar solvent like DMF helps to solvate the ions and facilitate the SN2 reaction.
Experimental Protocols for Property Determination
To ensure trustworthy and reproducible data, standardized protocols must be followed. Here, we detail a self-validating system for determining the n-octanol/water partition coefficient (LogP).
Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)
This protocol is designed to determine LogP values in the range of -2 to 4.[4]
Principle: The compound is dissolved in one of two pre-saturated immiscible phases (n-octanol and water). The mixture is shaken to allow for equilibrium to be established, after which the phases are separated and the concentration of the analyte in each phase is determined. The partition coefficient is the ratio of these concentrations.[9]
Caption: Workflow for LogP determination via the shake-flask method.
Self-Validation Steps:
-
Mass Balance: The total amount of substance at the end of the experiment should be compared to the amount added initially. A recovery of 90-110% validates the integrity of the experiment.
-
Multiple Ratios: The determination should be performed with at least two different phase volume ratios to ensure the calculated LogP is independent of the experimental setup.
-
Equilibrium Confirmation: Samples should be taken at different time points (e.g., 1, 2, and 4 hours) to confirm that the concentration ratio has reached a stable plateau.
Applications in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent).[5] These structures highlight the versatility of the pyrrole core in interacting with biological targets.
This compound serves as a versatile starting material for building more complex molecules.
-
Ester Handle: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides.
-
Ring Functionalization: The aromatic pyrrole ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate activity and properties.
-
N-Methyl Group: The presence of the N-methyl group blocks metabolic N-dealkylation pathways that can be a liability for N-H pyrroles, potentially increasing the compound's in vivo stability.
By understanding the fundamental physicochemical properties detailed in this guide, researchers can make more informed decisions when utilizing this compound in synthetic campaigns and drug discovery programs.
References
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12361759, methyl 1H-pyrrole-3-carboxylate. [Link]
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Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10154054, 1-methyl-1H-pyrrole-3-carboxylic acid. [Link]
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PrepChem.com. Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. [Link]
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An In-depth Technical Guide to the Structural Elucidation of Methyl 1-Methyl-1H-pyrrole-3-carboxylate
This guide provides a comprehensive, multi-technique workflow for the unambiguous structural determination of methyl 1-methyl-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, demonstrating how an integrated analytical approach forms a self-validating system for structural confirmation. We will progress from foundational molecular formula determination to the intricate mapping of atomic connectivity, ensuring scientific integrity at every step.
The Strategic Framework of Structure Elucidation
The definitive identification of a molecule is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods.[1][2][3] Our approach begins by establishing the elemental composition and molecular weight, followed by the identification of key functional groups, and culminates in the precise assembly of the molecular architecture. Each successive layer of data refines and validates the structural hypothesis.
The logical workflow for elucidating the structure of an unknown compound is a systematic process of evidence gathering and integration.
Caption: General workflow for small molecule structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Blueprint
Expertise & Rationale: Before attempting to assemble a structure, we must first know its fundamental components. HRMS is the cornerstone of this initial step, providing a highly accurate mass measurement that allows for the confident determination of the elemental formula.[1][4] For nitrogen-containing heterocyclic compounds, electrospray ionization (ESI) in positive ion mode is exceptionally effective due to the ease of protonating the nitrogen atom, leading to a strong [M+H]⁺ signal.
Expected Data for C₇H₉NO₂: The molecular formula C₇H₉NO₂ corresponds to a calculated monoisotopic mass of 139.06333 Da. The Index of Hydrogen Deficiency (IHD) is 4, suggesting a combination of rings and/or double bonds, consistent with a substituted pyrrole ring (1 ring + 2 double bonds = IHD of 3) and a carbonyl group (1 double bond = IHD of 1).
| Parameter | Expected Value |
| Molecular Formula | C₇H₉NO₂ |
| Ionization Mode | ESI Positive |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 139.06333 Da |
| Observed [M+H]⁺ | ~140.0706 Da (within 5 ppm error) |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 Da). Optimize source parameters to maximize the signal of the molecular ion.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, constraining the search to C, H, N, and O.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by probing their characteristic vibrational frequencies.[5] For our target molecule, the most telling signals will be the strong carbonyl (C=O) stretch of the ester and the various C-H, C-N, and C-O bonds that constitute the molecular framework.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3100-3000 | C-H Stretch | Aromatic C-H (Pyrrole Ring) |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (Methyl Groups) |
| ~1720-1700 | C=O Stretch | Ester Carbonyl |
| ~1550-1450 | C=C Stretch | Pyrrole Ring |
| ~1250-1150 | C-O Stretch | Ester C-O |
| ~1100-1000 | C-N Stretch | Pyrrole Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform automatic baseline correction and peak picking.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core Structure
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the complete structure of an organic molecule in solution.[6] It provides detailed information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR), allowing for the piecing together of the molecular puzzle.
¹H NMR Spectroscopy: Mapping the Proton Framework
Rationale: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling relationships. For this compound, we expect five distinct signals corresponding to the three pyrrole ring protons and the two methyl groups.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | t or dd | 1H | H-5 | Deshielded by adjacent N and ester group. |
| ~6.8-7.0 | t or dd | 1H | H-2 | Adjacent to the electron-donating N-methyl group. |
| ~6.2-6.4 | t or dd | 1H | H-4 | Positioned between two C-H groups. |
| ~3.8 | s | 3H | N-CH ₃ | Singlet, typical chemical shift for an N-methyl group on a pyrrole. |
| ~3.7 | s | 3H | O-CH ₃ | Singlet, characteristic chemical shift for a methyl ester. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[4]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure good signal dispersion. Tune and shim the instrument to achieve optimal resolution and sensitivity.[4]
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.[4]
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal and integrate all peaks.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Rationale: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. This provides a direct count of the carbons and, based on their chemical shifts, information about their hybridization and chemical environment (e.g., carbonyl, aromatic, aliphatic).
| Chemical Shift (δ) / ppm | Assignment | Rationale |
| ~165 | C =O | Typical chemical shift for an ester carbonyl carbon. |
| ~128 | C -2 | Pyrrole carbon adjacent to the N-methyl group. |
| ~125 | C -5 | Pyrrole carbon adjacent to nitrogen. |
| ~115 | C -3 | Pyrrole carbon directly attached to the ester group. |
| ~108 | C -4 | Pyrrole carbon shielded by adjacent carbons. |
| ~51 | O-C H₃ | Characteristic chemical shift for a methyl ester carbon. |
| ~36 | N-C H₃ | Typical chemical shift for an N-methyl carbon on a pyrrole ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample & Instrument: Use the same sample and instrument as for the ¹H NMR.
-
Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically required due to the longer relaxation times of carbon nuclei.[4]
-
Processing: Process the FID similarly to the ¹H spectrum, referencing the solvent peak (CDCl₃ at δ 77.16 ppm).
Data Synthesis and Final Confirmation
The true power of this analytical workflow lies in the convergence of data from all techniques. Each piece of evidence must be consistent with the proposed structure.
Caption: Convergence of multi-technique data for structure confirmation.
-
HRMS establishes the elemental formula: C₇H₉NO₂.
-
FTIR confirms the presence of an ester functional group (C=O and C-O stretches).
-
¹H and ¹³C NMR together build the final picture:
-
The two methyl singlets in the ¹H NMR and their corresponding carbons in the ¹³C NMR confirm the N-CH₃ and O-CH₃ groups.
-
The three distinct aromatic proton signals and four sp² carbon signals confirm the substituted pyrrole ring.
-
The specific chemical shifts of the ring protons and carbons, influenced by the electron-donating N-methyl group and the electron-withdrawing ester group, confirm the 1,3-substitution pattern.
-
Advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would provide the final, unambiguous links. For instance, an HMBC experiment would show a correlation from the O-CH₃ protons (δ ~3.7) to the ester carbonyl carbon (δ ~165), definitively connecting the methyl ester to the ring.
-
X-ray Crystallography: The Definitive Solid-State Structure
For a compound that is a crystalline solid, such as this compound, single-crystal X-ray diffraction provides the ultimate structural proof.[1] This technique determines the precise three-dimensional arrangement of every atom in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this exact molecule may not be publicly available, the methodology remains the gold standard for absolute structure determination when suitable crystals can be obtained.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction (General Workflow)
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.
Conclusion
The structural elucidation of this compound is a prime example of a modern, integrated analytical chemistry workflow. By systematically employing HRMS, FTIR, and both 1D and 2D NMR, a scientist can confidently move from an unknown sample to a fully validated molecular structure. Each technique provides a unique and essential piece of the puzzle, and their collective agreement provides the trustworthiness required in research and development. When possible, X-ray crystallography offers the final, unequivocal confirmation of the solid-state structure. This methodical, multi-faceted approach ensures the highest degree of scientific rigor and confidence in chemical characterization.
References
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Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]
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Zhu, Z., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 143, 116341. Available at: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Available at: [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Retrieved from [Link]
-
Bharathi, A. K., et al. (2022). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Journal of Molecular Structure, 1262, 132988. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
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- 7. benchchem.com [benchchem.com]
Spectroscopic Characterization of Methyl 1-methyl-1H-pyrrole-3-carboxylate: A Technical Guide
Introduction: The Imperative of Structural Verification
In the realm of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Methyl 1-methyl-1H-pyrrole-3-carboxylate, a substituted heteroaromatic compound, serves as a valuable scaffold in medicinal chemistry. Its biological activity and therapeutic potential are intrinsically linked to its precise molecular architecture. Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but fundamental to ensuring the integrity of research and development endeavors.
This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, present predicted data based on established chemical principles, and provide field-proven protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound framework for the characterization of similar heterocyclic compounds.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the standard atom numbering convention used throughout this guide.
Structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, making it a powerful tool for structural analysis.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals corresponding to the three aromatic protons on the pyrrole ring and the two methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-2 | ~7.4 - 7.6 | Triplet (t) | 1H | Located between the electron-donating N-methyl group and the electron-withdrawing ester group, leading to a downfield shift. It will appear as a triplet due to coupling with H-4 and H-5. |
| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | 1H | Adjacent to the nitrogen atom, experiencing a moderate downfield shift. It will be split by both H-2 and H-4. |
| H-4 | ~6.1 - 6.3 | Doublet of doublets (dd) | 1H | Positioned between two carbon atoms, this proton is the most upfield of the aromatic signals. It will be split by H-2 and H-5. |
| N-CH₃ | ~3.7 - 3.9 | Singlet (s) | 3H | The methyl group attached to the nitrogen is deshielded by the aromatic ring current, resulting in a downfield shift compared to a typical aliphatic methyl group. |
| O-CH₃ | ~3.6 - 3.8 | Singlet (s) | 3H | The protons of the ester methyl group are in a standard chemical environment. |
Experimental Protocol for ¹H NMR[1][2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Key proton correlations for spectral assignment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Data
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ should display seven signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (ester) | ~165 - 170 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| C-2 | ~125 - 130 | This carbon is adjacent to the nitrogen and is deshielded by the aromatic system. |
| C-5 | ~120 - 125 | Also adjacent to the nitrogen, its chemical shift is influenced by the N-methyl group. |
| C-3 | ~115 - 120 | The carbon bearing the ester group is shifted downfield due to the electron-withdrawing effect of the substituent. |
| C-4 | ~108 - 112 | This carbon is expected to be the most upfield of the aromatic carbons. |
| O-CH₃ | ~50 - 55 | A typical chemical shift for an ester methyl carbon. |
| N-CH₃ | ~35 - 40 | The N-methyl carbon is shielded relative to the aromatic carbons. |
Experimental Protocol for ¹³C NMR[1]
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a standard broadband proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required compared to ¹H NMR. A relaxation delay of 2-5 seconds is common.
-
Data Processing: Process the FID using a Fourier transform and phase the resulting spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data
The key vibrational frequencies for this compound are associated with the ester functional group and the aromatic pyrrole ring.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~2950 - 2850 | C-H stretch (aliphatic, CH₃) | Medium |
| ~1720 - 1700 | C=O stretch (ester) | Strong, sharp |
| ~1550 - 1450 | C=C and C=N stretches (pyrrole ring) | Medium-Strong |
| ~1250 - 1150 | C-O stretch (ester) | Strong |
| ~1100 - 1000 | C-N stretch | Medium |
Experimental Protocol for ATR-FTIR[3][4][5]
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.
Predicted Mass Spectrometry Data
For this compound (C₇H₉NO₂), the expected data from a high-resolution mass spectrometer using electrospray ionization (ESI) is as follows.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₇H₁₀NO₂]⁺ | 140.0601 | Protonated molecular ion (the base peak in positive ion mode). |
| [M+Na]⁺ | [C₇H₉NO₂Na]⁺ | 162.0525 | Sodium adduct of the molecular ion. |
| [M-OCH₃]⁺ | [C₆H₆NO]⁺ | 108.0444 | A likely fragment resulting from the loss of the methoxy group. |
| [M-COOCH₃]⁺ | [C₅H₆N]⁺ | 80.0495 | A fragment corresponding to the loss of the entire methoxycarbonyl group. |
Experimental Protocol for ESI-MS[6][7][8]
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe all possible ionic species.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic characterization lies in the synergistic use of multiple techniques. Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.
Workflow for comprehensive structural elucidation.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. Through the combined application of NMR, IR, and MS, a complete and confident structural assignment can be achieved. The predicted data and detailed protocols provided in this guide serve as a robust framework for the analysis of this compound and can be readily adapted for the characterization of other novel small molecules in a research and development setting. Adherence to these systematic and self-validating protocols ensures the highest degree of scientific integrity and trustworthiness in the generated data.
References
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ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
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University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service (PDF). Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]
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Van Breemen, R. B., & Li, Y. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 51(9), 627–643. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Nielson, I., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(15), 10218-10228. Retrieved from [Link]
-
University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. Retrieved from [Link]-xYl-Y3-9c)
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-1H-pyrrole-3-carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of methyl 1-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies. Our focus is on providing a robust and reproducible approach, ensuring both high yield and purity of the target compound.
Introduction: The Significance of N-Methylated Pyrroles
N-methylated pyrrole derivatives are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The methylation of the pyrrole nitrogen can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and metabolic stability. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The strategic placement of the methyl ester and the N-methyl group allows for diverse chemical modifications.
Synthesis of this compound: A Two-Step Approach
The most efficient and logical synthesis of this compound involves a two-step process. First, the commercially available precursor, methyl 1H-pyrrole-3-carboxylate, is synthesized, followed by the N-methylation of the pyrrole ring. This approach allows for a high degree of control over the final product's purity.
Step 1: Synthesis of Methyl 1H-pyrrole-3-carboxylate (Starting Material)
While methyl 1H-pyrrole-3-carboxylate is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis involves the esterification of 1H-pyrrole-3-carboxylic acid. For the purpose of this guide, we will assume the starting material, methyl 1H-pyrrole-3-carboxylate, is of high purity (≥97%).
Step 2: N-Methylation of Methyl 1H-pyrrole-3-carboxylate
The core of the synthesis lies in the selective methylation of the nitrogen atom of the pyrrole ring. The choice of reagents and reaction conditions is critical to prevent side reactions, such as the methylation of the ester group or the pyrrole ring itself.
Reaction Principle: The N-methylation of pyrrole is an electrophilic substitution reaction. The pyrrole nitrogen is deprotonated by a suitable base to form a nucleophilic pyrrolide anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide, to form the N-methylated product.[1]
Experimental Protocol: N-Methylation
This protocol is adapted from a well-established method for the N-methylation of pyrroles.[2]
Materials and Reagents:
-
Methyl 1H-pyrrole-3-carboxylate
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Deprotonation: Cool the solution in an ice bath. To this solution, add finely ground sodium hydroxide (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at this temperature. The formation of the sodium salt of the pyrrole should result in a homogenous solution.
-
Methylation: Slowly add methyl iodide (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Rationale for Experimental Choices:
-
Base and Solvent: The choice of sodium hydroxide as the base and DMSO as the solvent is crucial. DMSO is a polar aprotic solvent that effectively solvates the sodium cation, leaving the pyrrolide anion more nucleophilic and reactive. Sodium hydroxide is a strong enough base to deprotonate the pyrrole N-H.[1][2]
-
Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this transformation.
-
Temperature Control: Maintaining a low temperature during the addition of the base and methyl iodide helps to control the exothermic reaction and minimize potential side reactions.
Characterization of this compound
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for this purpose.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | N/A |
| Molecular Weight | 139.15 g/mol | N/A |
| Appearance | Off-white to pale yellow solid or oil | [3] |
Spectroscopic Analysis
1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | H-2 (pyrrole ring) |
| ~6.7 | t | 1H | H-4 (pyrrole ring) |
| ~6.1 | t | 1H | H-5 (pyrrole ring) |
| 3.8 | s | 3H | -OCH₃ (ester) |
| 3.7 | s | 3H | -NCH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The predicted shifts are based on the analysis of similar structures.[4]
2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~127 | C-2 (pyrrole ring) |
| ~123 | C-5 (pyrrole ring) |
| ~118 | C-3 (pyrrole ring) |
| ~108 | C-4 (pyrrole ring) |
| ~51 | -OCH₃ (ester) |
| ~36 | -NCH₃ |
Note: The predicted shifts are based on the analysis of similar N-methylated pyrrole esters.[4]
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ester) |
| ~1540 | C=C stretch (pyrrole ring) |
| ~1440 | C-H bend (methyl) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-N stretch |
Note: The absence of a broad N-H stretching band around 3300 cm⁻¹ is a key indicator of successful N-methylation.[5]
4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 139
-
Key Fragmentation Peaks:
Workflow and Logic Diagrams
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Logic
Caption: Logical flow for the characterization of the final product.
Conclusion
This guide outlines a reliable and well-reasoned approach for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this important chemical intermediate. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound, which is paramount for its application in further scientific endeavors.
References
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MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
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Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC - NIH. (n.d.). Retrieved from [Link]
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MDPI. (2024). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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ResearchGate. (2004). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]
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The Journal of Organic Chemistry. (1963). The Methylpyrroles. Synthesis and Characterization. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, Characterization and Thermal Behavior of N-Substituted Pyrrole Esters. Retrieved from [Link]
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MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate. Retrieved from [Link]
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PMC. (2012). A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-PYRROLE-3-CARBOXYLIC ACID, 1-(2-HYDROXYETHYL)-5-METHOXY-2-METHYL- METHYL ESTER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(4-methyl-1-piperidinyl)acetyl]-, methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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SpectraBase. (n.d.). Pyrrole-1-carboxylic acid, methyl ester. Retrieved from [Link]
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ResearchGate. (2020). Microwave-Assisted One-Pot Synthesis of N-Substituted 2-Methyl-1H-pyrrole-3-carboxylate Derivatives without Catalyst and Solvent. Retrieved from [Link]
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An In-depth Technical Guide to 1-Methyl-1H-pyrrole-3-carboxylic Acid (CAS 36929-61-0): A Key Building Block in Modern Drug Discovery
Introduction: The Unassuming Architect of Potent Therapeutics
In the vast landscape of chemical building blocks available to the discerning researcher, 1-Methyl-1H-pyrrole-3-carboxylic acid (CAS No. 36929-61-0) has emerged as a pivotal scaffold in the synthesis of highly targeted and potent therapeutic agents. This guide provides an in-depth technical overview of this versatile compound, from its fundamental properties to its critical role in the development of next-generation inhibitors for challenging disease targets. As a seasoned application scientist, my objective is to not only present the data but to illuminate the rationale behind its application, empowering researchers to leverage its full potential in their drug discovery endeavors. The pyrrole ring, a five-membered aromatic heterocycle, is a recurring motif in numerous biologically active natural products and synthetic drugs.[1][2] The specific substitution pattern of 1-Methyl-1H-pyrrole-3-carboxylic acid, featuring a methyl group on the nitrogen and a carboxylic acid at the 3-position, offers a unique combination of steric and electronic properties that are instrumental in its utility.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe utilization in any research and development setting.
Physicochemical Properties
The key physicochemical properties of 1-Methyl-1H-pyrrole-3-carboxylic acid are summarized in the table below. This data has been compiled from various reputable chemical suppliers and databases.[3]
| Property | Value | Reference(s) |
| CAS Number | 36929-61-0 | [3] |
| Molecular Formula | C₆H₇NO₂ | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 276.6 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| InChI Key | OONDRKVHFCQDCG-UHFFFAOYSA-N |
Safety and Handling
1-Methyl-1H-pyrrole-3-carboxylic acid is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is essential when handling this compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[3]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, seek medical attention.[4]
Synthesis of 1-Methyl-1H-pyrrole-3-carboxylic Acid: A Practical Approach
While numerous methods exist for the synthesis of substituted pyrroles, this section outlines a conceptual, multi-step laboratory protocol for the preparation of 1-Methyl-1H-pyrrole-3-carboxylic acid, adapted from established methodologies for related pyrrole-3-carboxylic acid derivatives.[5][6] The Hantzsch pyrrole synthesis, a classic method, provides a robust foundation for constructing the pyrrole ring from readily available starting materials.[6]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 1-Methyl-1H-pyrrole-3-carboxylic acid.
Detailed Experimental Protocol (Conceptual)
Step 1: Synthesis of tert-Butyl 1-methyl-1H-pyrrole-3-carboxylate
-
Reaction Setup: To a solution of tert-butyl acetoacetate (1.0 eq) and methylamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add an α-halo ketone (e.g., 2-bromoacetaldehyde, 1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Reaction Conditions: Heat the mixture, potentially under microwave irradiation or in a continuous flow reactor, to facilitate the cyclization reaction.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the tert-butyl ester of the target compound.
Step 2: Hydrolysis to 1-Methyl-1H-pyrrole-3-carboxylic Acid
-
Reaction Setup: Dissolve the purified tert-butyl 1-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a suitable solvent mixture, such as dioxane and water.
-
Reaction Conditions: Add a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to catalyze the hydrolysis of the tert-butyl ester. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: If a basic hydrolysis was performed, carefully acidify the reaction mixture with a strong acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum to yield pure 1-Methyl-1H-pyrrole-3-carboxylic acid.
Application in Drug Discovery: A Scaffold for Potent Inhibitors
The primary and most significant application of 1-Methyl-1H-pyrrole-3-carboxylic acid is as a crucial intermediate in the synthesis of inhibitors targeting key proteins implicated in cancer and neurological disorders.
Mcl-1 Inhibitors for Cancer Therapy
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in various cancers, contributing to tumor survival and resistance to chemotherapy.[7] The development of Mcl-1 inhibitors is a promising therapeutic strategy. Several potent and selective Mcl-1 inhibitors, such as S64315 (MIK665), utilize a pyrrole-based scaffold.[4][8] The 1-methyl-1H-pyrrole-3-carboxamide moiety often serves as a key pharmacophore, engaging in crucial interactions within the binding pocket of the Mcl-1 protein. The structure-activity relationship (SAR) studies of such inhibitors have demonstrated that the carboxamide group at the 3-position of the pyrrole ring is vital for potent anti-proliferative activity.[9]
MAGL Inhibitors for Neurological and Other Disorders
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, anxiety, and inflammation. 1-Methyl-1H-pyrrole-3-carboxylic acid has been utilized as a building block in the synthesis of piperazine derivatives that act as MAGL inhibitors.
Illustrative Amide Coupling Protocol
The carboxylic acid functionality of 1-Methyl-1H-pyrrole-3-carboxylic acid is readily converted to an amide, which is a common linkage in the final drug molecules. The following is a generalized protocol for the amide coupling reaction.[10]
Step-by-step Methodology:
-
Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.
-
Addition of Coupling Agents: Add a peptide coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Addition of the Amine: To the activated ester solution, add the desired amine (1.0-1.2 eq).
-
Reaction and Monitoring: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product is then purified by column chromatography or recrystallization.
Caption: General workflow for the amide coupling of 1-Methyl-1H-pyrrole-3-carboxylic acid.
Analytical Characterization
The identity and purity of 1-Methyl-1H-pyrrole-3-carboxylic acid are typically confirmed using a combination of spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), the three pyrrole ring protons (distinct multiplets or doublets of doublets), and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[11] |
| ¹³C NMR | Resonances for the methyl carbon, the four pyrrole ring carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).[11] |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1750 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Conclusion
1-Methyl-1H-pyrrole-3-carboxylic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its proven utility in the construction of potent Mcl-1 and MAGL inhibitors make it a compound of significant interest. This guide has provided a comprehensive overview for researchers and drug development professionals, aiming to facilitate its effective application in the pursuit of novel therapeutics. The continued exploration of this and related pyrrole scaffolds will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.
References
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ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide... Retrieved from [Link]
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1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. (n.d.). Organic Syntheses. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.
- Szlávik, Z., et al. (2021). The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues. Journal of Medicinal Chemistry, 64(17), 12766–12784.
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris.
- Szlávik, Z., et al. (2021). The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues.
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-PYRROLE-3-CARBOXYLIC ACID, 1-(2-HYDROXYETHYL)-5-METHOXY-2-METHYL- METHYL ESTER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Biological Versatility of Substituted Pyrrole-3-Carboxylates: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" for the development of therapeutic agents.[4][5] Among the vast chemical space of pyrrole derivatives, those bearing a carboxylate group at the 3-position have emerged as a particularly fruitful area of investigation, exhibiting a remarkable breadth of biological activities. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, underscoring their significance in the quest for novel therapeutics.[2][4][6][7]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the multifaceted biological activities of substituted pyrrole-3-carboxylates. We will delve into the key mechanisms of action, present validated experimental protocols for their evaluation, and summarize critical structure-activity relationship (SAR) data. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and contribute to this exciting field.
Anticancer Activity: Targeting Cell Division and Survival
A significant thrust in the study of pyrrole-3-carboxylates has been in oncology, where they have demonstrated potent cytotoxic effects against various cancer cell lines through diverse mechanisms.[6][8]
Mechanism of Action: Microtubule Disruption and Kinase Inhibition
A primary anticancer mechanism for certain substituted pyrrole-3-carboxylates is the inhibition of tubulin polymerization.[9][10] Compounds such as ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have been identified as potent cytotoxic agents that disrupt microtubule dynamics.[6][11] This interference with the cellular cytoskeleton machinery leads to a cascade of events, including cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis, or programmed cell death.[6][11]
Beyond microtubule disruption, other pyrrole derivatives have been designed to inhibit key signaling proteins that drive cancer progression. These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as JAK2, which are often dysregulated in malignant tumors.[12][13] Furthermore, some pyrrole-3-carboxamides act as inhibitors of EZH2 (Enhancer of zeste homolog 2), an enzyme that silences tumor suppressor genes.[14]
Quantitative Data: In Vivo and In Vitro Anti-inflammatory Effects
The following table presents data for substituted pyrrole carboxylic acids compared to the standard drug, indomethacin.
| Compound | Anti-inflammatory Activity (% Protection) [15] | Antiproteolytic Activity (% Inhibition) [15] | Antihemolytic Activity (I50, mM) [15] |
| Compound 2 | 23 | 90 | 0.29 |
| Compound 3 | 42 | 87 | 0.43 |
| Indomethacin | 45 | 95 | 0.02 |
Experimental Protocol: Carrageenin-Induced Rat Paw Edema Assay
This is a classic in vivo model for evaluating acute anti-inflammatory activity. [15]
-
Animal Acclimatization: Use adult Wistar rats (150-200 g). Acclimatize them to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., 100 mg/kg) intraperitoneally (i.p.) or orally. The control group receives the vehicle (e.g., saline solution).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenin solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately before the carrageenin injection and again 3 hours post-injection using a plethysmometer.
-
Calculation: The increase in paw volume is calculated as the difference between the 3-hour and 0-hour measurements. The percent inhibition of edema for the treated group is calculated using the formula: (1 - Vt/Vc) x 100, where Vt and Vc are the mean increases in paw volume for the treated and control groups, respectively.
Neuroprotective Activity: Combating Oxidative Stress
Emerging research highlights the potential of pyrrole derivatives in the context of neurodegenerative diseases, primarily through their antioxidant and neuroprotective properties. [16][17][18]
Mechanism of Action
The central nervous system is highly susceptible to oxidative stress, a key factor in the pathogenesis of diseases like Parkinson's. [19]Pyrrole derivatives have been shown to protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA), which induces oxidative stress and mimics Parkinson's-like neurodegeneration. [19][20]Their protective effects are linked to the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. [20]Furthermore, some compounds may modulate inflammatory pathways within the brain, such as the COX-2/PGE2 pathway, which also contributes to neuronal damage. [19][20]
Quantitative Data: Neuroprotective Effects in PC12 Cells
The table shows the ability of novel pyrrole derivatives to reverse cell cytotoxicity induced by 6-OHDA in a PC12 cell line model.
| Compound | Concentration (µM) | % Reversal of 6-OHDA Cytotoxicity [19] |
| Compound A | 0.5 | Significant |
| 1.0 | Significant | |
| 5.0 | Significant | |
| Compound B | 0.1 | Significant |
| 0.5 | Significant | |
| 1.0 | Significant | |
| Compound C | 0.1 | Significant |
| 0.5 | Significant | |
| 1.0 | Significant |
Experimental Protocol: Neuroprotection Assay in PC12 Cells
This protocol assesses the ability of compounds to protect neuronal-like cells from an oxidative insult. [19]
-
Cell Culture: Culture PC12 cells in appropriate medium (e.g., DMEM with horse and fetal bovine serum) in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the test pyrrole derivatives for 24 hours.
-
Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), for an additional 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay, as described previously (Section 1.3).
-
Analysis: Compare the viability of cells pre-treated with the compound and exposed to 6-OHDA against cells exposed to 6-OHDA alone. An increase in viability indicates a neuroprotective effect.
Integrated Workflow for Biological Evaluation
A systematic approach is essential for the efficient evaluation of novel substituted pyrrole-3-carboxylates. The following workflow illustrates a logical progression from initial screening to mechanistic studies.
Conclusion and Future Directions
Substituted pyrrole-3-carboxylates represent a versatile and highly valuable scaffold in medicinal chemistry. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, highlight the immense potential held within this chemical class. The causality behind their efficacy is rooted in their ability to interact with a wide array of biological targets, including structural proteins like tubulin, critical signaling enzymes like kinases, and fundamental cellular processes like oxidative stress and inflammation.
Future research should focus on expanding the chemical diversity of this scaffold through innovative synthetic methodologies, such as continuous flow synthesis, to generate novel analogues. [21][22][23]A deeper understanding of the structure-activity relationships will be crucial for optimizing potency and selectivity. [24][25][26]Furthermore, exploring these compounds as inhibitors of novel and challenging drug targets could open new therapeutic avenues. The continued investigation of substituted pyrrole-3-carboxylates is a promising approach that could lead to the development of next-generation drugs for a wide range of human diseases.
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Unlocking the Therapeutic Potential of Methyl 1-Methyl-1H-pyrrole-3-carboxylate: A Technical Guide to Target Identification and Validation
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] Methyl 1-methyl-1H-pyrrole-3-carboxylate, a simple derivative of this versatile heterocycle, represents an intriguing starting point for drug discovery campaigns. While direct studies on its specific biological targets are nascent, the wealth of data on related pyrrole-containing molecules provides a strong rationale for its investigation. This technical guide outlines a comprehensive strategy for identifying and validating the potential therapeutic targets of this compound, thereby paving the way for its development into a novel therapeutic agent. We will delve into the logical framework for target hypothesis generation, present detailed experimental workflows for target deconvolution, and provide robust protocols for validation, offering a roadmap for researchers and drug development professionals.
Introduction: The Pyrrole Scaffold as a Foundation for Drug Discovery
The five-membered aromatic pyrrole ring is a cornerstone of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for its versatile recognition by a multitude of biological targets.[1][4] Marketed drugs containing the pyrrole moiety are known to exhibit a broad spectrum of activities, including antipsychotic, anticancer, and antimicrobial effects.[1] This established therapeutic relevance of the pyrrole scaffold underscores the potential of its derivatives, such as this compound, as starting points for the development of new medicines.
Derivatives of the closely related pyrrole-3-carboxylic acid have shown promise. For instance, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been investigated as potential anticancer agents, with molecular docking studies suggesting VEGFR-2 as a possible target.[5] Furthermore, various pyrrole derivatives have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective activities.[6][7][8] These findings provide a logical basis for exploring the therapeutic potential of this compound in these disease areas.
This guide will provide a structured approach to elucidate the mechanism of action of this compound by identifying its direct molecular targets. The proposed workflow is designed to be systematic and self-validating, ensuring a high degree of scientific rigor.
Hypothesis Generation: Plausible Target Classes for this compound
Based on the established activities of structurally related pyrrole derivatives, we can hypothesize several classes of proteins that may be targeted by this compound.
Table 1: Hypothesized Target Classes and Rationale
| Target Class | Rationale | Key Examples from Literature (for related compounds) |
| Protein Kinases | Many pyrrole-containing compounds are potent kinase inhibitors, crucial in oncology and inflammation.[5] | VEGFR-2[5] |
| Enzymes in Inflammatory Pathways | Pyrrole derivatives have shown anti-inflammatory effects, potentially through inhibition of enzymes like COX-2.[8] | Cyclooxygenase-2 (COX-2)[8] |
| Microbial Enzymes | The pyrrole scaffold is present in numerous antibacterial and antifungal agents.[9][10] | Mycobacterial Membrane Protein Large 3 (MmpL3)[10] |
| Proteins Involved in Neurodegeneration | Pyrrole derivatives have exhibited neuroprotective properties, suggesting targets within pathways of oxidative stress and neuroinflammation.[6][8] | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE)[6][11] |
The initial phase of our investigation will therefore focus on screening this compound against representative members of these target classes.
Experimental Workflow for Target Identification and Validation
A multi-pronged approach is essential for the unambiguous identification and validation of a drug's therapeutic target. The following workflow provides a logical progression from broad, unbiased screening to specific, high-confidence validation.
Caption: Workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial step is to identify potential interacting proteins from a complex biological sample without prior bias.
3.1.1. Protocol: Affinity Chromatography-Mass Spectrometry
This technique aims to isolate proteins that bind to an immobilized version of this compound.
Step-by-Step Methodology:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal amine or carboxylic acid).
-
Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for protein binding.
-
Washing: Thoroughly wash the beads to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive ligand, changes in pH, or a denaturing agent.
-
Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins to a control pulldown (using beads without the probe) to identify specific binders.
Phase 2: Target Validation
The candidate proteins identified in Phase 1 must be validated to confirm direct and specific binding.
3.2.1. Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.
Step-by-Step Methodology:
-
Protein Immobilization: Immobilize the purified candidate protein onto an SPR sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Kinetic Analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Table 2: Representative SPR Data Interpretation
| KD Value | Binding Affinity | Interpretation |
| < 100 nM | High | Strong candidate for a direct target. |
| 100 nM - 10 µM | Moderate | Potential direct target, requires further validation. |
| > 10 µM | Weak | Likely a non-specific interaction. |
3.2.2. Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using an antibody specific for the candidate target protein.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Phase 3: Functional Characterization
Once a direct target is validated, its functional modulation by this compound must be quantified.
Caption: Hypothetical signaling pathway modulation.
3.3.1. Protocol: In Vitro Enzyme/Receptor Assays
These assays directly measure the effect of the compound on the biochemical activity of the validated target.
Step-by-Step Methodology (Example for a Kinase):
-
Assay Setup: In a multi-well plate, combine the purified kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
3.3.2. Protocol: Cell-Based Functional Assays
These assays assess the consequence of target engagement in a cellular context.
Step-by-Step Methodology (Example for an Anti-Inflammatory Target):
-
Cell Culture: Culture a relevant cell line (e.g., macrophages).
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound.
-
Stimulation: Induce an inflammatory response (e.g., with lipopolysaccharide).
-
Endpoint Measurement: Measure a relevant downstream biomarker of inflammation (e.g., production of nitric oxide, or secretion of cytokines like TNF-α or IL-6) using methods like Griess assay or ELISA.
-
EC50 Determination: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.
Conclusion and Future Directions
This guide provides a comprehensive and technically grounded framework for the elucidation of the therapeutic targets of this compound. By systematically progressing from unbiased screening to rigorous biophysical and functional validation, researchers can build a compelling case for the mechanism of action of this promising compound. The identification of a validated target will be a critical milestone, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, the development of a novel therapeutic agent with a well-defined molecular mechanism. The versatility of the pyrrole scaffold suggests that the journey to unlock the full potential of this compound will be a rewarding one for the drug discovery community.
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The Versatile Heterocyclic Scaffold: A Technical Guide to Methyl 1-methyl-1H-pyrrole-3-carboxylate
Abstract
This technical guide provides an in-depth exploration of methyl 1-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We delve into its synthesis, elucidating two strategic and reliable pathways. The guide further examines the nuanced reactivity of this molecule, offering insights into electrophilic aromatic substitution and functional group transformations that are critical for its application. Through detailed protocols, mechanistic discussions, and illustrative diagrams, we aim to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile scaffold in their synthetic endeavors. The applications section highlights its role in the construction of complex molecular architectures with significant biological potential, underscoring its importance in the landscape of drug discovery and materials science.
Introduction: The Significance of the 1-Methyl-1H-pyrrole-3-carboxylate Core
The pyrrole ring is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it an invaluable component in the synthesis of complex molecules.[2] Within this class of heterocycles, this compound emerges as a particularly useful building block. The N-methylation prevents unwanted deprotonation and side reactions associated with the N-H proton of unsubstituted pyrroles, thereby enhancing its stability and predictability in synthetic sequences. The ester functionality at the 3-position serves as a versatile handle for a variety of chemical manipulations, including hydrolysis, reduction, and conversion to amides, providing a gateway to diverse molecular architectures. This guide will provide a comprehensive overview of its synthesis, reactivity, and applications, empowering chemists to harness its full potential.
Synthesis of this compound
Two primary synthetic strategies are presented for the reliable preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Strategy 1: N-Methylation of Methyl 1H-pyrrole-3-carboxylate
This approach is direct and efficient, starting from the commercially available methyl 1H-pyrrole-3-carboxylate. The key transformation is the deprotonation of the pyrrole nitrogen followed by quenching with an electrophilic methyl source.
Causality of Experimental Choices:
-
Base: Sodium methoxide is chosen as a strong, non-nucleophilic base to ensure complete deprotonation of the pyrrole N-H, which has a pKa of approximately 17. The use of a methanolic solution of sodium methoxide is convenient and avoids the introduction of other potentially reactive species.
-
Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this transformation.[3] Its volatility allows for easy removal after the reaction is complete.
-
Solvent: Anhydrous methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the base, and its polarity facilitates the SN2 reaction.
-
Temperature: The initial cooling to 0 °C controls the exothermic deprotonation step, while allowing the reaction to proceed to room temperature ensures a reasonable reaction rate for the methylation.
Experimental Protocol: N-Methylation of Methyl 1H-pyrrole-3-carboxylate
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 1H-pyrrole-3-carboxylate (1.25 g, 10 mmol).
-
Dissolution: Add anhydrous methanol (40 mL) to the flask and stir until the starting material is completely dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add sodium methoxide (25% solution in methanol, 2.38 mL, 10.5 mmol, 1.05 eq) to the cooled solution dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) to the reaction mixture dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Purification: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Strategy 2: Esterification of 1-methyl-1H-pyrrole-3-carboxylic acid
This route is advantageous if 1-methyl-1H-pyrrole-3-carboxylic acid is a more readily available or cost-effective starting material. The Fischer esterification provides a classic and reliable method for this conversion.
Causality of Experimental Choices:
-
Acid Catalyst: Sulfuric acid is a strong acid that acts as an effective catalyst for the esterification by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Reagent and Solvent: Methanol serves as both the nucleophile and the solvent. Using it in a large excess drives the equilibrium towards the formation of the ester product.
-
Temperature: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the reaction and ensures a reasonable reaction rate.
Experimental Protocol: Fischer Esterification of 1-methyl-1H-pyrrole-3-carboxylic acid
-
Preparation: To a 100 mL round-bottom flask, add 1-methyl-1H-pyrrole-3-carboxylic acid (1.25 g, 10 mmol) and methanol (50 mL).
-
Acid Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | N/A |
| Molecular Weight | 139.15 g/mol | N/A |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 85-89 °C | [5] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.30 (t, 1H, J ≈ 2.0 Hz, H5)
-
δ ~6.65 (t, 1H, J ≈ 2.5 Hz, H2)
-
δ ~6.55 (t, 1H, J ≈ 2.5 Hz, H4)
-
δ ~3.80 (s, 3H, OCH₃)
-
δ ~3.75 (s, 3H, NCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~165.0 (C=O)
-
δ ~126.0 (C5)
-
δ ~123.0 (C2)
-
δ ~115.0 (C3)
-
δ ~108.0 (C4)
-
δ ~51.0 (OCH₃)
-
δ ~36.0 (NCH₃)
-
-
IR (ATR, cm⁻¹):
-
~2950 (C-H stretch)
-
~1700 (C=O stretch, ester)
-
~1500, 1450 (C=C and C-N stretch, pyrrole ring)
-
~1250 (C-O stretch, ester)
-
Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing ester group.
Electrophilic Aromatic Substitution
The 1-methyl group is an activating, ortho-, para-directing group, while the 3-methoxycarbonyl group is a deactivating, meta-directing group. In the context of the pyrrole ring, electrophilic attack is generally favored at the α-positions (2 and 5) due to the greater stability of the resulting cationic intermediate. However, the presence of the ester at the 3-position will influence the regioselectivity.
Vilsmeier-Haack Formylation:
The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings.[6] For 1-methylpyrrole, formylation typically occurs at the 2-position.[7] In the case of this compound, the electrophilic attack is expected to occur at the most activated and sterically accessible position, which is the 5-position.
Key Functional Group Transformations of the Ester Moiety.
Cross-Coupling Reactions
Following halogenation at the 5-position, the resulting aryl halide can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. [8]This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the molecular diversity accessible from this building block. [9]
Synthetic Strategy for Arylation via Suzuki Coupling.
Applications in Synthesis
This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules. [2][10]Its derivatives have shown promise as antibacterial, antifungal, and anticancer agents. [11]The ability to functionalize both the pyrrole ring and the ester group allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, the carboxylic acid derived from this building block is a key component in the synthesis of certain enzyme inhibitors, where it can form crucial interactions with the active site of the target protein. [12]
Conclusion
This compound is a robust and versatile heterocyclic building block with significant potential in organic synthesis. Its straightforward preparation, predictable reactivity, and the multifaceted nature of its functional groups make it an asset for the construction of complex molecular targets. This guide has provided a detailed overview of its synthesis, reactivity, and applications, with the aim of facilitating its effective use in the research and development endeavors of chemists in both academic and industrial settings.
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Introduction: The Pyrrole Nucleus as a Cornerstone of Modern Chemistry
An In-Depth Technical Guide to the Discovery and Synthesis of N-Methylated Pyrrole Esters
The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif that permeates biology and medicinal chemistry. It forms the core of essential life molecules such as heme, chlorophyll, and vitamin B12.[1] This privileged scaffold is also a cornerstone in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5][6]
This guide focuses specifically on the N-methylated pyrrole ester subclass. The introduction of an N-methyl group blocks hydrogen bond donation, increases lipophilicity, and can significantly alter the compound's metabolic stability and pharmacological profile. The ester functionality provides a versatile handle for further chemical modification or can act as a key pharmacophoric element, making this class of compounds particularly attractive to researchers and drug development professionals. We will trace the historical arc from the initial discovery of the pyrrole core to the development of sophisticated synthetic strategies for creating precisely substituted N-methylated pyrrole esters, providing both mechanistic insights and practical, field-proven protocols.
Chapter 1: Foundational Discovery of the Pyrrole Ring
The story of pyrrole begins in 1834, when F. F. Runge first identified it as a component of coal tar.[1][7] Its name originates from the Greek pyrrhos, meaning "fiery" or "reddish," due to the characteristic red color it imparts to a pine splint moistened with hydrochloric acid.[1] However, it was not until 1870 that Adolf von Baeyer correctly elucidated its five-membered heterocyclic structure, laying the groundwork for the synthetic exploration of this new chemical world.[7] The initial challenge for chemists was not just understanding the structure, but developing reliable methods to construct it from simple, acyclic precursors. This need spurred the development of several seminal named reactions that remain staples of heterocyclic chemistry to this day.
Chapter 2: Classical Pathways to the Pyrrole Core
The late 19th century was a golden age for heterocyclic synthesis, with several chemists developing robust methods for constructing the pyrrole ring. These foundational reactions provided the first reliable access to substituted pyrroles and established the logic for their synthesis.
The Paal-Knorr Synthesis: A Direct Route to N-Substituted Pyrroles
First reported independently by Carl Paal and Ludwig Knorr around 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[7][8][9] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or, critically for our topic, a primary amine.[10] The use of a primary amine, such as methylamine, provides a direct and efficient route to N-substituted pyrroles, including N-methylated derivatives.
Mechanistic Insight: For many years, the precise mechanism was a subject of debate. It wasn't until the 1990s that the work of V. Amarnath provided strong evidence for a pathway involving the initial formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration steps.[7][8][10] This mechanism explains why the reaction proceeds efficiently under neutral or weakly acidic conditions.
The mechanism begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone to form a hemiaminal. This is followed by an intramolecular nucleophilic attack by the nitrogen on the second carbonyl group. The resulting cyclic intermediate then undergoes two successive dehydration steps to eliminate two molecules of water and form the aromatic pyrrole ring.
Caption: Paal-Knorr synthesis mechanism.
The Hantzsch Synthesis: Integrating the Ester Functionality
Developed by Arthur Hantzsch in 1890, this method is exceptionally valuable for our topic as it directly incorporates an ester group into the final pyrrole product.[1][11] The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12]
Causality Behind Experimental Choices: The choice of a β-ketoester is strategic; its enolizable nature facilitates the initial reaction with the amine to form a key enamine intermediate. The α-haloketone serves as the electrophilic partner, and the subsequent intramolecular cyclization and dehydration cascade leads to a highly functionalized pyrrole, often with ester groups at positions 2 or 3. Using methylamine in place of ammonia directly yields the corresponding N-methylated pyrrole ester.
The mechanism proceeds via the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes cyclization and dehydration to afford the final substituted pyrrole.[11][13]
Caption: Hantzsch pyrrole synthesis workflow.
The Knorr Pyrrole Synthesis
Also developed by Ludwig Knorr (1884), this reaction is distinct from the Paal-Knorr synthesis. It involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (like an ester) alpha to a carbonyl group (e.g., a β-ketoester).[14] Because α-amino-ketones are prone to self-condensation, they are typically generated in situ from an oxime precursor.[14] This method is a cornerstone for producing pyrrole esters, which can then be N-methylated in a subsequent step.
Table 1: Comparison of Classical Pyrrole Ester Synthesis Methods
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis | Knorr Synthesis |
| Key Reactants | 1,4-Dicarbonyl, Amine/NH₃ | β-Ketoester, α-Haloketone, Amine/NH₃ | α-Amino-ketone, β-Ketoester |
| Direct N-Methylation? | Yes (using methylamine) | Yes (using methylamine) | No (requires separate step) |
| Direct Ester Intro? | No (requires dicarbonyl ester) | Yes | Yes |
| Advantages | High atom economy, simple starting materials. | Builds complexity quickly, good for polysubstituted pyrroles. | Excellent for specific substitution patterns. |
| Limitations | Symmetric 1,4-dicarbonyls required for single products. | Can have regioselectivity issues. | α-Amino-ketones are often unstable. |
Chapter 3: The Genesis of N-Methylated Pyrrole Esters: Synthetic Strategies
The synthesis of a target N-methylated pyrrole ester can be approached via two primary strategic pathways: direct synthesis or a post-synthesis modification. The choice depends on the availability of starting materials, desired substitution patterns, and the chemical tolerance of other functional groups on the molecule.
Caption: Primary strategies for synthesizing N-methylated pyrrole esters.
Strategy 1: Direct Synthesis via Primary Amine Condensation
As outlined in the Paal-Knorr and Hantzsch syntheses, using methylamine as the nitrogen source directly incorporates the N-methyl group during the ring-forming reaction. This is often the most efficient approach.
Trustworthiness and Self-Validation: The success of this reaction is validated by standard analytical techniques. The disappearance of starting materials can be monitored by Thin Layer Chromatography (TLC). The final product's identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, where the appearance of a singlet integrating to three protons around 3.5-4.0 ppm is characteristic of the N-CH₃ group. Mass Spectrometry (MS) confirms the expected molecular weight.
Strategy 2: Post-Synthesis N-Methylation of Pyrrole Esters
This strategy is employed when the required N-H pyrrole precursor is more readily available or when the conditions of the ring-forming reaction are incompatible with other functional groups. The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), requiring a strong base for deprotonation.[1]
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) is chosen to irreversibly deprotonate the pyrrole nitrogen, forming the highly nucleophilic pyrrolide anion without competing side reactions.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants and stabilize the charged intermediates without interfering with the reaction.
-
Methylating Agent: A reactive electrophile like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is used to deliver the methyl group efficiently. Dimethyl sulfate is highly effective but also extremely toxic and should be handled with extreme caution.[15]
Table 2: Representative N-Methylation Conditions for Pyrrole Esters
| Reagent System | Base | Methylating Agent | Solvent | Typical Temp. | Reference |
| System 1 | NaH or KH | Methyl Iodide (CH₃I) | Anhydrous DMF/THF | 0 °C to RT | [15] |
| System 2 | KOH | Dimethyl Sulfate ((CH₃)₂SO₄) | DMSO | RT | [15] |
| System 3 | K₂CO₃ | Methyl Iodide (CH₃I) | Acetone | Reflux | [15] |
| System 4 | DBU | Dimethyl Carbonate | Sulfolane | 240 °C | [16] |
Detailed Experimental Protocol: Paal-Knorr Synthesis of Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
This protocol describes the direct synthesis (Strategy 1) of an N-methylated pyrrole ester from a 1,4-dicarbonyl compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diacetyl-2,5-hexanedione (1.0 eq) in glacial acetic acid (5 mL per mmol of diketone).
-
Amine Addition: Add an aqueous solution of methylamine (40% w/w, 1.2 eq) dropwise to the stirred solution at room temperature. An initial exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC, eluting with a 3:1 mixture of hexanes and ethyl acetate.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. Recrystallize from ethanol or purify by column chromatography on silica gel to yield the pure N-methylated pyrrole ester.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the N-CH₃ group around 3.6 ppm.
Chapter 4: Biological Significance and Applications in Drug Discovery
The pyrrole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. The introduction of N-methyl and ester groups modulates the physicochemical properties to fine-tune activity, selectivity, and pharmacokinetic profiles.[2]
N-methylated pyrroles are found in numerous natural products and have been incorporated into a wide array of synthetic drugs. Their derivatives have shown remarkable potential in various therapeutic areas.
Table 3: Biological Activities of Selected Pyrrole-Containing Compounds
| Compound Class / Drug | Key Structural Feature | Biological Activity | Therapeutic Area |
| Atorvastatin (Lipitor) | Polysubstituted Pyrrole | HMG-CoA Reductase Inhibitor | Cardiovascular Disease |
| Sunitinib (Sutent) | Pyrrole-indolinone | Tyrosine Kinase Inhibitor | Anticancer |
| Tolmetin | Pyrrole Acetic Acid | COX Inhibitor | Anti-inflammatory (NSAID) |
| Pyrrolomycins | Halogenated Pyrroles | Potent Antibacterial | Infectious Disease |
| Lamellarins | Fused Pyrrole Alkaloids | Cytotoxic, Antiviral | Anticancer, Antiviral |
The synthesis of libraries of N-methylated pyrrole esters is a common strategy in early-stage drug discovery. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing rapid access to a diverse set of analogs for structure-activity relationship (SAR) studies. The N-methyl group often enhances metabolic stability by preventing N-dealkylation or N-glucuronidation, which can be a significant advantage in developing long-acting therapeutic agents.
Conclusion
From its initial discovery in coal tar to its central role in modern drug development, the pyrrole ring has had a remarkable history. The development of foundational synthetic methods by chemists like Paal, Knorr, and Hantzsch provided the essential tools to build and functionalize this versatile scaffold. Specifically, the ability to synthesize N-methylated pyrrole esters, either directly or through subsequent modification, has empowered medicinal chemists to create novel molecules with tailored properties. The principles and protocols outlined in this guide represent over a century of chemical innovation, yet they remain profoundly relevant, continuing to enable the discovery of new medicines and materials that impact global health and technology.
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Theoretical Framework for Analyzing the Electronic Structure of Methyl 1-Methyl-1H-pyrrole-3-carboxylate
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of methyl 1-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the electronic properties of such molecules is paramount for predicting their reactivity, stability, and spectroscopic characteristics, which are critical for rational drug design and the development of novel organic materials. This document outlines a robust computational strategy centered on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic parameters. We will explore the foundational principles behind the selection of computational methods, detail the protocols for geometry optimization and spectroscopic simulation, and analyze the resulting electronic properties, including Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. The causality behind methodological choices is emphasized to provide researchers with a self-validating system for theoretical analysis.
Introduction: The Rationale for a Computational Approach
The pyrrole ring is a privileged scaffold in numerous pharmacologically active compounds and functional organic materials. Its aromatic nature and rich electron density make it a versatile building block. The specific substitution pattern in this compound, featuring both an N-methyl group and a C-3 methyl carboxylate group, modulates the electronic landscape of the parent pyrrole ring in a nuanced manner. The N-methyl group acts as a weak electron-donating group, while the methyl carboxylate at the 3-position is an electron-withdrawing group, setting up a push-pull electronic environment.
A priori, theoretical and computational studies offer an invaluable advantage, enabling a deep understanding of a molecule's intrinsic properties with high accuracy before embarking on potentially costly and time-consuming synthetic efforts. By employing quantum chemical calculations, we can predict molecular geometry, orbital energy levels, charge distribution, and electronic transitions, thereby guiding synthetic strategy and providing a foundational understanding of the molecule's potential applications.
Part I: Core Computational Methodology
Pillar 1: The Choice of Density Functional Theory (DFT)
For a molecule like this compound, Density Functional Theory (DFT) represents the optimal balance between computational accuracy and resource efficiency. While more computationally intensive methods like Møller-Plesset perturbation theory (MP2) exist, DFT provides excellent results for the ground-state properties of medium-sized organic molecules. The selection of a functional and basis set is critical for obtaining reliable results.
-
Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for π-conjugated systems like pyrroles.[1][2][3]
-
Basis Set Selection (6-311++G(d,p)): A triple-zeta basis set like 6-311G provides a flexible description of the valence electrons. The addition of diffuse functions (++) is essential for accurately describing the regions of space far from the nuclei, which is important for anions and excited states. Polarization functions (d,p) are added to allow for non-spherical distortion of the electron clouds, which is critical for describing chemical bonds accurately.[2]
Protocol 1: Ground State Geometry Optimization
The first and most crucial step in any computational analysis is to find the molecule's most stable three-dimensional structure—its ground state geometry at a potential energy minimum. All subsequent electronic property calculations are dependent on this optimized structure.
Step-by-Step Workflow:
-
Initial Structure Construction: Build an initial 3D model of this compound using molecular modeling software.
-
DFT Calculation Setup: Specify the chosen level of theory (e.g., B3LYP/6-311++G(d,p)) in the quantum chemistry software package (e.g., Gaussian, ORCA).
-
Optimization Run: Initiate the geometry optimization calculation. The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.
-
Convergence Check: The optimization is complete when the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.
-
Frequency Analysis: A subsequent frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.
Pillar 3: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface.
-
Electron-rich regions (Negative Potential): Shown in shades of red and yellow, these areas are susceptible to electrophilic attack.
-
Electron-deficient regions (Positive Potential): Shown in shades of blue, these areas are prone to nucleophilic attack.
For our target molecule, the MEP map is predicted to show the most negative potential localized around the carbonyl oxygen of the ester group, making it a prime site for interaction with electrophiles or for hydrogen bonding. The pyrrole ring itself will show intermediate potential (green), while the hydrogen atoms, particularly those on the methyl groups, will exhibit positive potential. [4][5]
Part III: Excited State Properties and Spectroscopic Prediction
Pillar 4: Time-Dependent DFT (TD-DFT) for Electronic Spectra
To understand how the molecule interacts with light, we must investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for this, allowing for the calculation of vertical excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum. [6] The primary electronic transition for a π-conjugated system like this is typically a π→π* transition, which often corresponds significantly to the HOMO→LUMO excitation. [7]The energy of this transition is directly related to the HOMO-LUMO gap; a smaller gap generally leads to a lower energy transition and thus a longer absorption wavelength (a bathochromic or red shift).
Protocol 2: Simulating the UV-Vis Spectrum
Step-by-Step Workflow:
-
Optimized Geometry: Start with the fully optimized ground-state structure from Protocol 1.
-
TD-DFT Calculation Setup: In the software input file, specify a TD-DFT calculation. It is common to request the calculation of a number of excited states (e.g., the first 10 singlet states).
-
Solvent Effects: To better correlate with experimental conditions, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM). This model approximates the solvent as a continuous dielectric medium, which can influence the excitation energies.
-
Execution and Analysis: Run the calculation. The output will provide the excitation energy (in eV or nm), the oscillator strength (f), and the major orbital contributions for each excited state. The oscillator strength is a measure of the intensity of the absorption peak.
| Parameter | Predicted Value | Interpretation |
| λmax (Wavelength) | ~ 270 - 290 nm | The main absorption peak in the UV region. |
| Excitation Energy | ~ 4.3 - 4.6 eV | Corresponds to the energy of λmax. |
| Oscillator Strength (f) | > 0.1 | A value significantly greater than zero indicates a strongly allowed transition. |
| Major Contribution | HOMO → LUMO | The primary electronic excitation involves promoting an electron from the HOMO to the LUMO. |
Conclusion and Strategic Outlook
This theoretical guide establishes a robust computational protocol for elucidating the electronic structure of this compound. Through the systematic application of DFT and TD-DFT, we can predict that the molecule possesses a moderately sized HOMO-LUMO gap, indicative of good stability but also potential for chemical reactivity. The electron-withdrawing ester group is predicted to be the primary site for nucleophilic attack, while the π-rich pyrrole core remains a site for electrophilic interactions. The main electronic absorption is anticipated in the UV region, arising from a HOMO→LUMO dominated π→π* transition.
These computational insights are not merely academic; they provide actionable intelligence for the medicinal chemist and materials scientist. They can guide the design of synthetic routes by highlighting the most reactive sites, aid in the interpretation of experimental spectroscopic data, and form the basis for designing new analogues with tailored electronic and optical properties for specific applications. The final, indispensable step is the experimental validation of these theoretical predictions, which provides the crucial feedback loop for refining computational models and advancing molecular design.
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Methodological & Application
Synthesis of Methyl 1-Methyl-1H-pyrrole-3-carboxylate from Pyrrole-3-carboxylic Acid: An Application Note and Protocol
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of methyl 1-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block. The protocol outlines a robust two-step synthetic sequence starting from commercially available pyrrole-3-carboxylic acid. The chosen strategy prioritizes reaction efficiency, ease of purification, and scalability. It involves an initial Fischer esterification to yield methyl 1H-pyrrole-3-carboxylate, followed by a selective N-methylation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedural blueprint but also the underlying chemical principles, troubleshooting advice, and safety considerations.
Introduction and Strategic Overview
Pyrrole-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The target molecule, this compound, serves as a versatile intermediate for the elaboration of more complex molecular architectures. Its synthesis from pyrrole-3-carboxylic acid requires two key transformations: esterification of the carboxylic acid and methylation of the pyrrole nitrogen.
Two primary synthetic routes were considered:
-
Route A: Esterification followed by N-methylation.
-
Route B: N-methylation followed by esterification.
Strategic Rationale for Route Selection: Route A was selected as the superior strategy. The initial Fischer esterification is a straightforward, high-yielding reaction that proceeds under acidic conditions. Critically, these conditions do not affect the pyrrole N-H bond. The resulting intermediate, methyl 1H-pyrrole-3-carboxylate, possesses a single acidic proton on the nitrogen, simplifying the subsequent N-methylation step. This step can be achieved with high selectivity using a standard base and an electrophilic methyl source.
Conversely, Route B presents a potential complication. The carboxylic acid proton is significantly more acidic than the N-H proton. Therefore, N-methylation of the starting material would require at least two equivalents of a strong base to deprotonate both sites, potentially leading to solubility issues and side reactions. The chosen two-step sequence (Route A) avoids these complications, offering a more controlled and reliable synthesis.
Caption: Overall two-step synthetic scheme.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Synthesis of Methyl 1H-pyrrole-3-carboxylate (Fischer Esterification)
The first step is the acid-catalyzed esterification of the starting material. The Fischer esterification is an equilibrium-driven reaction.[1][2] By using methanol as the solvent, its large excess shifts the equilibrium towards the product, ensuring a high conversion rate.[2]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|
| Pyrrole-3-carboxylic acid | 111.10 | 1.0 | 10.0 g |
| Methanol (anhydrous) | 32.04 | Solvent | 200 mL |
| Sulfuric acid (conc.) | 98.08 | Catalytic | ~1 mL |
| Saturated NaHCO₃ (aq) | - | - | As needed |
| Brine (Saturated NaCl) | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole-3-carboxylic acid (10.0 g).
-
Add anhydrous methanol (200 mL) to the flask and stir to suspend the solid.
-
Carefully and slowly add concentrated sulfuric acid (~1 mL) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst (Note: CO₂ evolution will occur), followed by brine (1 x 50 mL).[3]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford methyl 1H-pyrrole-3-carboxylate as a crystalline solid.
Step 2: Synthesis of this compound (N-Methylation)
This step involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on methyl iodide. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent is crucial for efficient deprotonation.[4]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|
| Methyl 1H-pyrrole-3-carboxylate | 125.13 | 1.0 | 5.0 g |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 0.96 g |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | Solvent | 100 mL |
| Methyl Iodide (CH₃I) | 141.94 | 1.2 | 1.5 mL |
| Saturated NH₄Cl (aq) | - | - | As needed |
| Diethyl Ether | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
Dispense sodium hydride (0.96 g of 60% dispersion in mineral oil) into a dry 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.
-
Cool the flask to 0°C using an ice-water bath.
-
Dissolve methyl 1H-pyrrole-3-carboxylate (5.0 g) in a minimal amount of anhydrous THF and add it dropwise to the stirring NaH suspension over 15-20 minutes. Effervescence (H₂ gas evolution) will be observed.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
Add methyl iodide (1.5 mL) dropwise to the reaction mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the final product, this compound.
Sources
Application Notes & Protocols: N-Methylation of Methyl 1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
The N-methylation of pyrrole scaffolds is a fundamental transformation in medicinal chemistry and materials science. The addition of a methyl group to the pyrrole nitrogen can significantly alter the molecule's steric and electronic properties, thereby influencing its biological activity, solubility, and metabolic stability. Methyl 1H-pyrrole-3-carboxylate is a common building block, and its N-methylation to methyl 1-methyl-1H-pyrrole-3-carboxylate is a key step in the synthesis of various target molecules.[1]
This guide provides a detailed, experience-driven protocol for this transformation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and offer practical insights into reaction monitoring, work-up, and purification. Our primary focus will be on the robust and widely applicable method utilizing sodium hydride (NaH) as a base and methyl iodide (MeI) as the methylating agent. We will also discuss common alternatives and their respective advantages and disadvantages.
The core of this reaction is a nucleophilic substitution (SN2) mechanism. The pyrrole nitrogen, while part of an aromatic system, possesses a lone pair of electrons and an acidic proton (pKa ≈ 17.5 in DMSO). A strong base is required to deprotonate the N-H bond, generating the pyrrolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent.
The Primary Protocol: N-Methylation using Sodium Hydride and Methyl Iodide
This protocol is a workhorse in organic synthesis due to its high efficiency and reliability. The use of a strong, non-nucleophilic base like sodium hydride ensures near-quantitative deprotonation of the pyrrole, driving the reaction to completion.
Reagent and Equipment Overview
| Reagent/Material | Purpose | Key Considerations |
| Methyl 1H-pyrrole-3-carboxylate | Starting Material | Ensure purity (≥97%); moisture-sensitive. |
| Sodium Hydride (NaH), 60% disp. in mineral oil | Base | Highly reactive with water, producing flammable H₂ gas. Handle under inert atmosphere.[2][3][4] |
| Methyl Iodide (MeI) | Methylating Agent | Toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be anhydrous to prevent quenching of NaH. Use from a freshly opened bottle or a solvent purification system. |
| Saturated Ammonium Chloride (NH₄Cl) solution | Quenching Agent | Safely reacts with excess NaH. |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent | For product extraction from the aqueous phase. |
| Brine (Saturated NaCl solution) | Washing Agent | Removes residual water from the organic phase. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | Removes trace water from the organic extract. |
| Silica Gel | Stationary Phase | For purification by column chromatography. |
| Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet | Glassware | All glassware must be oven- or flame-dried before use. |
Experimental Workflow Diagram
Caption: Workflow for N-methylation of methyl 1H-pyrrole-3-carboxylate.
Step-by-Step Protocol
Safety First: Sodium hydride (NaH) is a water-reactive solid that can ignite upon contact with moisture. It is typically supplied as a 60% dispersion in mineral oil to mitigate this risk. All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.[2][3][5] Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.[2][6]
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Deprotonation:
-
To the flask, add sodium hydride (1.2 equivalents). For example, for 10 mmol (1.25 g) of the starting pyrrole, use 12 mmol of NaH (0.48 g of 60% dispersion).
-
Suspend the NaH in anhydrous THF (e.g., 40 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve methyl 1H-pyrrole-3-carboxylate (1.0 equivalent, 10 mmol, 1.25 g) in a minimal amount of anhydrous THF (e.g., 20 mL) and add it to the dropping funnel.
-
Add the pyrrole solution dropwise to the stirred NaH suspension over 15-20 minutes. Vigorous hydrogen gas evolution will be observed. Causality: Adding the pyrrole slowly to the base prevents an uncontrolled exotherm and ensures efficient deprotonation. The reaction is the acid-base reaction: Pyrrole-H + NaH → Pyrrole-Na⁺ + H₂↑.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
-
Methylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.1 equivalents, 11 mmol, 0.68 mL) dropwise via syringe or dropping funnel. Causality: A slight excess of the electrophile ensures that all the generated nucleophile reacts. The reaction is exothermic, so slow addition at 0 °C is crucial to control the reaction rate and prevent potential side reactions.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes.
-
Spot the starting material, the reaction mixture, and a co-spot. The product, this compound, will be less polar than the starting material and will have a higher Rf value.
-
The reaction is typically complete within 1-3 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the flask to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases. Causality: This step safely neutralizes any unreacted sodium hydride. Do NOT quench with water directly, as the reaction can be violent.[2]
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel.
-
A gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective for separating the product from the mineral oil (from the NaH dispersion) and any minor impurities.
-
The pure product is typically an off-white solid or a colorless oil.[7]
-
Mechanism of N-Methylation
The reaction proceeds via a classical two-step SN2 pathway.
Caption: The two-step mechanism of N-methylation.
Alternative Protocols and Reagent Choices
While the NaH/MeI protocol is robust, other conditions may be preferable depending on substrate sensitivity, scale, and safety considerations.
| Base | Methylating Agent | Solvent | Key Advantages/Disadvantages |
| Potassium Carbonate (K₂CO₃) | Methyl Iodide (MeI) | Acetone, DMF | Advantage: Milder, easier to handle base. Good for scale-up. Disadvantage: Slower reaction times, may require heating. |
| Potassium Hydroxide (KOH) | Dimethyl Sulfate (DMS) | DMSO | Advantage: Very strong base system, cost-effective.[8] Disadvantage: DMS is highly toxic and corrosive.[9] DMSO can be difficult to remove. |
| Cesium Carbonate (Cs₂CO₃) | Phenyl Trimethylammonium Iodide | Toluene | Advantage: Mild conditions, high yields reported for similar heterocycles.[10][11] Disadvantage: Reagents are more expensive. |
| Sodium Hydroxide (NaOH) | Dimethyl Carbonate (DMC) | DMF, Phase Transfer Catalyst (PTC) | Advantage: DMC is a greener, less toxic methylating agent.[12][13][14] PTC conditions can improve efficiency.[15] Disadvantage: Often requires higher temperatures and longer reaction times. |
Expert Insight: For substrates sensitive to very strong bases, the K₂CO₃/acetone system is a reliable alternative, though it may require refluxing for several hours.[16] The use of "green" methylating agents like dimethyl carbonate (DMC) is gaining traction, particularly in industrial settings, due to reduced toxicity and waste generation, although they are generally less reactive than traditional agents.[12][13]
Product Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz):
-
Methyl 1H-pyrrole-3-carboxylate (Starting Material): δ ~8.5-9.0 (br s, 1H, N-H), ~7.4 (m, 1H, Ar-H), ~6.8 (m, 1H, Ar-H), ~6.7 (m, 1H, Ar-H), 3.8 (s, 3H, O-CH₃).
-
This compound (Product): δ ~7.3 (m, 1H, Ar-H), ~6.6 (m, 1H, Ar-H), ~6.5 (m, 1H, Ar-H), 3.8 (s, 3H, O-CH₃), 3.7 (s, 3H, N-CH₃).[7]
-
Key Diagnostic Signal: The disappearance of the broad N-H signal and the appearance of a new singlet around 3.7 ppm for the N-methyl group.
-
-
Mass Spectrometry (EI):
-
Starting Material (C₆H₇NO₂): M⁺ = 125.13 m/z.
-
Product (C₇H₉NO₂): M⁺ = 139.15 m/z.[7]
-
Troubleshooting and Field-Proven Insights
-
Problem: Low or No Conversion.
-
Cause: Inactive NaH due to moisture exposure. Wet solvent.
-
Solution: Use fresh NaH from a sealed container. Ensure all glassware is rigorously dried and the solvent is anhydrous. One can test a small amount of NaH by adding a drop of ethanol or isopropanol; vigorous bubbling should occur.
-
-
Problem: Multiple Products Observed by TLC.
-
Cause: Reaction may be too concentrated or overheated, leading to side reactions. C-alkylation is a potential, though minor, side reaction for pyrrolide anions.
-
Solution: Ensure slow, controlled addition of the electrophile at 0 °C. Maintain proper stirring and use the recommended solvent volume.
-
-
Problem: Difficulty Removing Mineral Oil.
-
Cause: Mineral oil from the NaH dispersion is non-volatile and co-elutes with non-polar solvents.
-
Solution: Before the reaction, the NaH dispersion can be washed with anhydrous hexanes under an inert atmosphere. Decant the hexanes and add the reaction solvent. Alternatively, thorough purification by column chromatography is usually sufficient.
-
References
-
Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara.[Link]
-
Wurm, T., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7381–7385. [Link]
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Sodium Hydride Hazard Summary. (Rev. 2008). New Jersey Department of Health.[Link]
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Wurm, T., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC, NIH.[Link]
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The Safe Use of Sodium Hydride On Scale. Scribd.[Link]
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How do organic chemists prepare sodium hydride for reaction? (2017). Quora.[Link]
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MSDS for Sodium Hydride. Alkali Metals Limited.[Link]
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A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. (2000). ResearchGate.[Link]
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N-Methylation of pyrroles 1a–1c. ResearchGate.[Link]
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Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. (2010). PubMed.[Link]
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N-methylation and O-methylation of indole and phenol respectively using the MgO as a heterogeneous and recyclable base. ResearchGate.[Link]
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Dimethyl sulfate. Wikipedia.[Link]
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Methylation of indole? (2012). Sciencemadness Discussion Board.[Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database.[Link]
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Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV.[Link]
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Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. IRIS.[Link]
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N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. (2011). ResearchGate.[Link]
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office.[Link]
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega.[Link]
-
Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Marcel Dekker, Inc.[Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate.[Link]
-
Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. OUCI.[Link]
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methyl 1H-pyrrole-3-carboxylate. LookChem.[Link]
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Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. OUCI.[Link]
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Please suggest best process for N-methyl pyrrole synthesis? (2020). ResearchGate.[Link]
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N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Taylor & Francis Online.[Link]
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The Synthesis and Testing of a-(Hydroxymethyl)pyrroles as DNA Binding Agents. (2004). CSIRO Publishing.[Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing.[Link]
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1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure.[Link]
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.[Link]
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Methylation of some pyrroles and 2-pyrrolines. Journal of the Chemical Society (Resumed).[Link]
-
Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. PrepChem.com.[Link]
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1H-pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(4-methyl-1-piperidinyl)acetyl]-, methyl ester. SpectraBase.[Link]
-
methyl 1H-pyrrole-3-carboxylate. PubChem, NIH.[Link]
- Synthesis method of N-methylpyrrole.
-
N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. MDPI.[Link]
-
Studies in the Pyrrole Series. I. The Preparation of Certain N-Methyl Pyrroles. Journal of the American Chemical Society.[Link]
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Methyl 1H-pyrrole-1-carboxylate. PubChem, NIH.[Link]
-
N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ChemRxiv.[Link]
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The Versatile Scaffold: Application Notes for Methyl 1-Methyl-1H-pyrrole-3-carboxylate in Medicinal Chemistry
Introduction: The Pyrrole Ring as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the pyrrole ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal building block for designing molecules that can effectively interact with biological targets.[3] Pyrrole and its derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[4][5]
This application note focuses on a particularly useful derivative, methyl 1-methyl-1H-pyrrole-3-carboxylate , and its corresponding carboxylic acid. The N-methylation of the pyrrole ring prevents the formation of unproductive salt forms with basic reagents and can enhance metabolic stability. The C3-carboxylate functionality provides a convenient handle for the introduction of diverse substituents through amide bond formation, a cornerstone of medicinal chemistry. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the utility of this scaffold, complete with detailed protocols and insights into its application in the synthesis of bioactive molecules.
Core Applications in Medicinal Chemistry
The strategic use of this compound and its derivatives primarily revolves around two key transformations: hydrolysis of the methyl ester to the corresponding carboxylic acid, and subsequent amide coupling to introduce a variety of functional groups. This approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of a lead compound.
Amide Bond Formation: A Gateway to Chemical Diversity
The conversion of 1-methyl-1H-pyrrole-3-carboxylic acid to a diverse array of amides is a powerful strategy for generating libraries of compounds for biological screening.[6] The resulting carboxamide group can act as a hydrogen bond donor and acceptor, mimicking the peptide bond and enabling interactions with protein targets.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Hydrolysis of this compound
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental first step in preparing the scaffold for amide coupling. Basic hydrolysis using a hydroxide source is a common and effective method.
Reaction Scheme:
Hydrolysis of the methyl ester.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 mixture). The volume should be sufficient to fully dissolve the starting material.
-
Addition of Base: Add a solution of sodium hydroxide (1.1 - 2.0 eq) in water to the stirred solution of the ester.
-
Reaction Monitoring: Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the specific substrate) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrrole-3-carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Amide Coupling of 1-Methyl-1H-pyrrole-3-carboxylic Acid
Once the carboxylic acid is obtained, it can be coupled with a wide variety of amines using standard peptide coupling reagents. This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.
Reaction Scheme:
References
methyl 1-methyl-1H-pyrrole-3-carboxylate derivatives for antimicrobial screening
Application Note & Protocol
Topic: Screening of Methyl 1-methyl-1H-pyrrole-3-carboxylate Derivatives for Novel Antimicrobial Activity
Audience: Researchers, scientists, and drug development professionals in microbiology, medicinal chemistry, and infectious diseases.
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a pyrrole scaffold, represent a promising avenue for exploration due to their prevalence in natural products with diverse biological activities.[1][2][3] This guide provides a comprehensive framework for the antimicrobial screening of a library of derivatives based on the this compound core structure. We present detailed, field-proven protocols for preliminary qualitative assessment using the Kirby-Bauer disk diffusion method, followed by quantitative evaluation of antimicrobial potency through the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). Furthermore, a protocol for determining the Minimum Bactericidal Concentration (MBC) is included to differentiate between bacteriostatic and bactericidal effects. The causality behind critical experimental steps, the importance of robust controls, and a logical workflow are emphasized to ensure the generation of reliable, reproducible, and meaningful data for advancing antimicrobial drug discovery programs.
The Pyrrole Scaffold: A Privileged Structure in Antimicrobial Research
The pyrrole ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products and synthetically derived molecules with significant biological importance.[1][3] Its presence in compounds like pyrrolnitrin (an antifungal) and various marine alkaloids highlights nature's use of this scaffold for chemical defense and signaling.[4] The unique electronic properties of the pyrrole ring and its ability to participate in various non-covalent interactions make it an attractive core for medicinal chemists.
Derivatives of the pyrrole scaffold have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[4] The value of this scaffold lies in its synthetic tractability; the pyrrole ring can be readily functionalized at multiple positions, allowing for the systematic generation of compound libraries.[1][3] This derivatization is key to tuning the compound's physicochemical properties (e.g., solubility, lipophilicity) and optimizing its interaction with microbial targets, which is essential for developing potent and selective antimicrobial agents.[2][5] This application note focuses on derivatives of this compound, a versatile starting point for creating a diverse chemical library for screening.
General Synthesis & Derivatization Workflow
The generation of a diverse library of compounds is the first critical step. A common strategy involves the synthesis of the core this compound scaffold, followed by systematic chemical modifications. The diagram below illustrates a conceptual workflow for creating a focused library of derivatives for screening.
Caption: Conceptual workflow for generating a library of pyrrole derivatives.
Antimicrobial Screening Protocols
A tiered approach to screening is recommended, beginning with a simple, qualitative method to identify "hits" and progressing to more complex, quantitative assays for potent candidates.
Protocol 1: Preliminary Screening via Kirby-Bauer Disk Diffusion
The Kirby-Bauer method is a standardized, cost-effective agar diffusion technique used for the initial qualitative assessment of antimicrobial activity.[6][7] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific bacterium, resulting in a zone of growth inhibition if the compound is active.[8][9]
Causality Behind Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common pathogens.[6]
-
Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) to ensure a reproducible and uniform bacterial lawn, which is critical for accurate zone size measurement.[6][8]
Step-by-Step Methodology:
-
Inoculum Preparation: From a pure, overnight culture (18-24 hours) on a non-selective agar plate, select 3-5 isolated colonies. Suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard visually or using a nephelometer.[8]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[6] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[6]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Gently press each disk to ensure complete contact.
-
Controls:
-
Positive Control: A disk containing a known antibiotic (e.g., Ciprofloxacin, Gentamicin).
-
Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve the test compounds.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours under ambient atmosphere.[8]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial activity.
Protocol 2: Quantitative MIC Determination via Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[12] This quantitative method is essential for comparing the potency of different derivatives.[12][13]
Causality Behind Choices:
-
Format: A 96-well microtiter plate format is used for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations while requiring small volumes of reagents.[10][11]
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain classes of antibiotics.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient that is effective for pinpointing the MIC value.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). From this, create a working solution in CAMHB at twice the highest desired final concentration.
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound working solution (2x concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to 10. Discard the final 100 µL from column 10.[14]
-
Column 11: Growth Control (100 µL CAMHB, no compound).
-
Column 12: Sterility Control (100 µL CAMHB, no compound, no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and dilutes the compound concentrations to their final desired values. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]
-
Result Interpretation:
-
Visually inspect the plate. The Sterility Control (column 12) should be clear. The Growth Control (column 11) should be turbid.
-
The MIC is the lowest concentration of the compound (the first well in the dilution series) that remains clear, indicating no visible bacterial growth.[12]
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a follow-up to the MIC test and is used to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Step-by-Step Methodology:
-
Post-MIC Incubation: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest compound concentration from which no bacterial colonies grow on the subculture plate. If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal.
Experimental Design and Data Visualization
A systematic approach to screening requires careful planning and clear data presentation.
Screening Workflow Visualization
The following diagram outlines the logical progression from a newly synthesized compound library to the final determination of its antimicrobial profile.
Caption: Systematic workflow for antimicrobial screening of derivative compounds.
Data Summary Table
For clear comparison and analysis, results should be tabulated. This format allows for easy identification of structure-activity relationships (SAR).
| Compound ID | Structure/Modification | Kirby-Bauer Zone (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | Activity Profile |
| Parent-01 | This compound | 8 | 128 | >128 | >128 | Inactive |
| Deriv-02a | Carboxylic Acid | 15 | 32 | 64 | >128 | Bacteriostatic |
| Deriv-02b | Propyl Amide | 22 | 8 | 32 | 16 | Bactericidal |
| Deriv-03 | Primary Alcohol | 10 | 64 | >128 | >128 | Weakly Active |
| Cipro | (Positive Control) | 30 | 0.5 | 0.25 | 1 | Bactericidal |
| Solvent | (Negative Control) | 0 | >128 | >128 | >128 | Inactive |
References
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
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PubMed. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. [Link]
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Application Notes and Protocols for the Synthesis of Amides from Methyl 1-Methyl-1H-pyrrole-3-carboxylate
Introduction
Pyrrole-3-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse biological activities. This structural motif is a key component in numerous pharmaceuticals and agrochemicals, including notable drugs like Atorvastatin and Sunitinib.[1] The precise and efficient synthesis of these amides is therefore of paramount importance to researchers in medicinal chemistry and drug development. This document provides detailed protocols and expert insights into the synthesis of amides starting from the readily available methyl 1-methyl-1H-pyrrole-3-carboxylate.
Two primary synthetic strategies will be discussed: a robust two-step approach involving the hydrolysis of the methyl ester to its corresponding carboxylic acid followed by amide coupling, and a more direct, albeit sometimes challenging, one-step aminolysis of the ester. This guide offers detailed, step-by-step methodologies, explains the rationale behind experimental choices, and provides visual aids to clarify reaction pathways.
Strategic Approaches to Amide Synthesis
The synthesis of amides from esters can be approached in two principal ways. The choice of strategy often depends on the nature of the amine, the desired scale of the reaction, and the available resources.
Strategy 1: Two-Step Hydrolysis and Amide Coupling
This is the most versatile and widely employed method. It involves:
-
Hydrolysis: The methyl ester is first saponified to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-3-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents. This approach offers high yields and is compatible with a broad range of amines, including those that are less nucleophilic.
Strategy 2: One-Step Direct Aminolysis
This method involves the direct reaction of the methyl ester with an amine to form the amide. While seemingly more atom-economical, the aminolysis of unactivated methyl esters can be sluggish and often requires harsh conditions such as high temperatures or pressures, or the use of specific catalysts.[2][3] This approach is generally more suitable for highly nucleophilic amines.
Strategy 1: Two-Step Hydrolysis and Amide Coupling
This strategy provides a reliable and adaptable route to a wide array of pyrrole-3-carboxamides.
Part A: Hydrolysis of this compound
The initial step is the conversion of the methyl ester to the carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification).
Protocol 1: Basic Hydrolysis
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 3-4. The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield 1-methyl-1H-pyrrole-3-carboxylic acid.
-
Causality Behind Experimental Choices:
-
The use of a base like NaOH or LiOH facilitates the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.
-
Acidification is crucial to protonate the resulting carboxylate salt, leading to the precipitation of the less water-soluble carboxylic acid.
Part B: Amide Coupling of 1-Methyl-1H-pyrrole-3-carboxylic Acid
Once the carboxylic acid is obtained, it can be coupled with a primary or secondary amine using a variety of coupling reagents. Here, we detail protocols for two of the most effective and commonly used reagents: HATU and EDC in combination with HOBt.
Protocol 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and short reaction times with minimal side reactions.[4][5]
Reagents and Conditions:
| Reagent | Stoichiometry (equiv) | Purpose |
| 1-Methyl-1H-pyrrole-3-carboxylic acid | 1.0 | Carboxylic acid source |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling reagent |
| DIPEA (Diisopropylethylamine) | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Methodology:
-
Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrrole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.[4]
-
Amine Addition: Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Mechanism of HATU-Mediated Coupling:
The base deprotonates the carboxylic acid, which then attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[6][7]
Protocol 3: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[4][8]
Reagents and Conditions:
| Reagent | Stoichiometry (equiv) | Purpose |
| 1-Methyl-1H-pyrrole-3-carboxylic acid | 1.0 | Carboxylic acid source |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling reagent |
| HOBt | 1.2 - 1.5 | Additive to prevent racemization and improve efficiency |
| DIPEA or Triethylamine | 2.0 - 3.0 | Base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of 1-methyl-1H-pyrrole-3-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM, add DIPEA (2.5 equiv).
-
Activation: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 equiv) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the urea byproduct and excess EDC.[6]
-
Perform subsequent washes with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Mechanism of EDC/HOBt-Mediated Coupling:
The carboxylic acid first reacts with EDC to form an unstable O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form a more stable HOBt-active ester, which is less prone to side reactions. Finally, the amine attacks the active ester to form the desired amide.[6]
Strategy 2: One-Step Direct Aminolysis
Direct aminolysis of this compound is a more direct route but is often less efficient than the two-step process. The reactivity of the ester towards aminolysis is relatively low, and thus, forcing conditions may be required.[3]
Protocol 4: Direct Aminolysis
-
Reaction Setup: In a sealed tube or a pressure vessel, combine this compound (1.0 equiv) and the desired amine (a large excess, which can also serve as the solvent). Alternatively, a high-boiling point solvent like ethylene glycol can be used.[9]
-
Reaction Conditions: Heat the mixture at a high temperature (e.g., 100-200 °C) for several hours to days. Continuous flow reactors can also be employed to enhance efficiency and safety for high-temperature and high-pressure reactions.[2][10]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and remove the excess amine and solvent under reduced pressure.
-
Purification: The crude product may require purification by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
A large excess of the amine is used to drive the equilibrium towards the product.
-
High temperatures are necessary to overcome the activation energy for the nucleophilic attack of the amine on the relatively unreactive ester carbonyl.
Visualizing the Workflows
Workflow for Two-Step Hydrolysis and Amide Coupling
Caption: General workflow for the two-step synthesis of pyrrole-3-carboxamides.
Mechanism for HATU-Mediated Amide Coupling
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Conclusion
The synthesis of amides from this compound can be effectively achieved through two primary strategies. The two-step hydrolysis and subsequent amide coupling is a highly reliable and versatile method suitable for a wide range of amines and reaction scales. For this approach, HATU and EDC/HOBt are excellent coupling reagents that provide high yields under mild conditions. Direct aminolysis offers a more streamlined, one-step process but is generally limited to more reactive amines and may require more forceful reaction conditions. The choice of the optimal protocol will depend on the specific substrates, desired purity, and available laboratory equipment.
References
-
Reddit. (2017). coupling reaction using EDC/HOBt. r/chemhelp. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
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ResearchGate. (n.d.). Aminolysis of methyl esters by ethylene diamine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Semantic Scholar. (2019). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]
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National Institutes of Health. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. Retrieved from [Link]
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ResearchGate. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. Retrieved from [Link]
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De Gruyter. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Retrieved from [Link]
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ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank. Retrieved from [Link]
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ResearchGate. (2005). Synthesis of 1-Methyl-1H-pyrrole Derivatives Containing Carbonyl and Sulfamide Fragments. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]
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National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Direct and Efficient Synthesis of Amides from Nonactivated Carboxylic Acids Using Urea as Nitrogen Source and Mg(NO3)2 or Imidazole as Catalysts. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]
-
ResearchGate. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]
-
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Retrieved from [Link]
-
OUCI. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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-
ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
ACS Publications. (n.d.). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
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- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 10. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl 1-Methyl-1H-pyrrole-3-carboxylate in the Synthesis of Natural Product Analogs
Introduction: The Strategic Advantage of a Pre-functionalized Pyrrole Core
The pyrrole ring is a privileged scaffold in a vast array of natural products, particularly marine alkaloids, which exhibit significant biological activities, including cytotoxic, anti-tumor, and anti-HIV properties.[1][2] Among these, the lamellarin family of alkaloids has garnered considerable attention from the synthetic community due to their complex polycyclic structures and potent biological profiles.[1][3] A common structural feature of many of these compounds is a highly substituted pyrrole core. The strategic use of pre-functionalized building blocks can significantly streamline the synthesis of analogs of these complex natural products, enabling rapid access to libraries of compounds for structure-activity relationship (SAR) studies.
Methyl 1-methyl-1H-pyrrole-3-carboxylate is a versatile and valuable starting material in this context. The presence of the N-methyl group prevents unwanted side reactions at the nitrogen atom and can influence the regioselectivity of subsequent functionalization steps. The electron-withdrawing methyl carboxylate at the 3-position deactivates the adjacent C-2 and C-4 positions towards electrophilic attack, while directing electrophiles primarily to the C-5 position. This inherent reactivity provides a reliable entry point for the introduction of molecular diversity.
This guide provides detailed protocols for the functionalization of this compound and its application in the synthesis of a key diarylpyrrole intermediate, a foundational scaffold for numerous lamellarin analogs.
Core Synthetic Strategy: From a Simple Pyrrole to a Diaryl Scaffold
Our synthetic approach hinges on a two-step sequence: regioselective halogenation of the pyrrole ring followed by a palladium-catalyzed cross-coupling reaction to introduce aryl moieties. This strategy is a cornerstone in the construction of the 3,4-diarylpyrrole-2-carboxylate substructure prevalent in many type II lamellarins and related marine alkaloids.[2]
Sources
- 1. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
Gram-Scale Synthesis of Methyl 1-Methyl-1H-pyrrole-3-carboxylate: An Application Note and Detailed Protocol
Abstract
This comprehensive application note provides a detailed, reliable, and scalable experimental procedure for the gram-scale synthesis of methyl 1-methyl-1H-pyrrole-3-carboxylate. This valuable heterocyclic compound is a key building block in the development of various pharmaceuticals and functional materials. The presented protocol is structured to provide researchers, scientists, and drug development professionals with a robust and reproducible method, complete with mechanistic insights, safety precautions, and characterization data. The synthesis is based on a modified Paal-Knorr reaction, followed by a classical Fischer esterification, ensuring accessibility and high yield.
Introduction
Substituted pyrroles are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in the design of bioactive molecules. Specifically, this compound serves as a crucial intermediate in the synthesis of a range of target molecules, including inhibitors of bacterial DNA gyrase B and other therapeutic agents.
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for the preparation of substituted pyrroles due to its reliability and operational simplicity.[1][2] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[3][4] This application note details a two-step synthetic route commencing with a Paal-Knorr-type cyclization to form the core intermediate, 1-methyl-1H-pyrrole-3-carboxylic acid, followed by its esterification to yield the desired methyl ester. This approach has been optimized for gram-scale production, addressing the need for larger quantities of this key building block in research and development settings.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the N-methylated pyrrole ring with a carboxylic acid group at the 3-position via a Paal-Knorr reaction. The second step is the esterification of the carboxylic acid to the corresponding methyl ester.
Caption: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
All reagents should be of analytical grade and used as received unless otherwise noted.
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Mucochloric acid | C₄H₂Cl₂O₃ | 168.96 | Major Chemical Supplier | Corrosive, handle with care. |
| Methylamine solution | CH₅N | 31.06 | Major Chemical Supplier | 40% in H₂O. Corrosive, flammable. |
| Sodium hydroxide | NaOH | 40.00 | Major Chemical Supplier | Corrosive. |
| Hydrochloric acid | HCl | 36.46 | Major Chemical Supplier | Concentrated (37%). Corrosive. |
| Methanol | CH₃OH | 32.04 | Major Chemical Supplier | Anhydrous. Flammable, toxic. |
| Sulfuric acid | H₂SO₄ | 98.08 | Major Chemical Supplier | Concentrated (98%). Corrosive. |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Major Chemical Supplier | |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Major Chemical Supplier | |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Major Chemical Supplier | Anhydrous. Highly flammable. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Major Chemical Supplier | Flammable. |
| Hexanes | C₆H₁₄ | 86.18 | Major Chemical Supplier | Flammable. |
Equipment:
-
Round-bottom flasks (500 mL, 1 L)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
-
pH paper
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Melting point apparatus
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrrole-3-carboxylic acid
This procedure is adapted from the Paal-Knorr synthesis, utilizing mucochloric acid as a precursor to the necessary 1,4-dicarbonyl functionality. The reaction proceeds through in-situ formation of a dicarbonyl intermediate which then cyclizes with methylamine.
Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide (40.0 g, 1.0 mol) in water (200 mL).
-
Addition of Mucochloric Acid: To the stirred sodium hydroxide solution, add mucochloric acid (42.2 g, 0.25 mol) portion-wise over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 50 °C.
-
Addition of Methylamine: After the mucochloric acid has completely dissolved, add a 40% aqueous solution of methylamine (58.2 g, 0.75 mol) dropwise via the dropping funnel over a period of 1 hour.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The solution will turn dark brown.
-
Acidification: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to pH 3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Isolation of Intermediate: Collect the crude 1-methyl-1H-pyrrole-3-carboxylic acid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from hot water to yield a crystalline solid. Dry the purified product in a vacuum oven at 50 °C.
Expected Yield: Approximately 20-25 g (64-80%).
Causality Behind Experimental Choices:
-
The use of a strong base (NaOH) is essential for the initial reaction of mucochloric acid to form the reactive dicarbonyl intermediate.
-
An excess of methylamine is used to ensure complete reaction and to drive the cyclization forward.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the carboxylic acid product.
-
Recrystallization from water is an effective method for purifying the polar carboxylic acid intermediate.[5]
Step 2: Synthesis of this compound
This step employs a classic Fischer esterification, a reliable and scalable method for converting carboxylic acids to their corresponding esters using an alcohol in the presence of an acid catalyst.[6]
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried 1-methyl-1H-pyrrole-3-carboxylic acid (12.5 g, 0.1 mol) in anhydrous methanol (250 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2.5 mL, approx. 0.045 mol) dropwise to the stirred suspension. The mixture will become warm.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator. Add water (100 mL) to the residue and neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Product Isolation: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil or a low-melting solid. The product can be further purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Expected Yield: Approximately 11.8-13.2 g (85-95%).
Causality Behind Experimental Choices:
-
Anhydrous methanol is used in large excess to act as both the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side.
-
Concentrated sulfuric acid serves as an efficient catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[7]
-
Neutralization with sodium bicarbonate is crucial to remove any remaining acid before extraction.
-
Extraction with an organic solvent like diethyl ether efficiently isolates the less polar ester product from the aqueous phase.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Colorless to pale yellow solid or oil.
-
Melting Point: 34-37 °C.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25 (t, J = 1.9 Hz, 1H, H-5), 6.60 (t, J = 2.5 Hz, 1H, H-2), 6.55 (dd, J = 2.5, 1.9 Hz, 1H, H-4), 3.75 (s, 3H, OCH₃), 3.65 (s, 3H, NCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.5 (C=O), 126.8 (C-5), 123.0 (C-2), 115.8 (C-3), 108.5 (C-4), 51.0 (OCH₃), 36.2 (NCH₃).
Safety and Handling
-
General Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Mucochloric acid and Hydrochloric acid: Corrosive. Avoid contact with skin and eyes.
-
Sodium hydroxide: Corrosive. Causes severe burns.
-
Methylamine: Corrosive and flammable. Handle with care.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Sulfuric acid: Highly corrosive. Causes severe burns. Handle with extreme care.
-
Diethyl ether: Extremely flammable. Work away from ignition sources.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of carboxylic acid | Incomplete reaction. | Ensure the reaction is refluxed for the full duration. Confirm the quality of the starting materials. |
| Loss of product during work-up. | Ensure the solution is sufficiently acidified to precipitate the product completely. | |
| Step 2: Incomplete esterification | Insufficient reaction time or catalyst. | Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the sulfuric acid is of high concentration. |
| Presence of water in the reaction mixture. | Use anhydrous methanol and dry the carboxylic acid intermediate thoroughly before use. | |
| Final product is impure | Incomplete reaction or side reactions. | Optimize purification by recrystallization or column chromatography. |
| Contamination from starting materials. | Ensure complete reaction and thorough work-up and purification at each step. |
Conclusion
This application note provides a detailed and robust protocol for the gram-scale synthesis of this compound. By following the outlined procedures, researchers can reliably produce this important heterocyclic building block in high yield and purity. The inclusion of mechanistic rationale and troubleshooting guidance aims to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
- Amarnath, V.; Amarnath, K. Paal-Knorr Pyrrole Synthesis. J. Org. Chem.1995, 60, 301–307.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: 2006.
-
Organic Syntheses Procedure, 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available online: [Link]
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28, 3252–3258. Available online: [Link]
-
PubChem Compound Summary for CID 10154054, 1-methyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Available online: [Link]
-
PubChem Compound Summary for CID 410058, this compound. National Center for Biotechnology Information. Available online: [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. Available online: [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available online: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available online: [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. Available online: [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of Methyl 1-methyl-1H-pyrrole-3-carboxylate
Introduction
Methyl 1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development due to its presence as a key structural motif in various biologically active molecules. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to be robust and reliable.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C7H9NO2 | |
| Molecular Weight | 139.15 g/mol | N/A |
| CAS Number | 40611-74-3 | |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Note: The molecular weight of the related compound, methyl 1H-pyrrole-3-carboxylate, is 125.13 g/mol .[1][2][3]
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of small molecules in complex matrices due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC method with UV detection is proposed, leveraging the compound's expected UV absorbance from the pyrrole ring system.
Scientific Rationale
The selection of a reversed-phase C18 column is based on the non-polar to moderately polar nature of the analyte, which will allow for good retention and separation from polar impurities. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure sharp peak shapes and to control the ionization state of the analyte and any acidic or basic matrix components. UV detection is selected for its simplicity and the presence of a chromophore in the pyrrole ring. The specific detection wavelength will need to be optimized based on the UV spectrum of the compound.
Experimental Workflow
Sources
Application Notes and Protocols: Derivatization of the Ester Group of Methyl 1-Methyl-1H-pyrrole-3-carboxylate
Introduction
Methyl 1-methyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in numerous biologically active compounds and functional materials. The ester group at the 3-position of this particular pyrrole derivative serves as a convenient handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of analogues with tailored properties.
This document provides detailed application notes and protocols for the derivatization of the ester group of this compound. We will explore four fundamental transformations: hydrolysis to the corresponding carboxylic acid, amidation to generate carboxamides, reduction to the primary alcohol, and reaction with Grignard reagents to yield tertiary alcohols. Each section will delve into the reaction mechanism, provide a step-by-step protocol, and offer insights based on in-house expertise to ensure successful and reproducible outcomes.
Hydrolysis to 1-Methyl-1H-pyrrole-3-carboxylic acid
Mechanistic Overview
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic conditions. This saponification reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid, which is subsequently deprotonated by the basic reaction medium to form the carboxylate salt. Acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water (deionized)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add ethanol or methanol as a solvent (approximately 10-20 mL per gram of starting material).
-
In a separate beaker, prepare a solution of NaOH or KOH (1.5-2.0 eq) in water.
-
Add the basic solution to the stirred solution of the pyrrole ester at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 10% HCl.
-
A precipitate of 1-methyl-1H-pyrrole-3-carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.[1]
Key Considerations and Troubleshooting
-
Choice of Base: Both NaOH and KOH are effective for this transformation. KOH is sometimes preferred for its higher solubility in alcoholic solvents.
-
Reaction Monitoring: The disappearance of the starting material and the appearance of the more polar carboxylic acid product can be easily monitored by TLC.
-
Acidification: It is crucial to perform the acidification step slowly and with cooling to avoid any potential degradation of the product.
-
Product Isolation: If the product does not precipitate upon acidification, it may be extracted with an organic solvent like ethyl acetate.
Amidation to 1-Methyl-1H-pyrrole-3-carboxamides
Mechanistic Overview
The conversion of the ester to an amide can be achieved through direct aminolysis or, more commonly, via a two-step procedure involving hydrolysis to the carboxylic acid followed by amide coupling. Direct aminolysis often requires harsh conditions (high temperature and pressure) and is not always efficient. The more general and widely used approach involves activating the carboxylic acid intermediate (from Section 1) with a coupling agent, which facilitates the nucleophilic attack by an amine to form the amide bond. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.[2][3]
Experimental Protocol: Two-Step (Hydrolysis then Coupling)
Materials:
-
1-Methyl-1H-pyrrole-3-carboxylic acid (from Section 1)
-
Desired primary or secondary amine
-
HBTU or EDC•HCl
-
HOBt (Hydroxybenzotriazole) - often used with EDC
-
DIPEA or TEA
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve 1-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add the desired amine (1.1-1.2 eq) to the solution.
-
Add HBTU (1.1 eq) or EDC•HCl (1.2 eq) and HOBt (1.2 eq) to the reaction mixture.
-
Add DIPEA or TEA (2.0-3.0 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-1H-pyrrole-3-carboxamide.
Visualization of Amidation Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-Methyl-1H-pyrrole-3-carboxylate
Welcome to the dedicated technical support center for optimizing the synthesis of methyl 1-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies and frequently asked questions.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves two key transformations: the formation of the pyrrole ring and the subsequent N-methylation. The choice of synthetic route can significantly impact the overall yield and impurity profile.
A common approach is the initial synthesis of methyl 1H-pyrrole-3-carboxylate, followed by N-methylation. The initial pyrrole ester can be prepared through various methods, such as the Paal-Knorr synthesis or variations of the Hantzsch pyrrole synthesis.[1][2] The subsequent N-methylation is often achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by reaction with a methylating agent.[3]
Experimental Workflow: Two-Step Synthesis
Caption: General two-step synthetic workflow for this compound.
II. Troubleshooting Guide: Low Yield and Impurities
This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in the Initial Pyrrole Ring Formation
Question: My Paal-Knorr (or similar) synthesis of methyl 1H-pyrrole-3-carboxylate is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I improve it?
Answer: Low yields in pyrrole synthesis are a common challenge and can often be attributed to several factors.[1]
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in the initial reagents can lead to unwanted side reactions, significantly reducing the yield of the desired pyrrole.[4]
-
Recommendation: Ensure all starting materials are of high purity. It is advisable to use freshly purified reagents.
-
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that must be carefully optimized for your specific substrates.[4]
-
Recommendation: Conduct small-scale optimization experiments to determine the ideal temperature and reaction time. The choice of solvent can also influence reaction rates and yields.[5]
-
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1]
-
Recommendation: Carefully control the stoichiometry of your reactants. A slight excess of the amine component may be beneficial in some cases.
-
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. The presence of water can lead to hydrolysis of intermediates or side reactions.[1]
-
Recommendation: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Furan Byproduct Formation: In acid-catalyzed reactions like the Paal-Knorr synthesis, a common side reaction is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan byproduct.[1][5]
Issue 2: Inefficient N-Methylation
Question: The N-methylation of methyl 1H-pyrrole-3-carboxylate is incomplete, or I am observing significant C-alkylation. How can I improve the selectivity and yield of this step?
Answer: The N-methylation of pyrroles requires careful selection of the base and methylating agent to ensure high regioselectivity for the nitrogen atom.
Potential Causes & Solutions:
-
Inappropriate Base Selection: The acidity of the pyrrole N-H proton is relatively low, requiring a sufficiently strong base for complete deprotonation. However, an overly strong or sterically hindered base can lead to undesired side reactions.
-
Recommendation: Common bases for pyrrole N-alkylation include sodium hydride (NaH), potassium hydroxide (KOH) in DMSO, or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetone.[3] The choice of base should be tailored to the specific substrate and reaction conditions.
-
-
Choice of Methylating Agent: The reactivity of the methylating agent can influence the outcome of the reaction. Highly reactive agents may lead to over-methylation or side reactions.
-
Recommendation: Methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4) are commonly used methylating agents.[3] While effective, dimethyl sulfate is highly toxic and should be handled with extreme caution.
-
-
Reaction Temperature: The reaction temperature can affect the rate and selectivity of the N-methylation.
-
Recommendation: Start with room temperature and gently heat if the reaction is sluggish. Monitor the reaction progress by TLC to avoid over-alkylation or decomposition.
-
-
C-Alkylation as a Side Reaction: While N-alkylation is generally favored, some C-alkylation can occur, especially if the pyrrole ring has electron-donating substituents.
-
Recommendation: Using a less reactive methylating agent or a more sterically hindered base can sometimes minimize C-alkylation.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product, this compound. What are some effective purification strategies?
Answer: Purification challenges can arise from the presence of unreacted starting materials, byproducts, or residual solvent.
Potential Causes & Solutions:
-
Residual Starting Material: Incomplete conversion of the starting pyrrole can make purification difficult due to similar polarities.
-
Recommendation: Ensure the reaction goes to completion by monitoring with TLC. If unreacted starting material remains, consider adjusting the reaction conditions (e.g., longer reaction time, a slight excess of the methylating agent).
-
-
Formation of Polar Byproducts: Side reactions can generate polar impurities that are difficult to separate from the desired product.
-
Recommendation: A standard workup involving an aqueous wash can help remove some polar impurities. Column chromatography on silica gel is often necessary for final purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
-
Solvent Removal: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.
-
Recommendation: After the reaction, perform an aqueous workup and extract the product into a lower-boiling organic solvent. Washing the organic layer with brine can help remove residual DMF. For DMSO, multiple water washes are often required.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the N-methylation of methyl 1H-pyrrole-3-carboxylate?
A1: A general procedure involves dissolving methyl 1H-pyrrole-3-carboxylate in a dry, polar aprotic solvent such as DMF or THF under an inert atmosphere. A slight excess of a base, like sodium hydride (NaH), is added portion-wise at 0 °C. After stirring for a short period to allow for deprotonation, a slight excess of methyl iodide is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Q2: Are there any alternative, milder methods for N-methylation?
A2: Yes, for substrates that are sensitive to strong bases, milder conditions can be employed. For instance, using potassium carbonate (K2CO3) as the base in a solvent like acetone or acetonitrile, often with heating, can be effective.[3] Phase-transfer catalysis has also been utilized for the N-alkylation of pyrroles.[3]
Q3: How can I confirm the structure and purity of my final product?
A3: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or GC analysis.
Q4: My final product is unstable and decomposes over time. How can I improve its stability?
A4: Pyrrole and its derivatives can be sensitive to light, heat, and oxygen, which can lead to degradation.[4]
- Recommendation: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light. Using an airtight container is also recommended.[4]
IV. Data Summary and Protocols
Table 1: Comparison of N-Methylation Conditions
| Base | Methylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaH | CH₃I | DMF | 0 to RT | >90 | [3] |
| KOH | (CH₃)₂SO₄ | DMSO | RT | High | [3] |
| K₂CO₃ | CH₃I | Acetone | Reflux | Moderate to High | [3] |
Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide
-
To a solution of methyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes).
Logical Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: N-Methylation of Pyrrole Esters
Welcome to the Technical Support Center for the N-methylation of pyrrole esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during this crucial transformation. Pyrrole esters are valuable building blocks in medicinal chemistry, and achieving clean, high-yielding N-methylation is often a critical step in the synthesis of complex target molecules.[1][2] This resource combines established chemical principles with practical, field-proven insights to help you navigate the nuances of this reaction.
Understanding the Reaction: N- vs. C-Alkylation
The N-methylation of a pyrrole ester first involves the deprotonation of the pyrrole nitrogen to form a pyrrolide anion. This anion is an ambident nucleophile, meaning it has two potentially reactive sites: the nitrogen and the carbon atoms of the pyrrole ring.[3] This duality is the root cause of the most common side reaction: C-methylation.
The regioselectivity of the methylation is a delicate balance of several factors:
-
The Counterion: The nature of the cation from the base used for deprotonation plays a significant role. More ionic bonds (e.g., with K⁺ or Na⁺) tend to favor N-alkylation.[3]
-
The Solvent: Polar, coordinating solvents can solvate the cation, freeing the pyrrolide anion and promoting N-alkylation.
-
The Methylating Agent: The choice of methylating agent also influences the outcome.
The presence of an electron-withdrawing ester group on the pyrrole ring decreases the electron density of the ring, which can influence the pKa of the N-H proton and the nucleophilicity of the resulting pyrrolide anion.[4]
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired N-methylated pyrrole ester.
-
Potential Cause A: Incomplete Deprotonation. The N-H of a pyrrole is only weakly acidic (pKa ≈ 17.5), and the presence of an electron-withdrawing ester group can further affect this acidity.[3] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.
-
Solution A:
-
Use a stronger base: Sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu) are effective choices for deprotonating pyrroles.[5]
-
Ensure stoichiometry: Use at least a stoichiometric amount of the base. For bases like NaH that can be of variable purity, a slight excess (e.g., 1.1-1.2 equivalents) may be beneficial.
-
Reaction Temperature: While the deprotonation is often performed at 0 °C, allowing the reaction to slowly warm to room temperature can ensure complete deprotonation.
-
-
Potential Cause B: Inactive Methylating Agent. Methyl iodide can decompose over time, especially when exposed to light.[6] Dimethyl sulfate is highly toxic and moisture-sensitive.
-
Solution B:
-
Use fresh or purified methyl iodide: If your methyl iodide has a brown or violet tint, it contains iodine. It can be purified by washing with a dilute solution of sodium thiosulfate.[6]
-
Handle dimethyl sulfate with care: Use fresh dimethyl sulfate from a reputable supplier and handle it in a fume hood with appropriate personal protective equipment.
-
-
Potential Cause C: Side Reactions Dominating. If you observe multiple spots on your TLC plate, it's likely that side reactions, such as C-methylation or hydrolysis of the ester, are consuming your starting material.
-
Solution C: Refer to the troubleshooting points below for addressing these specific side reactions.
Problem 2: Presence of C-methylated isomers in the product mixture.
-
Potential Cause: Reaction conditions favoring C-alkylation. As discussed, the pyrrolide anion is an ambident nucleophile. Certain conditions can promote methylation at the carbon atoms of the pyrrole ring.
-
Solution:
-
Optimize the base and solvent system:
-
Use a base with a more ionic character, such as potassium hydride (KH) or potassium tert-butoxide (KOtBu), over sodium hydride (NaH) in some cases.
-
Employ a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to help solvate the cation and favor N-alkylation.[3]
-
-
Consider Phase-Transfer Catalysis (PTC): PTC is an excellent method for achieving selective N-alkylation of pyrroles.[7][8] This technique uses a quaternary ammonium salt to transport the pyrrolide anion into an organic phase where it reacts with the methylating agent. This method often provides high selectivity for N-alkylation.
-
DOT Diagram: N- vs. C-Alkylation Troubleshooting Workflow
Caption: Troubleshooting workflow for improving N- vs. C-alkylation selectivity.
Problem 3: Evidence of ester hydrolysis during the reaction.
-
Potential Cause: Presence of water or use of protic solvents with a strong base. The basic conditions required for deprotonation can also promote the saponification of the ester group, especially if water is present.
-
Solution:
-
Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle hygroscopic bases like NaH and KOtBu under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid protic solvents: Do not use alcohols or water as solvents for the deprotonation step.
-
Careful workup: During the aqueous workup, neutralize the reaction mixture carefully with a mild acid (e.g., saturated aqueous ammonium chloride) before extraction to minimize base-catalyzed hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-methylation of a pyrrole ester?
A1: Sodium hydride (NaH) is a commonly used and effective base.[5] It is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole. Potassium hydride (KH) and potassium tert-butoxide (KOtBu) are also excellent choices and may offer better N-selectivity in some cases.
Q2: Can I use a weaker base like potassium carbonate?
A2: For pyrrole esters, which are less nucleophilic than simple pyrroles, a weaker base like potassium carbonate is often insufficient to achieve complete deprotonation, leading to low conversion. Strong bases are generally required.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method. The starting pyrrole ester, the N-methylated product, and any C-methylated byproducts will likely have different Rf values. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate reaction progression.
Q4: My purified N-methylated pyrrole ester is colored. How can I remove the color?
A4: Pyrroles can be sensitive to air and light, leading to the formation of colored impurities.[4] If chromatography does not remove the color, you can try treating a solution of your compound with activated carbon and then filtering it through a pad of celite. Storing the purified compound under an inert atmosphere and in the dark can prevent discoloration.
Experimental Protocols
Standard Protocol for N-Methylation of Ethyl Pyrrole-2-carboxylate
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Ethyl pyrrole-2-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of ethyl pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF to the NaH slurry via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise via syringe.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: N-Methylation Experimental Workflow
Caption: Step-by-step workflow for the N-methylation of a pyrrole ester.
Product Analysis
Accurate characterization of the product mixture is essential to confirm the success of the reaction and identify any side products.
NMR Spectroscopy
-
¹H NMR: The most telling sign of successful N-methylation is the appearance of a singlet corresponding to the N-CH₃ protons, typically in the range of 3.5-4.0 ppm. The N-H proton signal from the starting material (often a broad singlet) will disappear. C-methylation will result in a new methyl singlet at a different chemical shift and a change in the pattern of the pyrrole ring protons.
-
¹³C NMR: A new peak for the N-CH₃ carbon will appear around 30-35 ppm.
-
2D NMR (HSQC, HMBC): These techniques can be invaluable for unambiguously assigning the position of the methyl group, especially in cases where both N- and C-methylated isomers are present. An HMBC correlation between the N-CH₃ protons and the C2 and C5 carbons of the pyrrole ring is definitive proof of N-methylation.
Table 1: Typical ¹H NMR Chemical Shifts for Methylated Pyrrole-2-carboxylates
| Proton | Starting Material (N-H) | N-Methylated Product | C-Methylated Product (example: 3-methyl) |
| N-H | ~8.0-9.0 (broad s) | Absent | ~8.0-9.0 (broad s) |
| N-CH₃ | Absent | ~3.7 (s) | Absent |
| C-CH₃ | Absent | Absent | ~2.2 (s) |
| Pyrrole Ring Protons | Multiplets | Multiplets (shifted) | Multiplets (different pattern) |
| Ester Protons | Unchanged | Unchanged | Unchanged |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the pyrrole ring.[9][10][11]
Mass Spectrometry
Mass spectrometry will confirm the addition of a methyl group (an increase of 14 Da in the molecular weight). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
References
- Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermedi
-
Please suggest best process for N-methyl pyrrole synthesis ? - ResearchGate. [Link]
-
Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. [Link]
-
Pyrrole - Wikipedia. [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - NIH. [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. [Link]
- CN108191732B - Synthesis method of N-methylpyrrole - Google P
-
ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. - ResearchGate. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC - NIH. [Link]
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed. [Link]
- The Synthesis and Testing of α-(Hydroxymethyl)pyrroles as DNA Binding Agents. (URL not available)
-
Understanding the Reactivity and Regioselectivity of Methylation of Nitronates by CH3I in the Gas Phase - PubMed. [Link]
- Phase Transfer Catalysis Without Solvent.
-
Diverse enzymatic chemistry for propionate side chain cleavages in tetrapyrrole biosynthesis | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. [Link]
-
Esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids. Bromination of methyl furan-2-carboxylate, furan-2-carbaldehyde, and thiophen-2-carbaldehyde in the presence of aluminium chloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) - RSC Publishing Home. [Link]
-
Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Th… - OUCI. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF - ResearchGate. [Link]
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. [Link]
-
¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. - ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]
-
Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. [Link]
-
Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (URL not available)
-
Mechanism and regioselectivity in methylation of nitronates [CH>2>NO>2>]>−>: resonance vs. inductive effects. [Link]
-
NMR Based Methods for Metabolites Analysis - PMC - NIH. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]
-
The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed. [Link]
-
(PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents - ResearchGate. [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. [Link]
-
Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC - NIH. [Link]
-
Recent approaches in the organocatalytic synthesis of pyrroles - Semantic Scholar. [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH. [Link]
-
Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 643361 - PubChem. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL not available)
-
(PDF) Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - ResearchGate. [Link]
Sources
- 1. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Purification of Methyl 1-Methyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of methyl 1-methyl-1H-pyrrole-3-carboxylate.
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. However, common contaminants include:
-
Unreacted starting materials: Such as pyrrole, methyl iodide, or other alkylating agents.[1]
-
Side-products: These can arise from competing reactions. For instance, in Paal-Knorr synthesis, furan byproducts can form through acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[2] In other syntheses, self-condensation of reactants can also occur.[3]
-
Reagents and catalysts: Remnants of bases (e.g., sodium hydroxide), catalysts, and solvents (e.g., dimethyl sulfoxide) are often present.[1]
-
Hydrolyzed product: The ester can be hydrolyzed back to the carboxylic acid, 1-methyl-1H-pyrrole-3-carboxylic acid, especially if the workup conditions are not carefully controlled.[4][5][6]
Q2: My crude product is a dark, oily residue. Is this normal?
A2: Yes, it is quite common for the crude product of pyrrole syntheses to be a dark oil. Pyrrole and its derivatives can be sensitive to air and light, leading to the formation of colored impurities.[7] The presence of residual solvents and other high-boiling point impurities also contributes to this appearance. The key is to employ a robust purification strategy to isolate the desired clean, often crystalline, product.
Q3: What are the primary purification techniques for this compound?
A3: The two most effective and widely used purification methods for this compound are:
-
Flash Column Chromatography: This is the workhorse technique for separating the target compound from a wide range of impurities with different polarities.[8][9][10]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent method to obtain highly pure crystalline material.
The choice between these methods, or a combination of both, will depend on the impurity profile of your crude mixture.
II. Troubleshooting Guide: Navigating Common Purification Issues
This section provides a detailed question-and-answer format to address specific problems you may encounter during the purification process.
Flash Column Chromatography
Q4: I'm struggling to get good separation on my flash column. What solvent system should I use?
A4: The ideal solvent system for flash chromatography of this compound will provide a retention factor (Rf) of approximately 0.3 for the product on a TLC plate.[8] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
Recommended Starting Solvent Systems:
| Solvent System | Typical Ratio (v/v) | Notes |
|---|---|---|
| Hexanes/Ethyl Acetate | 4:1 to 10:1 | A good starting point for many pyrrole derivatives. Adjust the ratio based on your TLC results.[9] |
| Petroleum Ether/Ethyl Acetate | 40:1 | Has been successfully used for the purification of similar pyrrole structures.[9] |
| Dichloromethane/Methanol | 100:1 to 100:10 | Useful if your compound has slightly higher polarity. |
Pro-Tip: If you are dealing with basic impurities (e.g., nitrogen-containing side-products), adding a small amount of triethylamine (~0.1%) to your eluent can improve peak shape and separation.[8]
Q5: My product is co-eluting with an impurity. What are my options?
A5: Co-elution is a common challenge. Here's a logical workflow to address this:
Caption: Troubleshooting workflow for co-elution in flash chromatography.
Causality: The effectiveness of column chromatography is predicated on the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities, they will not separate well with a given solvent system. By systematically altering the mobile phase composition or changing the stationary phase, you can exploit subtle differences in their chemical properties to achieve separation.
Recrystallization
Q6: I'm trying to recrystallize my product, but it's oiling out. What's causing this and how can I fix it?
A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than forming crystals. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling rate is too fast. This compound has a reported melting point in the range of 34-37 °C.
Troubleshooting Oiling Out:
-
Use more solvent: The concentration of your product might be too high. Add more of the recrystallization solvent to ensure it remains dissolved at a higher temperature.
-
Cool the solution slowly: After dissolving your compound in the hot solvent, allow it to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation over crystal growth.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change the solvent system: Your current solvent may be too good a solvent. Try a solvent pair, where the product is soluble in one solvent and insoluble in the other. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q7: What are suitable recrystallization solvents for this compound?
A7: A good recrystallization solvent should dissolve the compound when hot but not when cold. For a compound with a relatively low melting point like this compound, solvents with lower boiling points are often preferred.
Potential Recrystallization Solvents:
-
Hexane or Heptane: These non-polar solvents are often good choices for compounds of moderate polarity.
-
Ethanol/Water: A classic solvent pair. Dissolve the compound in hot ethanol and add water dropwise until turbidity persists. Then, allow it to cool.
-
Toluene/Hexane: Another effective solvent pair.
Self-Validating Protocol: The success of a recrystallization is validated by the formation of well-defined crystals and an increase in the purity of the product, which can be confirmed by techniques like NMR spectroscopy or melting point analysis. A sharpened melting point range close to the literature value indicates successful purification.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying this compound using flash column chromatography.
1. Preparation: a. Determine the optimal solvent system using TLC, aiming for an Rf of ~0.3 for the product.[8] A common starting point is 10-20% ethyl acetate in hexanes. b. Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar solvent of your eluent system. The amount of silica should be about 50-100 times the weight of your crude material. c. Add a thin layer of sand on top of the silica bed.
2. Loading the Sample: a. Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane. b. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method often yields better resolution.
3. Elution: a. Carefully add your eluent to the column, ensuring not to disturb the top layer of sand and silica. b. Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute. c. Collect fractions in test tubes and monitor the elution of your product using TLC.
4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Workflow for flash column chromatography.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
1. Solvent Selection: a. In a small test tube, add a small amount of your crude product. b. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this temperature. c. Heat the test tube. The compound should dissolve completely. d. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. c. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities. d. Allow the flask to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum to remove any residual solvent.
IV. References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Pyrrole. Retrieved from [Link]
-
YouTube. (2020, January 13). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77962, Methyl 1H-pyrrole-1-carboxylate. Retrieved from [Link]
-
LookChem. (2024, May 20). methyl 1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Organic Syntheses. (2024, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester - Optional[13C NMR]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(4-methyl-1-piperidinyl)acetyl]-, methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12361759, methyl 1H-pyrrole-3-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
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OUCI. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10154054, 1-methyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2024, June 1). Recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in reaction with monosubstituted hydrazines. Retrieved from [Link]
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MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). METHYL 1-METHYLPYRROLE-3-CARBOXYLATE. Retrieved from [Link]
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Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole. Retrieved from
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National Center for Biotechnology Information. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]
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Technical Support Center: Overcoming Regioselectivity Issues in Pyrrole N-Alkylation
Welcome to the Technical Support Center for Pyrrole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrrole chemistry. Here, we will dissect the common challenges associated with achieving regioselective N-alkylation and provide practical, field-proven solutions to steer your synthesis toward the desired outcome.
The pyrrole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. However, the ambident nucleophilic character of the pyrrolyl anion often leads to a mixture of N- and C-alkylated products, posing a significant purification challenge and impacting overall yield. This guide will equip you with the knowledge to control this regioselectivity.
Section 1: Frequently Asked Questions (FAQs) about Pyrrole N-Alkylation
This section addresses the fundamental questions that often arise when planning and executing a pyrrole N-alkylation.
Q1: Why is achieving regioselective N-alkylation of pyrrole so challenging?
A1: The pyrrolyl anion, generated by deprotonation of the N-H bond, is an ambident nucleophile. This means it has two potentially reactive sites: the nitrogen atom and the carbon atoms of the ring (primarily C2 and C5). The distribution of the negative charge across the aromatic system allows for electrophilic attack at either the nitrogen or the carbon atoms. The outcome of the reaction, whether it favors N- or C-alkylation, is a delicate balance of several factors, including the nature of the electrophile, the counterion of the base, the solvent, and the reaction temperature.
Q2: What are the key factors that influence the N- versus C-alkylation of pyrrole?
A2: The regioselectivity of pyrrole alkylation is governed by the principles of hard and soft acids and bases (HSAB) theory. Generally, harder electrophiles tend to react at the harder nitrogen atom, while softer electrophiles favor the softer carbon atoms. The key factors are:
-
The Electrophile: "Harder" electrophiles, such as alkyl sulfates and sulfonates, typically favor N-alkylation. "Softer" electrophiles, like allylic and benzylic halides, are more prone to C-alkylation.
-
The Counterion (from the base): The nature of the metal cation from the base used for deprotonation plays a crucial role. More ionic nitrogen-metal bonds (e.g., with K+, Na+, Li+) favor N-alkylation.[1] More covalent bonds (e.g., with MgX) lead to a higher degree of coordination with the nitrogen, directing the electrophile to the carbon atoms.[1]
-
The Solvent: Polar, solvating solvents can separate the pyrrolide anion from its counterion, making the nitrogen more accessible for N-alkylation.[1] Nonpolar solvents tend to keep the ion pair associated, which can favor C-alkylation.
-
Protecting Groups: The introduction of an electron-withdrawing protecting group on the nitrogen can significantly alter the reactivity of the pyrrole ring, often facilitating subsequent functionalization at specific carbon positions.[2][3]
Q3: When should I consider using a protecting group strategy?
A3: A protecting group strategy is advisable when:
-
You need to perform reactions on the carbon backbone of the pyrrole without interference from the N-H proton.
-
You want to direct functionalization to a specific carbon position. For example, bulky protecting groups can sterically hinder certain positions.
-
The pyrrole ring is sensitive to the reaction conditions, and a protecting group can increase its stability.[2]
Commonly used protecting groups for the pyrrole nitrogen include sulfonyl groups (e.g., tosyl, benzenesulfonyl), which are electron-withdrawing and can be removed under various conditions.[2][3] The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another popular choice, known for its stability and ease of removal.[4]
Section 2: Troubleshooting Guide for Common N-Alkylation Issues
This section provides a problem-and-solution framework for issues commonly encountered during pyrrole N-alkylation experiments.
Problem 1: My reaction yields a mixture of N- and C-alkylated products, with the C-alkylated isomer being the major product. How can I favor N-alkylation?
This is a classic regioselectivity problem. To shift the balance towards N-alkylation, consider the following adjustments:
Solution A: Modify Your Base and Solvent System.
The choice of base and solvent has a profound impact on the ionic character of the pyrrolide salt, which in turn dictates the site of alkylation.
-
Rationale: To favor N-alkylation, you want to create a "freer" pyrrolide anion where the nitrogen is the most accessible and nucleophilic site. This is achieved with more ionic N-metal bonds and in solvents that can effectively solvate the cation.[1]
-
Troubleshooting Steps:
-
Switch to a "Harder" Cation: If you are using a Grignard reagent (MgX) or a lithium base in a non-polar solvent, switch to a potassium or sodium base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). The more ionic nature of the K-N or Na-N bond will favor N-alkylation.[1]
-
Employ a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent at solvating cations, thus dissociating the ion pair and making the nitrogen lone pair more available for reaction.
-
Consider Phase-Transfer Catalysis (PTC): PTC is a powerful technique for N-alkylation. It utilizes a quaternary ammonium salt to transport the pyrrolide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This creates a "soft" quaternary ammonium salt of the pyrrole anion, which surprisingly favors reaction at the "harder" nitrogen center.[5]
-
Table 1: Influence of Base/Solvent System on Pyrrole Alkylation Regioselectivity
| Base/Counterion | Solvent | Predominant Product | Rationale |
| RMgX (Mg²⁺) | Ether/THF | C-Alkylation | Covalent N-Mg bond, directs electrophile to carbon.[1] |
| n-BuLi (Li⁺) | Hexane | Mixture (often C-favored) | Less ionic than Na/K, aggregation in non-polar solvents.[1] |
| NaH (Na⁺) | DMF | N-Alkylation | Highly ionic N-Na bond, polar solvent separates ion pair.[1] |
| t-BuOK (K⁺) | THF/DMF | N-Alkylation | Highly ionic N-K bond, polar solvent separates ion pair.[6] |
| KOH/R₄N⁺X⁻ (PTC) | Toluene/Water | N-Alkylation | Forms a "soft" ion pair in the organic phase that favors N-alkylation.[5] |
Solution B: Change Your Alkylating Agent.
If modifying the reaction conditions is not sufficient, consider using a "harder" electrophile.
-
Rationale: According to HSAB theory, hard acids prefer to react with hard bases. The nitrogen of the pyrrolide anion is a harder nucleophilic center than the carbon atoms.
-
Troubleshooting Steps:
-
If you are using an alkyl iodide (a soft electrophile), try switching to the corresponding alkyl bromide or, even better, an alkyl tosylate or mesylate (harder electrophiles).
-
Problem 2: My reaction is sluggish, and I'm getting low conversion to the N-alkylated product.
Low reactivity can be due to several factors, including an insufficiently strong base, steric hindrance, or a poor leaving group on the electrophile.
Solution: Employ the Mitsunobu Reaction.
The Mitsunobu reaction is an excellent alternative for N-alkylation, especially with sterically hindered alcohols or when traditional SN2 conditions fail.[7][8][9]
-
Rationale: The Mitsunobu reaction activates an alcohol in situ to become a good leaving group, which is then displaced by the pyrrole N-H in an SN2 fashion.[9] This method is known for its mild conditions and high yields.
-
Key Reagents: An alcohol (your desired alkyl group), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for key N-alkylation methods.
Protocol 1: General Procedure for N-Alkylation using Phase-Transfer Catalysis
This protocol is adapted from established methods and is particularly effective for primary alkyl halides.[5]
Materials:
-
Pyrrole
-
Alkyl halide (e.g., 1-bromobutane)
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole (1.0 eq.), toluene, and an aqueous solution of KOH (50% w/v).
-
Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is a general guideline for the N-alkylation of pyrroles with alcohols.[7][10]
Materials:
-
Pyrrole
-
Alcohol (the source of the desired alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the pyrrole (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq.) in anhydrous THF to the reaction mixture dropwise. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Section 4: Visualizing the Reaction Pathways
Diagrams can help clarify the decision-making process and the underlying mechanisms.
Caption: Factors influencing the regioselectivity of pyrrole alkylation.
Caption: Troubleshooting workflow for optimizing pyrrole N-alkylation.
References
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2921. [Link]
-
Hamaide, T. Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Talamo, M. M., et al. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications, 57(53), 6587-6590. [Link]
-
Cheminform. (2013). Regioselective C–H Activated Alkylation of Pyrroles. Angewandte Chemie International Edition, 52(24), 6080-6083. [Link]
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Herrera, R. P., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(45), 15817-15827. [Link]
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Dodge, M. W., & Johnson, J. S. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(1), 85-131. [Link]
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Park, H. G., et al. (2013). Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry, 11(12), 2039-2046. [Link]
-
Park, H. G., et al. (2013). Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry, 11(12), 2039-2046. [Link]
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Amarnath, V., et al. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology, 7(1), 56-61. [Link]
-
Talamo, M. M., et al. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Request PDF. [Link]
-
Talamo, M. M., et al. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, a-branched, and - RSC Publishing. [Link]
-
ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. [Link]
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Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4116. [Link]
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Request PDF. Pyrrole Protection. [Link]
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ResearchGate. Mechanistic and kinetic study on the reaction of Pyrrole (C 4 H 5 N) with O( 3 P). [Link]
-
Thomson, R. J., & Taylor, B. L. (2012). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Catalysis, 2(7), 1411-1414. [Link]
-
ResearchGate. Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Link]
-
Hobbs, C. F., et al. (1962). Factors Affecting the Position of Alkylation of Alkali Metal Salts of Pyrrole with Allylic Type Halides. Journal of the American Chemical Society, 84(3), 433-439. [Link]
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D'Souza, D. M., & Müller, T. J. (2007). Recent Advancements in Pyrrole Synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Grassl, S., & Knochel, P. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Angewandte Chemie International Edition, 59(27), 11029-11033. [Link]
-
Bell, M. J., et al. (1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 47(22), 4351-4355. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(4), 740-745. [Link]
-
Bicu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6433. [Link]
-
Nichols, P. L., & Deiters, A. (2013). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 15(24), 6246-6249. [Link]
-
Wang, H., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(1), 183-193. [Link]
-
Wang, H., et al. (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(18), 5035-5041. [Link]
-
ResearchGate. (2016). (PDF) Pyrrole studies. III. The benzoylation of alkylpyrroles. [Link]
-
Káncz, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2309. [Link]
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preventing hydrolysis of the methyl ester during pyrrole synthesis
A Researcher's Guide to Preventing Methyl Ester Hydrolysis
Welcome to the Technical Support Center for advanced pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in preserving ester functionalities during the synthesis of substituted pyrroles. Unwanted hydrolysis of methyl esters is a common side reaction in classical pyrrole syntheses, leading to reduced yields and purification difficulties. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
The Core Challenge: Ester Hydrolysis in Pyrrole Synthesis
Many widely used methods for constructing the pyrrole ring, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, often employ acidic or basic conditions. These conditions, while necessary for the cyclization and condensation steps, can also promote the unwanted hydrolysis of methyl esters to their corresponding carboxylic acids. This process, known as saponification under basic conditions, is often irreversible and can significantly impact the synthetic route, especially when the ester is a crucial handle for further functionalization.[1][2][3]
The susceptibility of a methyl ester to hydrolysis is dependent on several factors, including pH, temperature, reaction time, and the steric environment around the ester group.[4] This guide will explore two primary strategies to mitigate this issue: optimization of reaction conditions and the implementation of orthogonal protecting group strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered during pyrrole synthesis involving methyl esters.
Q1: My Paal-Knorr reaction is causing significant hydrolysis of my methyl ester. How can I prevent this?
A1: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is typically acid-catalyzed.[5] Strong acidic conditions (pH < 3) and high temperatures can lead to both ester hydrolysis and the formation of furan byproducts.[6][7]
Troubleshooting Steps:
-
Catalyst Modification: Instead of strong protic acids like H₂SO₄ or HCl, consider using milder catalysts.
-
Weak Brønsted Acids: Acetic acid is often sufficient to promote the reaction without causing significant hydrolysis.[6]
-
Lewis Acids: Mild Lewis acids such as Scandium(III) triflate (Sc(OTf)₃), Iron(III) chloride (FeCl₃), or Bismuth(III) nitrate (Bi(NO₃)₃) can be highly effective under neutral and often solvent-free conditions.[8][9][10]
-
Solid-Supported Catalysts: Reagents like silica sulfuric acid or acidic resins can facilitate the reaction under heterogeneous conditions, often at room temperature, allowing for easy removal and minimizing exposure of the product to acidic conditions during workup.[11]
-
-
Solvent and Temperature Control:
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times, often from hours to minutes. This brief exposure to reaction conditions can minimize the extent of ester hydrolysis.
Below is a diagram illustrating the decision-making process for optimizing the Paal-Knorr reaction.
Caption: Troubleshooting workflow for Paal-Knorr synthesis.
Q2: I am performing a Knorr pyrrole synthesis using zinc in acetic acid, and I'm still observing some hydrolysis. What are my options?
A2: The Knorr synthesis typically involves the reaction of an α-amino-ketone with a β-ketoester.[12] The α-amino-ketone is often generated in situ from a β-ketoester via nitrosation followed by reduction with zinc in acetic acid.[4] While acetic acid is a weak acid, the presence of water and extended reaction times can still lead to partial hydrolysis of the methyl ester.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your acetic acid and other reagents are as dry as possible to minimize the presence of water, a key reagent for hydrolysis.
-
Orthogonal Protecting Group Strategy: This is the most robust solution. Replace the methyl acetoacetate with an ester that is stable under these conditions.
-
tert-Butyl Acetoacetate: tert-Butyl esters are generally stable to the mildly acidic and reductive conditions of the Knorr synthesis but can be selectively cleaved later using strong acids like trifluoroacetic acid (TFA).[12][13]
-
Benzyl Acetoacetate: Benzyl esters are also stable in this reaction and can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[12][14]
-
The concept of using protecting groups that can be removed under different conditions is known as an orthogonal protection strategy .[15][16] This allows for selective deprotection of one functional group without affecting others.
Caption: Orthogonal protection strategy in synthesis.
Q3: Which ester protecting group is best for my pyrrole synthesis?
A3: The "best" protecting group depends on the specific reaction conditions of your pyrrole synthesis and the subsequent steps in your synthetic route. Methyl esters are susceptible to both acidic and basic hydrolysis.[17] Here is a comparison of common alternatives:
| Protecting Group | Stability Conditions | Deprotection Method | Considerations |
| Methyl Ester | Labile to strong acid and base. | Strong base (e.g., NaOH, LiOH) or strong acid. | Prone to unintended hydrolysis in many pyrrole syntheses. |
| tert-Butyl (t-Bu) Ester | Stable to base, nucleophiles, and hydrogenolysis.[18] | Strong acid (e.g., TFA, HCl).[19] | Excellent choice for reactions involving basic or organometallic reagents. |
| Benzyl (Bn) Ester | Stable to mild acid and base.[20] | Catalytic Hydrogenolysis (H₂/Pd-C).[14] | Ideal when acid- and base-labile groups are present. Not suitable if other reducible groups (e.g., alkynes, nitro groups) are in the molecule. |
| Silyl Esters (e.g., TBDMS) | Labile to both acid and base. | Fluoride ion (e.g., TBAF). | Generally used for temporary protection under very mild conditions. |
This table provides a general guide. It is always recommended to consult the literature for the stability of specific protecting groups under your planned reaction conditions.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for implementing the strategies discussed.
Protocol 1: Mild Paal-Knorr Synthesis using Sc(OTf)₃
This protocol describes a mild, solvent-free synthesis of an N-substituted pyrrole, preserving an ester functionality.
Materials:
-
1,4-dicarbonyl compound with a methyl ester group (1.0 eq)
-
Primary amine (1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (1-5 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
Procedure:
-
To a clean, dry round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.1 eq), and scandium(III) triflate (e.g., 2 mol%).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). The reaction is often complete within 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
This protocol is adapted from methodologies described in the literature, which highlight the use of mild Lewis acids for this transformation.[10][21]
Protocol 2: Orthogonal Protection - Deprotection of a tert-Butyl Ester
This protocol outlines the selective removal of a tert-butyl ester protecting group from a pyrrole core, leaving other functional groups intact.
Materials:
-
Pyrrole with a tert-butyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the tert-butyl ester-protected pyrrole in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.
-
The resulting carboxylic acid can often be used in the next step without further purification. If needed, purification can be achieved by crystallization or chromatography.
This method is a standard procedure for the cleavage of t-butyl esters and is compatible with many other functional groups.[13][18]
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
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Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of alkyl pyrrole-2-carboxylates starting from β-nitroacrylates and primary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- University of Illinois. (n.d.). Protecting Groups.
-
ResearchGate. (2025, August 7). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, October 7). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. Retrieved from [Link]
-
PubMed. (n.d.). Hantzsch pyrrole synthesis on solid support. Retrieved from [Link]
-
Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis.
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Atroposelective synthesis of axially chiral indolizinylpyrroles by catalytic asymmetric Paal–Knorr reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]
-
ResearchGate. (2025, August 9). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Pyrrole Protection. Retrieved from [Link]
-
Reddit. (2024, January 18). Hydrolysis product troubleshooting. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
YouTube. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
YouTube. (2020, May 1). Ester hydrolysis of multi-functional ester groups in a molecule: Explanation step-wise and mechanism. Retrieved from [Link]
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- 3. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 5. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
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- 21. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of Methyl 1-Methyl-1H-pyrrole-3-carboxylate
Prepared by: Senior Application Scientist
Welcome to the technical support center for the analysis of methyl 1-methyl-1H-pyrrole-3-carboxylate and its impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our approach is rooted in explaining the fundamental chromatographic principles to empower you to solve not just current, but future analytical challenges.
Section 1: Understanding the Analyte & Potential Impurities
This compound is a heteroaromatic compound. Understanding its structure is key to developing a robust analytical method. The pyrrole ring contains a nitrogen atom, which can exhibit basic properties, and the molecule includes an ester functional group.
Potential Impurities: Impurities can arise from various sources, including the synthetic route and degradation.[1] A comprehensive impurity profile is essential for ensuring product quality, safety, and efficacy.[2]
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Degradation-Related Impurities: The ester functional group is susceptible to hydrolysis under acidic or basic conditions, which would yield 1-methyl-1H-pyrrole-3-carboxylic acid.[3][4] Other degradation pathways may be initiated by oxidation, heat, or light.[5][6]
Section 2: Recommended HPLC Method Protocol
This protocol provides a robust starting point for the reversed-phase HPLC (RP-HPLC) analysis of this compound. It is designed to be a stability-indicating method, capable of separating the main compound from its potential degradation products.[7][8]
Experimental Protocol: RP-HPLC Method
-
Chromatographic System:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier is crucial for protonating residual silanol groups on the stationary phase, which minimizes their unwanted ionic interactions with the basic pyrrole nitrogen, thereby preventing peak tailing.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter before use.
-
-
Sample Preparation:
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm or 272 nm[7][8] |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
-
System Suitability Testing (SST):
-
Before running samples, perform at least five replicate injections of a standard solution. The system is deemed ready if the following criteria are met.
-
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest impurity | Confirms the method's ability to separate adjacent peaks. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why is my main peak tailing?
Peak tailing is a common issue when analyzing polar or basic compounds and can compromise resolution and quantification.[9] It is often caused by secondary interactions between the analyte and the stationary phase.[11]
-
Probable Cause 1: Silanol Interactions. The pyrrole nitrogen can interact with ionized silanol groups (Si-O⁻) on the silica-based C18 column. This is a primary cause of tailing for basic analytes.
-
Solution: Ensure the mobile phase pH is low. The use of 0.1% formic acid (pH ~2.7) is intended to keep the silanols in their neutral (Si-OH) state, minimizing these interactions. If tailing persists, consider increasing the acid concentration slightly or switching to trifluoroacetic acid (TFA), which is a stronger ion-pairing agent.
-
-
Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.[9]
-
Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., 0.5 mg/mL, 0.25 mg/mL, 0.1 mg/mL) to see if peak shape improves.
-
-
Probable Cause 3: Column Void or Contamination. A void at the head of the column or contamination from previous samples can distort the flow path.[11]
-
Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If this fails, reverse the column (if permitted by the manufacturer) and flush it. As a last resort, replace the column and always use a guard column to protect the analytical column.[11]
-
Workflow: Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Q2: I see unexpected peaks in my chromatogram. What are they?
Unexpected peaks can be contaminants, air bubbles, or "ghost peaks" from the previous run.
-
Probable Cause 1: Carryover. A "ghost peak" appears at the same retention time in a blank injection as it did in a previous sample injection. This indicates that the compound was not fully eluted in the previous run.
-
Solution: Extend the gradient hold at the high organic percentage (e.g., hold at 90% B for 5-10 minutes) to ensure all components are washed off the column.[10]
-
-
Probable Cause 2: Contaminated Mobile Phase or Sample. If the peaks appear randomly, even in blank injections, a component of the system may be contaminated.
-
Solution: Prepare fresh mobile phase and sample diluent. Check for any microbial growth in aqueous mobile phase bottles.
-
-
Probable Cause 3: Air Bubbles. Sharp, spurious peaks, often in the early part of the chromatogram, can be caused by air bubbles passing through the detector.
-
Solution: Ensure your mobile phase is properly degassed. Most modern HPLC systems have an online degasser; ensure it is functioning correctly.
-
Section 4: Frequently Asked Questions (FAQs)
Q3: How should I perform a forced degradation study to identify potential impurities?
Forced degradation (or stress testing) is a critical part of drug development that helps establish the intrinsic stability of a molecule and validates the specificity of the analytical method.[5][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]
-
Acid/Base Hydrolysis:
-
Procedure: Dissolve the sample in solutions of 0.1 M HCl (acid) and 0.1 M NaOH (base). If there is no degradation at room temperature, gently heat the solutions (e.g., 60 °C) for a set period.[13] Neutralize the samples before injection.
-
Expected Impurity: 1-methyl-1H-pyrrole-3-carboxylic acid is a likely product due to ester hydrolysis.[3][4]
-
-
Oxidative Degradation:
-
Procedure: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Rationale: This simulates oxidative stress and can identify impurities formed via oxidation pathways.[6]
-
-
Thermal Degradation:
-
Procedure: Expose the solid sample to dry heat (e.g., 80-100 °C) for several days.
-
-
Photolytic Degradation:
-
Procedure: Expose the sample (both solid and in solution) to a light source that provides combined UV and visible output, as specified in ICH guideline Q1B.
-
After exposing the compound to these stress conditions, the samples are analyzed by the HPLC method. The appearance of new peaks confirms the formation of degradation products, and the method's ability to separate these peaks from the main compound demonstrates that it is "stability-indicating."[15]
Q4: What is the best column chemistry for this analysis?
-
Standard C18 (ODS): A high-quality, end-capped C18 column is the workhorse of reversed-phase chromatography and is an excellent first choice. End-capping is a process that covers most of the residual silanol groups, reducing their activity and improving peak shape for basic compounds.
-
Polar-Embedded Phases: For particularly challenging separations or persistent peak tailing, a column with a polar-embedded group (e.g., amide, carbamate) can be beneficial. These stationary phases offer alternative selectivity and improved peak shape for polar and basic compounds, and they are more stable in highly aqueous mobile phases.[11]
-
Phenyl-Hexyl Phases: These columns can provide unique selectivity for aromatic compounds like pyrroles due to π-π interactions between the analyte and the phenyl groups on the stationary phase.
Section 5: References
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (n.d.). OAText. [Link]
-
(PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). ResearchGate. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Sepax Technologies. [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (2016). ResearchGate. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2023). ResearchGate. [Link]
-
Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2024). ResearchGate. [Link]
-
impurity profiling and drug characterization: backdrop and approach. (2020). PHARMACEUTICAL SCIENCES. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. benchchem.com [benchchem.com]
- 10. bvchroma.com [bvchroma.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ajrconline.org [ajrconline.org]
- 13. scispace.com [scispace.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ijpsjournal.com [ijpsjournal.com]
optimizing base and solvent for the synthesis of methyl 1-methyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 1-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this key chemical intermediate.
Introduction
The N-methylation of methyl 1H-pyrrole-3-carboxylate is a fundamental N-alkylation reaction. The core of this transformation involves the deprotonation of the pyrrole nitrogen, which is weakly acidic, to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction with a methylating agent to yield the desired product, this compound. Careful selection of the base and solvent is paramount to achieve high yields and minimize side reactions.
This guide will walk you through common challenges and provide optimized protocols to streamline your synthetic efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of my desired product, or the reaction is not proceeding at all. What are the likely causes and how can I resolve this?
A: Low or no product yield in the N-methylation of methyl 1H-pyrrole-3-carboxylate is a common issue that can often be traced back to several key factors related to the reaction setup and reagents.
Probable Causes and Solutions:
-
Inefficient Deprotonation of the Pyrrole Nitrogen: The N-H bond of a pyrrole is not highly acidic (pKa ≈ 17.5 in DMSO), and therefore requires a sufficiently strong base to generate the nucleophilic pyrrolide anion. If the base is too weak, the concentration of the reactive anion will be too low for the reaction to proceed efficiently.
-
Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is a common and often effective choice, stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can be more effective. When using a stronger base, it is crucial to use an aprotic solvent to avoid quenching the base.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.
-
Solution: For reactions involving polar anionic nucleophiles, polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can effectively solvate the pyrrolide anion and the counter-ion, enhancing the nucleophilicity of the anion. Acetone can also be used, particularly with K₂CO₃, but reaction times may be longer.
-
-
Insufficient Reaction Time or Temperature: N-alkylation reactions can sometimes be sluggish, especially with weaker bases or less reactive alkylating agents.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature. For instance, if stirring at room temperature overnight shows little conversion, gently heating the reaction mixture to 40-60 °C can often drive the reaction to completion.
-
-
Degradation of Reagents: The quality of the reagents is crucial. Methyl iodide is light-sensitive and can decompose. Bases like sodium hydride can be passivated by atmospheric moisture.
-
Solution: Use freshly opened or properly stored reagents. Ensure that anhydrous solvents are used, especially when working with moisture-sensitive bases like NaH.
-
Experimental Protocol for Optimizing Yield:
This protocol provides a step-by-step guide to systematically optimize the reaction conditions.
dot
Caption: General experimental workflow for optimizing the synthesis.
Step-by-Step Optimization:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add the chosen base (e.g., K₂CO₃, 1.5 eq; or NaH, 60% dispersion in mineral oil, 1.2 eq). Stir the suspension at room temperature for 30 minutes.
-
Methylating Agent Addition: Slowly add methyl iodide (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress every few hours by TLC. If the reaction is slow, gradually increase the temperature to 50-60 °C.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Presence of Unreacted Starting Material
Q: My reaction has stopped, but I still see a significant amount of the starting methyl 1H-pyrrole-3-carboxylate. What should I do?
A: The presence of unreacted starting material after a prolonged reaction time usually points to an issue with stoichiometry or the reactivity of the reagents.
Probable Causes and Solutions:
-
Insufficient Base or Methylating Agent: If the base is not completely anhydrous or the methylating agent has partially decomposed, you may have a substoichiometric amount of these key reagents.
-
Solution: Add an additional portion of the base (e.g., 0.5 eq) and the methylating agent (e.g., 0.5 eq) to the reaction mixture and continue to monitor. For future reactions, ensure the use of fresh and properly handled reagents.
-
-
Reversible Reaction or Equilibrium: While not typical for this type of reaction, in some cases, an equilibrium might be established.
-
Solution: Driving the reaction forward by adding an excess of the methylating agent can be effective. However, be mindful that this can increase the likelihood of side reactions.
-
Issue 3: Formation of Impurities
Q: I have obtained my product, but it is contaminated with significant impurities. What are these impurities and how can I avoid them?
A: Impurity formation can arise from side reactions involving the starting material, product, or reagents.
Probable Causes and Solutions:
-
C-Alkylation: While N-alkylation is generally favored for pyrroles, some degree of C-alkylation can occur, leading to the formation of constitutional isomers.
-
Solution: The choice of base and solvent can influence the N- vs. C-alkylation ratio. Generally, the use of a strong base that rapidly and irreversibly deprotonates the pyrrole nitrogen, followed by the addition of the electrophile, can favor N-alkylation.
-
-
Hydrolysis of the Ester Group: The methyl ester group is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water. This would result in the formation of 1-methyl-1H-pyrrole-3-carboxylic acid.[1]
-
Solution: Use a non-nucleophilic base like K₂CO₃ or NaH.[2] Ensure that the reaction is carried out under strictly anhydrous conditions. If using a stronger, nucleophilic base like NaOH, it is crucial to control the reaction temperature and time to minimize ester hydrolysis.
-
-
Over-methylation or Other Side Reactions: Although less common, side reactions involving the methylating agent can occur.
-
Solution: Use a modest excess of the methylating agent (e.g., 1.1-1.5 equivalents). Adding the methylating agent slowly to the reaction mixture can also help to control the reaction and minimize side product formation.
-
Frequently Asked Questions (FAQs)
Q1: Which methylating agent is best for this synthesis?
A1: Methyl iodide is a highly effective and commonly used methylating agent for this reaction due to its high reactivity. However, it is toxic and has a low boiling point.[3] Dimethyl carbonate is a greener and less toxic alternative that can also be used effectively, often in combination with a base like K₂CO₃ in DMF at elevated temperatures.[4]
Q2: What is the optimal base and solvent combination?
A2: The optimal combination depends on the desired reaction rate and the sensitivity of your starting material. Here is a comparison of common systems:
| Base | Solvent | Pros | Cons |
| K₂CO₃ | DMF | Mild conditions, readily available, good yields. | Can be slow, requires heating for faster conversion. |
| NaH | THF/DMF | Strong base, fast reaction, high yields. | Moisture sensitive, requires careful handling. |
| NaOH | DMSO | Strong base, effective for deprotonation. | Can lead to ester hydrolysis if not carefully controlled.[5] |
Q3: How can I effectively purify the final product?
A3: this compound is typically a solid or semi-solid at room temperature. After aqueous work-up and extraction, the crude product can be effectively purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on TLC analysis.
Q4: Can I use other alkylating agents besides methyl iodide or dimethyl carbonate?
A4: Yes, the general principle of this reaction can be extended to other alkylating agents such as ethyl iodide, benzyl bromide, or other alkyl halides to synthesize a variety of N-substituted pyrrole-3-carboxylates. The reactivity of the alkylating agent will influence the required reaction conditions.
Reaction Mechanism and Troubleshooting Logic
dot
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? | ResearchGate. (2013). Retrieved from [Link]
-
Please suggest best process for N-methyl pyrrole synthesis ? | ResearchGate. (2020). Retrieved from [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). NIH Public Access. Retrieved from [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
-
Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. (n.d.). Retrieved from [Link]
-
methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759. (n.d.). PubChem. Retrieved from [Link]
- Synthesis method of N-methylpyrrole. (2019). Google Patents.
-
International Application Published Under the Patent Cooperation Treaty (PCT). (2001). Retrieved from [Link]
-
Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media. (2022). ResearchGate. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. (2002). ResearchGate. Retrieved from [Link]
-
Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. (1994). PubMed. Retrieved from [Link]
- Methylation of indole compounds using dimethyl carbonate. (2001). Google Patents.
-
Methyl 1H-pyrrole-1-carboxylate | C6H7NO2 | CID 77962. (n.d.). PubChem. Retrieved from [Link]
-
S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. (2010). HETEROCYCLES, 81(2). Retrieved from [Link]
-
Purification and characterization of rat lens pyrroline-5-carboxylate reductase. (1987). PubMed. Retrieved from [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Workup and Purification of Methyl 1-Methyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 1-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this and structurally similar pyrrole derivatives. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup and purification of this compound.
Question 1: My crude reaction mixture is a dark, tarry substance. What is the likely cause, and how can I mitigate this?
Answer: The formation of a dark, tarry material is a strong indicator of polymerization of the pyrrole product or starting materials.[1] Pyrroles are electron-rich aromatic compounds and are susceptible to polymerization, especially under acidic conditions or upon exposure to air and light.[1][2]
Causality and Prevention:
-
Acid Sensitivity: Pyrroles are notoriously unstable in the presence of strong acids, which can catalyze polymerization.[2][3] The lone pair of electrons on the nitrogen atom is integral to the aromatic sextet, and protonation disrupts this aromaticity, leading to a highly reactive, non-aromatic species that readily polymerizes.[2]
-
Mitigation: If your synthetic route involves acidic reagents, it is crucial to neutralize the reaction mixture as the first step of the workup. A wash with a weak inorganic base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, is highly recommended.[1] This will quench any residual acid and prevent acid-catalyzed degradation of the product during extraction and subsequent steps.
-
-
Oxidation: Pyrroles can be sensitive to atmospheric oxygen, which can lead to the formation of colored, polymeric byproducts.[4]
-
Mitigation: Whenever possible, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Degassing your solvents prior to use can also be beneficial. Limiting the exposure of the reaction mixture and isolated product to air is a critical preventative measure.
-
-
Immediate Workup: Prolonged exposure of the pyrrole product to the crude reaction mixture, which may contain unreacted starting materials, catalysts, or byproducts, can promote decomposition.[1]
-
Mitigation: Initiate the workup procedure as soon as the reaction is deemed complete by your chosen monitoring technique (e.g., TLC, LC-MS).
-
Question 2: I am experiencing significant product loss during the aqueous extraction. How can I improve my recovery?
Answer: Product loss during aqueous extraction is a common issue and can often be attributed to incomplete extraction, the product's partial water solubility, or the formation of emulsions.
Troubleshooting Extraction Efficiency:
| Issue | Explanation | Recommended Solution |
| Incomplete Extraction | A single extraction is often insufficient to fully recover the product from the aqueous layer. | Perform multiple extractions (at least 3-4) with a suitable organic solvent. Combine the organic layers to maximize product recovery.[1] |
| Incorrect pH | If the aqueous layer is acidic, a portion of the pyrrole may be protonated and therefore more water-soluble. | As mentioned previously, ensure the aqueous layer is neutralized or slightly basic by washing with a solution like NaHCO₃ before and during the extraction process.[1] |
| Emulsion Formation | The presence of certain salts or surfactants, or vigorous shaking, can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product. | To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. Alternatively, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can help.[5] |
| Product Volatility | While less common for this specific compound, some pyrrole derivatives can be volatile and may be lost during solvent removal. | When concentrating the combined organic extracts, use a rotary evaporator at a moderate temperature and pressure. Avoid using a high-vacuum pump for extended periods.[1] |
Question 3: My purified this compound is colored, even after column chromatography. What causes this, and how can I obtain a colorless product?
Answer: The appearance of color in the purified product is typically due to the presence of minor, highly conjugated impurities or oxidation products.[4]
Decolorization Strategies:
-
Charcoal Treatment: Activated charcoal can be effective in adsorbing colored impurities.[4]
-
Protocol: Dissolve the colored product in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and stir the suspension for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the charcoal, and then remove the solvent under reduced pressure. Be aware that this may lead to some product loss.[4]
-
-
Minimize Exposure to Light and Air: Store the purified product in an amber vial under an inert atmosphere and at a low temperature to prevent degradation and color formation over time.[4]
-
Re-purification: A second purification step, such as recrystallization or another round of column chromatography, may be necessary to remove the persistent colored impurities.[4]
Question 4: My compound is streaking or tailing on the silica gel column, resulting in poor separation. What can I do to improve the chromatography?
Answer: Streaking or tailing on a silica gel column is a frequent challenge when purifying polar compounds like some pyrrole derivatives. This is often due to strong interactions between the compound and the acidic silanol groups on the surface of the silica gel.[4]
Optimizing Column Chromatography:
| Strategy | Explanation | Implementation |
| Add a Basic Modifier | To neutralize the acidic sites on the silica gel, a small amount of a basic modifier can be added to the eluent.[4] This will reduce the strong interactions causing streaking. | Common choices include adding 0.1-1% triethylamine (Et₃N) or pyridine to the eluent system.[4] |
| Use a Different Stationary Phase | If modifying the eluent is not sufficient, consider an alternative stationary phase. | Neutral or basic alumina can be a good substitute for silica gel when purifying basic or acid-sensitive compounds.[4] |
| Gradual Solvent Gradient | A gradual increase in the polarity of the eluent can improve separation by allowing for better equilibration of the compound between the stationary and mobile phases. | Instead of a step-gradient, employ a continuous gradient of increasing polarity. |
Experimental Workflow and Protocols
General Workup Procedure for this compound
This protocol outlines a standard workup procedure following a typical synthesis.
Caption: General workup and purification workflow.
Step-by-Step Protocol:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids. Monitor for gas evolution (CO₂) and continue adding the bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), three to four times.[1][6]
-
Combine and Wash: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and some water-soluble impurities.
-
Drying: Dry the combined organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. To prevent streaking, consider adding 0.5% triethylamine to the eluent.[4]
-
Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a stronger base like sodium hydroxide (NaOH) to quench the reaction?
A1: It is generally not recommended to use strong bases like NaOH for the initial quench. The ester functionality of this compound can be susceptible to hydrolysis under strongly basic conditions, which would lead to the formation of the corresponding carboxylic acid.[7][8] A weak base like sodium bicarbonate is sufficient to neutralize residual acid without promoting significant hydrolysis of the ester.
Q2: My reaction is performed in a high-boiling point solvent like DMF or DMSO. How should I modify the workup?
A2: When using high-boiling point, water-miscible solvents, the workup needs to be adjusted. After quenching, dilute the reaction mixture with a large volume of water. This will often cause the organic product to precipitate if it is a solid. If the product is an oil, you can then proceed with extraction using a water-immiscible organic solvent. The large volume of water helps to partition the DMF or DMSO into the aqueous phase.
Q3: Is distillation a viable purification method for this compound?
A3: Distillation can be a suitable purification method for some pyrrole derivatives, particularly if they are liquids and the impurities are non-volatile.[9][10][11] However, for solid compounds or in cases where impurities have similar boiling points, column chromatography is generally the preferred method for achieving high purity. If you do opt for distillation, it should be performed under reduced pressure to avoid thermal decomposition at high temperatures.[1][9]
Q4: How should I store the purified this compound?
A4: To ensure the long-term stability of your compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place.[4] Refrigeration is often recommended. This minimizes the risk of degradation due to oxidation or exposure to light.
References
- Minimizing product loss during workup of pyrrole syntheses - Benchchem.
- Troubleshooting common issues in the purification of tetrasubstituted pyrroles - Benchchem.
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI.
- Process for the purification of crude pyrroles - Google P
- Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids - PMC.
- Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)
- Purification of crude pyrroles - Google P
- Troubleshooting: The Workup - Department of Chemistry : University of Rochester.
- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - NIH.
- Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures - MDPI.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters - Syrris.
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI.
- 1H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure.
- 58 questions with answers in PYRROLES | Science topic - ResearchG
- Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid - PrepChem.com.
- Methyl 1-methyl-1H-pyrrole-3-carboxyl
- Why is the reaction of pyrrole difficult with acid? - Quora.
- Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media.
- Acidic and Basic Character of Pyrrole | PDF - Scribd.
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- 11. Organic Syntheses Procedure [orgsyn.org]
stability of methyl 1-methyl-1H-pyrrole-3-carboxylate under acidic and basic conditions
Technical Support Center: Methyl 1-methyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a focus on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are twofold, relating to the two key structural features: the pyrrole ring and the methyl ester.
-
Pyrrole Ring: The N-methylated pyrrole ring is an electron-rich aromatic system. Under strongly acidic conditions, the ring is susceptible to protonation. This disrupts the aromaticity, making the ring highly reactive and prone to polymerization, which typically manifests as the formation of insoluble, dark-colored materials ("pyrrole black").[1][2]
-
Methyl Ester: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (1-methyl-1H-pyrrole-3-carboxylic acid) and methanol.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and air. Exposure to air over time can lead to gradual oxidation and degradation, often indicated by a darkening in color.[5]
Q3: Is the hydrolysis of the methyl ester reversible?
A3: It depends on the conditions.
-
Acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[3][6][7][8] To drive the reaction to completion, a large excess of water is typically required.
-
Base-catalyzed hydrolysis (saponification) is practically irreversible.[9] The reaction produces a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. This acid-base step is thermodynamically very favorable and drives the reaction to completion.
Q4: Can I use this compound in reactions that require strong acids?
A4: Extreme caution is advised. Strong, non-nucleophilic acids at low temperatures might be tolerated for very short periods, but there is a significant risk of inducing polymerization of the pyrrole ring. Whenever possible, alternative strategies that avoid strongly acidic environments should be considered. If acidic conditions are unavoidable, it is critical to perform small-scale test reactions first to determine the compound's stability under your specific conditions.
Troubleshooting Guide: Hydrolysis Reactions
This section addresses common issues encountered during the conversion of this compound to its corresponding carboxylic acid.
Issue 1: Incomplete Saponification (Base-Catalyzed Hydrolysis)
Symptom: After the reaction and workup, you recover a significant amount of starting material, or your yield of the desired carboxylic acid is low.
Possible Causes & Solutions:
-
Insufficient Base: The hydrolysis consumes one equivalent of base. An excess is required to ensure the reaction goes to completion.
-
Solution: Use at least 1.5 to 3 equivalents of the hydroxide base (e.g., LiOH, NaOH, KOH). For sterically hindered or less reactive esters, a larger excess may be beneficial.
-
-
Inadequate Reaction Time or Temperature: Ester hydrolysis is not always instantaneous, especially at room temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature by heating to reflux.[9]
-
-
Poor Solubility: The ester may not be fully soluble in the reaction medium, leading to a slow reaction rate.
-
Solution: Saponification is often performed in a mixture of an alcohol (methanol or ethanol) and water to ensure the solubility of both the ester and the hydroxide base.[9] Tetrahydrofuran (THF) is also an excellent co-solvent (e.g., a 2:1 or 1:1 mixture of THF:water).
-
Issue 2: Product Degradation During Acidic Workup
Symptom: The saponification reaction appears complete by TLC/LC-MS, but after acidification to protonate the carboxylate, the solution darkens, and the isolated product is impure or the yield is low.
Possible Causes & Solutions:
-
Excessive Acid/Localized High Concentration: The electron-rich pyrrole ring is sensitive to strong acids. Adding a concentrated strong acid (e.g., concentrated HCl) can create localized areas of very low pH, causing polymerization or degradation of the desired product.
-
Solution: Perform the acidification step slowly at low temperature (e.g., in an ice bath, 0-5 °C). Use a dilute acid solution (e.g., 1 M HCl) and add it dropwise with vigorous stirring to avoid pH "hot spots." Monitor the pH during addition, acidifying only to a pH of ~3-4.
-
Issue 3: Low or No Yield in Acid-Catalyzed Hydrolysis
Symptom: Attempting to hydrolyze the ester using aqueous acid results in a complex mixture, dark tar-like substances, and very little of the desired carboxylic acid.
Possible Causes & Solutions:
-
Pyrrole Ring Polymerization: This is the most common side reaction under strong acidic conditions. The protonation of the pyrrole ring initiates a chain reaction leading to polymer formation.
-
Solution 1 (Use Milder Conditions): Avoid strong mineral acids like concentrated H₂SO₄ or HCl. If acid-catalyzed hydrolysis is necessary, consider using a milder acid like acetic acid or formic acid in a large excess of water, although reaction times may be very long.
-
Solution 2 (Alternative Method): The preferred method for hydrolyzing this ester is saponification under basic conditions, which completely avoids the issue of acid-catalyzed degradation.
-
Quantitative Data Summary
| Parameter | Basic Conditions (Saponification) | Acidic Conditions (Hydrolysis) |
| Recommended Reagents | LiOH, NaOH, KOH (1.5-5 eq.) | Dilute HCl, H₂SO₄ (catalytic to excess) |
| Solvents | THF/H₂O, MeOH/H₂O, EtOH/H₂O | H₂O, Dioxane/H₂O |
| Temperature | Room Temperature to Reflux (e.g., 80 °C) | Room Temperature to Reflux |
| Reaction Kinetics | Irreversible, typically faster | Reversible, often slower |
| Key Risk | Incomplete reaction if conditions are too mild. | High Risk of pyrrole ring polymerization/degradation. |
| Workup | Acidification (e.g., 1 M HCl at 0 °C) to pH 3-4. | Extraction of products from equilibrium mixture. |
Experimental Protocols & Methodologies
Protocol 1: Standard Saponification of this compound
This protocol outlines a reliable method for converting the methyl ester to the corresponding carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) to the solution. Note: LiOH is often preferred for its high solubility in aqueous mixtures and can sometimes provide better results than NaOH or KOH.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). If the reaction is slow, heat the mixture to 40-50 °C.
-
Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath (0-5 °C). With vigorous stirring, slowly add 1 M HCl dropwise until the pH of the solution is approximately 3-4. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield 1-methyl-1H-pyrrole-3-carboxylic acid.
Workflow Visualization
Below are diagrams illustrating the chemical transformations and the recommended experimental workflow.
Caption: Reaction pathways for acidic vs. basic hydrolysis.
Caption: Recommended workflow for saponification.
References
-
Saponification-Typical procedures. (2024). OperaChem. [Link]
-
Pyrrole. (n.d.). Wikipedia. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
Acidic and Basic Character of Pyrrole. (n.d.). Scribd. [Link]
-
Why is the reaction of pyrrole difficult with acid? (2018). Quora. [Link]
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. (2001). Journal of Materials Chemistry. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]
-
Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. (2022). ResearchGate. [Link]
-
What is the degradation mechanism of pyrrole? (2015). Chemistry Stack Exchange. [Link]
-
One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. (2010). PubMed. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Why are my ester hydrolysis not working. (2023). Reddit. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2010). ResearchGate. [Link]
-
mechanism of ester hydrolysis. (2019). YouTube. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
acid-catalyzed mechanism of ester hydrolysis. (2019). YouTube. [Link]
-
Yasmin, O. T. (2025). Continuous Flow Synthesis of N-Substituted Pyrroles Using a Heterogeneous Acid Catalyst: Process Intensification in Organic Manufacturing. Journal of Molecular Pharmaceutics & Organic Process Research, 13, 270. [Link]
-
Saponification Reaction of Esters. (2021). YouTube. [Link]
-
Predict the products of saponification of the following esters. (2024). Pearson+. [Link]
-
Saponification of Methyl Salicylate 1. (n.d.). Scribd. [Link]
-
Saponification. (2023). Chemistry LibreTexts. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Castillo, J. C., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
Acids. (2021). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2024). MDPI. [Link]
-
Saponification Reaction of Esters. (2021). YouTube. [Link]
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- 5. 1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
troubleshooting low conversion in the esterification of 1-methyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the esterification of 1-methyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, scientifically grounded advice to help you achieve optimal conversion rates in your experiments.
Troubleshooting Guide: Low Conversion and Side Reactions
Low conversion is a frequent hurdle in the esterification of heteroaromatic carboxylic acids like 1-methyl-1H-pyrrole-3-carboxylic acid. The electron-rich nature of the pyrrole ring and potential steric hindrance can complicate what might otherwise be a straightforward reaction. This guide addresses the most common issues and provides actionable solutions.
Question: Why is my Fischer esterification of 1-methyl-1H-pyrrole-3-carboxylic acid resulting in low yields?
Answer:
The Fischer-Speier esterification, which involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is often a first-choice method due to its simplicity.[1][2][3] However, its success is highly dependent on pushing a reversible equilibrium towards the product.[1][4] For a substrate like 1-methyl-1H-pyrrole-3-carboxylic acid, several factors can lead to poor performance:
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Incomplete Water Removal: The Fischer esterification produces one equivalent of water for every equivalent of ester formed.[1][3] As an equilibrium process, the presence of water can drive the reaction backward through hydrolysis.[1][5] The electron-rich pyrrole ring can also be sensitive to the harsh acidic conditions, potentially leading to side reactions or decomposition, especially at elevated temperatures.[6]
-
Insufficient Catalyst or Reaction Time: While a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is necessary, an inadequate amount may not sufficiently activate the carboxylic acid.[2] Reaction times for Fischer esterification can range from 1 to 10 hours, and insufficient time will result in incomplete conversion.[2]
-
Steric Hindrance: While less of an issue at the 3-position of the pyrrole ring compared to the 2-position, the steric bulk of the alcohol can still influence the reaction rate. Tertiary alcohols are particularly prone to elimination under acidic conditions and are generally unsuitable for this method.[2][7]
Troubleshooting Protocol for Fischer Esterification:
-
Ensure Anhydrous Conditions: Use dry reagents and solvents.[8] Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, which is a highly effective method to drive the equilibrium forward.[1][4][5]
-
Optimize Catalyst Loading: Start with a catalytic amount of a strong acid (e.g., 5 mol% H₂SO₄ or p-TsOH). If conversion remains low, a slight increase in catalyst loading may be beneficial, but be mindful of potential substrate degradation.
-
Use a Large Excess of Alcohol: When possible, use the alcohol as the solvent to ensure a significant excess, which will favor product formation according to Le Châtelier's principle.[1][3][4]
-
Monitor the Reaction: Track the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Question: I'm observing multiple spots on my TLC plate when using DCC/DMAP for esterification. What are the likely side products and how can I avoid them?
Answer:
The use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a powerful method for esterification under mild conditions, often referred to as the Steglich esterification.[9][10][11] This method is particularly useful for substrates that are sensitive to acidic conditions.[12] However, the formation of side products is a known issue.
The primary side product in DCC-mediated couplings is the N-acylurea, which is formed through an intramolecular rearrangement of the O-acylisourea intermediate.[10] This N-acylurea is unreactive towards the alcohol and represents a loss of starting material. Another common impurity is the dicyclohexylurea (DCU) byproduct, which can sometimes be difficult to remove completely.[9]
Mechanism and Side Reaction:
The desired reaction pathway involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[9][10] The formation of the N-acylurea side product competes with the desired reaction pathway.
Troubleshooting Protocol for DCC/DMAP Esterification:
-
Optimize Reagent Stoichiometry: Use a slight excess of the alcohol and DCC (e.g., 1.1-1.2 equivalents) relative to the carboxylic acid. The amount of DMAP should be catalytic (typically 5-10 mol%).[11]
-
Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) initially, and then allow it to slowly warm to room temperature.[11] This can help to minimize the formation of the N-acylurea byproduct.
-
Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP.[11] Pre-activating the carboxylic acid with DCC before adding the alcohol can sometimes lead to increased N-acylurea formation.
-
Solvent Choice: Dichloromethane (DCM) is a commonly used solvent for Steglich esterification.[11] However, for pyrrole-containing substrates, alternative solvents like toluene have been reported to improve yields in some cases.[6]
-
Purification: The DCU byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[9] The remaining impurities, including any N-acylurea, will likely require chromatographic purification.
Frequently Asked Questions (FAQs)
What are some alternative activating agents I can use for the esterification of 1-methyl-1H-pyrrole-3-carboxylic acid?
If both Fischer and DCC/DMAP esterification methods are providing low yields, several other coupling agents can be employed. These often work by converting the carboxylic acid into a more reactive derivative in situ.
-
Uronium-based Coupling Agents: Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient for amide and ester formation.[13][14] They often provide high yields under mild conditions with short reaction times.[13]
-
Triphenylphosphine and N-Bromosuccinimide (NBS): This combination can be used to activate the carboxylic acid for esterification. The reaction is typically fast and provides good to excellent yields.[15]
-
Acid Chlorides: A two-step approach where the carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, is a robust method.[12] This is particularly useful if the substrate is stable to the conditions required for acid chloride formation.
How does the electronic nature of the pyrrole ring affect the esterification reaction?
The pyrrole ring is electron-rich, which means the lone pair of electrons on the nitrogen atom is delocalized into the aromatic system.[16] This has several implications for the esterification of 1-methyl-1H-pyrrole-3-carboxylic acid:
-
Reactivity of the Carboxylic Acid: The electron-donating nature of the pyrrole ring can slightly decrease the electrophilicity of the carbonyl carbon of the carboxylic acid, making it less reactive compared to a carboxylic acid attached to an electron-withdrawing group.[17][18]
-
Potential for Side Reactions: The electron-rich ring is susceptible to electrophilic attack. Under the strongly acidic conditions of a Fischer esterification, polymerization or other side reactions involving the pyrrole ring can occur.[6] This is a key reason why milder esterification methods are often preferred for heteroaromatic carboxylic acids.
What are the best practices for purifying the resulting pyrrole ester?
The purification strategy will depend on the properties of the specific ester and the impurities present.
-
Filtration: If DCC was used, the initial step after the reaction is typically to filter off the insoluble dicyclohexylurea (DCU).
-
Aqueous Workup: A standard aqueous workup involving washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid and any acidic catalysts. This should be followed by a wash with brine to remove excess water.
-
Chromatography: Column chromatography on silica gel is often necessary to separate the desired ester from any remaining starting materials, coupling agents, and side products like N-acylurea.
-
Distillation: For volatile esters, distillation under reduced pressure can be an effective purification method.[19][20]
Experimental Protocols and Data
Protocol 1: General Procedure for Steglich Esterification using DCC/DMAP
-
To a solution of 1-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) are added the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is then allowed to warm to room temperature and stirred for an additional 3-12 hours, while monitoring the progress by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
| Parameter | Condition A | Condition B | Condition C |
| Alcohol | Methanol | Isopropanol | tert-Butanol |
| Expected Yield | High | Moderate | Low to Moderate |
| Potential Issues | - | Steric hindrance may slow the reaction. | Significant steric hindrance and potential for side reactions.[21] |
Table 1: Comparison of expected outcomes for the Steglich esterification with various alcohols.
Protocol 2: General Procedure for Fischer Esterification with Dean-Stark Trap
-
To a solution of 1-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in toluene is added the desired alcohol (3.0 eq) and p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
The reaction flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
The mixture is heated to reflux, and the reaction is continued until no more water is collected in the Dean-Stark trap.
-
The reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Visualizing the Workflow
Caption: A decision-making workflow for troubleshooting low conversion in esterification reactions.
References
- Purification of crude pyrroles.
- Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
- Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.
- Process for the purification of crude pyrroles.
- Preparation of pyrrole esters.
- A solvent-reagent selection guide for Steglich-type esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Esterificaton of pyrrol-2-carboxylic acid with 4-bromophenol in the presence of DCC and DMAP.
- Fischer Esterific
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.
- Steglich Esterific
- Fischer–Speier esterific
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
- Purific
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Acid to Ester - Common Conditions.
- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
- Fischer Esterific
- Pyrrole. Wikipedia.
- Carboxylic Acids + Alcohols → Esters (Fischer Esterific
- Esterific
- How to Make Esters through Esterific
- 1-methyl-1H-pyrrole-3-carboxylic acid. PubChem.
- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
- esterification of carboxylic acids with. Organic Syntheses Procedure.
- 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Chemicalbook.
- DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.
- Reactivity of Carboxylic Acid Deriv
- Esterification not Working (Separ
- 1H-PYRROLE-3-CARBOXYLIC ACID, 1-METHYL-. ChemicalBook.
- Revision Notes - Esterific
- mechanism for the esterific
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- Methyl Esters. Organic Chemistry Portal.
- The Relative Reactivity of Carboxylic Acid Deriv
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Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl and Ethyl 1-Methyl-1H-pyrrole-3-carboxylates
A Senior Application Scientist's Perspective on Structure-Activity Relationships and Experimental Design
In the landscape of drug discovery and development, even minor structural modifications to a lead compound can elicit significant changes in its biological activity. The substitution of a methyl ester with its ethyl analog is a common medicinal chemistry strategy employed to modulate physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profile of a molecule. This guide provides a comprehensive comparison of methyl 1-methyl-1H-pyrrole-3-carboxylate and its ethyl ester analog, ethyl 1-methyl-1H-pyrrole-3-carboxylate.
While direct, head-to-head experimental data for these specific pyrrole esters is not extensively available in the public domain, this guide will extrapolate from established principles of medicinal chemistry and comparative data from analogous ester pairs to provide a predictive analysis. Furthermore, we will outline a robust experimental framework for researchers to conduct their own comparative studies.
Physicochemical Properties: The Foundation of Biological Activity
The primary difference between this compound and its ethyl counterpart lies in the ester functional group. This seemingly small change—the addition of a single methylene unit—has cascading effects on several key physicochemical parameters that govern a molecule's journey through a biological system.
| Property | This compound | Ethyl 1-methyl-1H-pyrrole-3-carboxylate | Impact on Biological Activity |
| Molecular Weight | 153.16 g/mol | 167.19 g/mol | Minimal direct impact on activity, but can influence diffusion rates. |
| Lipophilicity (LogP) | Predicted to be lower | Predicted to be higher | Increased lipophilicity can enhance cell membrane permeability, potentially leading to improved cellular uptake and target engagement. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. |
| Steric Hindrance | Lower | Higher | The bulkier ethyl group may influence binding affinity to the target protein, either positively or negatively, depending on the topology of the binding pocket. |
| Metabolic Stability | Potentially more susceptible to hydrolysis by esterases | May exhibit altered rates of enzymatic hydrolysis | The rate of conversion to the parent carboxylic acid can significantly impact the compound's half-life and duration of action. |
The subtle interplay of these properties underscores the importance of experimental validation. A change that enhances cell permeability might simultaneously decrease binding affinity, resulting in a complex overall effect on biological efficacy.
Comparative Biological Activities: Insights from Analogous Ester Pairs
To predict how the methyl and ethyl esters of 1-methyl-1H-pyrrole-3-carboxylate might differ in their biological activities, we can draw valuable insights from comparative studies on other structurally related compounds.
Case Study 1: Methyl vs. Ethyl Caffeate
Studies comparing methyl caffeate and ethyl caffeate have revealed significant differences in their anti-inflammatory and cytotoxic effects.
| Biological Activity | Methyl Caffeate | Ethyl Caffeate | Implication for Pyrrole Esters |
| Anti-inflammatory (NO inhibition in RAW 264.7 macrophages) | IC50: 21.0 µM | IC50: 12.0 µM | The ethyl ester of the pyrrole compound may exhibit more potent anti-inflammatory activity. |
| Cytotoxicity (against various human cancer cell lines) | Exhibited cytotoxic activity with IC50 values ranging from 28.83 µg/mL to 50.19 µg/mL. | Little to no cytotoxic effects on RAW 264.7 macrophage cells at concentrations of 10 µg/mL and below. | The methyl pyrrole ester could potentially be more cytotoxic than its ethyl analog. |
Case Study 2: Methyl vs. Ethyl p-Coumarate
Similarly, comparisons of methyl and ethyl p-coumarate highlight differences in their bioactivities, which are attributed to their differing physicochemical properties.[1]
| Biological Activity | Methyl p-Coumarate | Ethyl p-Coumarate | Implication for Pyrrole Esters |
| Antimelanogenic (in B16 melanoma cells) | More effective in cellular assays than the parent acid due to higher cell permeability.[1] | Appears to be a more potent direct tyrosinase inhibitor.[1] | The choice of ester can influence both cellular uptake and direct target inhibition, suggesting a potential trade-off for the pyrrole esters. |
| Aldose Reductase Inhibition | Data not available | Potent inhibitor with an IC₅₀ of 1.92 µM.[1] | The ethyl group may confer specific inhibitory activities not observed with the methyl ester. |
These case studies strongly suggest that the biological activity of the 1-methyl-1H-pyrrole-3-carboxylate esters is likely to be distinct. The ethyl ester, with its increased lipophilicity, may demonstrate enhanced cellular potency in certain assays, while the methyl ester could exhibit a different cytotoxicity profile.
Proposed Experimental Workflow for a Head-to-Head Comparison
To definitively elucidate the comparative biological activities of methyl and ethyl 1-methyl-1H-pyrrole-3-carboxylate, a systematic experimental approach is necessary. The following workflow outlines key assays to assess their potential as therapeutic agents.
Caption: A proposed experimental workflow for the comparative analysis of methyl and ethyl 1-methyl-1H-pyrrole-3-carboxylates.
Detailed Experimental Protocols
A. Cytotoxicity Assays (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Seeding: Plate relevant cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of both the methyl and ethyl esters in culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value for each compound.
B. Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition in Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Compound Pre-treatment: Treat the cells with various concentrations of the methyl and ethyl esters for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Nitric Oxide Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration of each compound that inhibits LPS-induced NO production by 50% (IC50).
C. Metabolic Stability Assay (Liver Microsomes)
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human or rat), NADPH regenerating system, and the test compound (methyl or ethyl ester) in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance of each compound.[2]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data generated from the proposed experiments will allow for the elucidation of the structure-activity relationship for this class of compounds.
References
A Senior Application Scientist's Guide to the Synthesis of N-Substituted Pyrroles: A Comparative Analysis Featuring Methyl 1-Methyl-1H-pyrrole-3-carboxylate
Introduction
The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of vital biomolecules like heme and chlorophyll, as well as blockbuster drugs such as Atorvastatin (Lipitor) and Sunitinib (Sutent).[1][2][3] The functionalization of the pyrrole nitrogen (N-substitution) is a critical strategy for modulating a compound's physicochemical properties, biological activity, and metabolic stability.[4] This guide provides an in-depth comparison of prevalent synthetic strategies for accessing N-substituted pyrroles, with a specific focus on the synthesis of methyl 1-methyl-1H-pyrrole-3-carboxylate, a valuable building block in organic synthesis. We will dissect the mechanistic underpinnings, substrate scope, and practical considerations of key named reactions, offering researchers a logical framework for selecting the optimal synthetic route for their specific target.
Section 1: Foundational Synthetic Strategies for the Pyrrole Core
The construction of the pyrrole ring is a well-trodden path in organic chemistry, with several robust methods that have stood the test of time. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
The Paal-Knorr Synthesis: The Workhorse Reaction
The most direct and widely used method for preparing N-substituted pyrroles is the Paal-Knorr synthesis.[5][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine (R-NH₂) or ammonia under neutral or weakly acidic conditions.[7][8]
Mechanism and Rationale: The reaction proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyls. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6][8] The use of a weak acid, such as acetic acid, is crucial as it catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[7] However, excessively acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis.[7]
Caption: Paal-Knorr reaction pathway.
The Hantzsch Pyrrole Synthesis: A Multi-Component Approach
The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][10] This method is particularly valuable for assembling highly substituted pyrroles that may be difficult to access through other routes.[11][12]
Mechanism and Rationale: The reaction is believed to initiate with the formation of an enamine intermediate from the β-ketoester and the amine.[10] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final pyrrole product. The multi-component nature of this reaction allows for significant diversity in the final product from readily available starting materials.
Caption: Hantzsch three-component synthesis workflow.
The Van Leusen and Barton-Zard Syntheses: Routes to Specific Isomers
For accessing specific substitution patterns, the Van Leusen and Barton-Zard reactions are invaluable.
-
Van Leusen Pyrrole Synthesis: This method employs tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene (a Michael acceptor).[13][14] It is an excellent strategy for producing 3,4-disubstituted pyrroles.[15] Under basic conditions, TosMIC is deprotonated to form a nucleophilic carbanion, which undergoes Michael addition, followed by intramolecular cyclization and elimination of the tosyl group to form the pyrrole ring.[14]
-
Barton-Zard Pyrrole Synthesis: This reaction provides a direct route to pyrrole-2-carboxylates by reacting a nitroalkene with an isocyanoacetate under basic conditions.[16][17][18] The versatility of this reaction allows for the synthesis of a wide array of pyrroles, including those fused to other aromatic systems, making it useful in the synthesis of porphyrins and other complex materials.[16][17]
Section 2: Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the target N-substituent (e.g., alkyl vs. aryl) and the overall desired substitution pattern.
| Method | Starting Materials | Key Reagents | Scope & Typical Products | Advantages | Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyls, Primary Amines/Ammonia | Weak acid (e.g., AcOH) | Broad scope for N-alkyl and N-aryl pyrroles.[5][19] | High yields, operational simplicity, readily available starting materials. | Preparation of 1,4-dicarbonyl precursors can be challenging; harsh conditions may be required.[20] |
| Hantzsch | β-Ketoesters, α-Haloketones, Primary Amines | Base or Lewis acid | Highly substituted pyrroles.[10][11] | High diversity from simple precursors, one-pot procedure. | Can have regioselectivity issues; reaction complexity. |
| Van Leusen | Electron-deficient Alkenes, TosMIC | Base (e.g., NaH, K₂CO₃) | 3,4-Disubstituted pyrroles.[14][15] | Access to specific isomers, mild conditions. | TosMIC is a specialized reagent; limited to Michael acceptors. |
| Barton-Zard | Nitroalkenes, Isocyanoacetates | Base (e.g., DBU, K₂CO₃) | Pyrrole-2-carboxylates.[17][21] | Direct route to carboxylated pyrroles, good functional group tolerance. | Requires specific nitroalkene and isocyanoacetate precursors. |
Focus: Synthesis of this compound
There are two primary logical pathways to synthesize this specific target, each with distinct experimental considerations.
-
Route A: De Novo Ring Formation: A Paal-Knorr approach using a suitable 1,4-dicarbonyl precursor and methylamine. This builds the N-methylated ring in a single cyclization step.
-
Route B: Post-Cyclization N-Alkylation: Synthesis of the parent methyl 1H-pyrrole-3-carboxylate followed by N-methylation. This separates ring formation from N-functionalization.
Caption: Comparative workflow for the target molecule.
Causality Behind the Choice:
-
Route A (Paal-Knorr): This is often more atom-economical. However, the required dicarbonyl precursor might not be commercially available or may require a multi-step synthesis itself. The volatility and handling of methylamine also require consideration.
-
Route B (N-Alkylation): This route is often preferred for its practicality, especially if the parent NH-pyrrole is readily available.[22] The N-H proton of pyrrole is weakly acidic and can be readily deprotonated by a suitable base (e.g., NaH, NaOH), followed by quenching with an electrophilic methyl source like methyl iodide or dimethyl sulfate.[23] This approach offers modularity, allowing for the synthesis of a library of N-substituted analogs from a common intermediate.
Section 3: Experimental Protocols
The following protocols are provided as validated, reproducible methods for the synthesis of N-substituted pyrroles.
Protocol 1: Synthesis of this compound via N-Alkylation (Route B)
This protocol is adapted from standard N-alkylation procedures for pyrroles.[23]
Step 1: Deprotonation
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-pyrrole-3-carboxylate (1.0 eq).
-
Add anhydrous solvent (e.g., DMF or THF) to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole N-H, generating the nucleophilic pyrrolide anion. The reaction is exothermic and produces H₂ gas, requiring careful addition and proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
Step 2: Alkylation
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Causality: Methyl iodide is a potent electrophile for the Sₙ2 reaction with the pyrrolide anion.
-
Allow the reaction to stir at room temperature and monitor by TLC until consumption of the starting material is complete (typically 2-4 hours).
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values (mp 85-89 °C).[24]
Protocol 2: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole via Paal-Knorr Reaction
This protocol demonstrates a typical Paal-Knorr synthesis for an N-aryl pyrrole.[1]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, combine acetonylacetone (1,4-dicarbonyl, 1.0 eq), aniline (primary amine, 1.0 eq), and glacial acetic acid (as solvent and catalyst).
-
Heat the reaction mixture to reflux (approx. 118 °C). Causality: Thermal energy is required to overcome the activation energy for the condensation and dehydration steps. Acetic acid serves as both a protic solvent and a catalyst.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting oil or solid by flash chromatography or recrystallization to yield the pure N-aryl pyrrole.
Conclusion
The synthesis of N-substituted pyrroles is a mature field with a rich arsenal of reliable methods. For the specific synthesis of This compound , post-cyclization N-alkylation of the readily available parent pyrrole often presents the most practical and modular approach. For more complex, polysubstituted targets, classic multi-component reactions like the Hantzsch synthesis offer unparalleled efficiency. The Paal-Knorr reaction remains the gold standard for its simplicity and broad applicability to both N-alkyl and N-aryl substituents, provided the requisite 1,4-dicarbonyls are accessible. A thorough understanding of the mechanisms, scope, and limitations of these foundational reactions empowers researchers to make informed, rational decisions in the design and execution of synthetic routes toward novel pyrrole-containing molecules for drug discovery and beyond.
References
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(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at: [Link]
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Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. Available at: [Link]
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]
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Paal–Knorr synthesis - Wikipedia. Available at: [Link]
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Proposed Mechanism of the formation of N-substituted pyrroles - ResearchGate. Available at: [Link]
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Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes - ResearchGate. Available at: [Link]
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The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Available at: [Link]
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Hantzsch pyrrole synthesis - Wikipedia. Available at: [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Available at: [Link]
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BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES Noboru Ono D - LOCKSS. Available at: [Link]
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Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Available at: [Link]
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Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. Available at: [Link]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - NIH. Available at: [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. Available at: [Link]
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Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]
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Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC - ACS Publications. Available at: [Link]
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Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. Available at: [Link]
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Hantzsch Pyrrole Synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]
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Barton‐Zard reaction of formation pyrroles. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available at: [Link]
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Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - MDPI. Available at: [Link]
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The Hantzsch Pyrrole Synthesis | PDF | Chemistry - Scribd. Available at: [Link]
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2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. Available at: [Link]
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methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759 - PubChem - NIH. Available at: [Link]
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An atom efficient route to N-aryl and N-alkyl pyrrolines by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. Available at: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. Available at: [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. Available at: [Link]
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Synthesis and Study of New N-Aryl Pyrroles - International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of Pyrrole-3-Carboxylate Derivatives and Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, heterocyclic compounds, particularly those containing a pyrrole scaffold, have emerged as a promising area of research.[1][2][3] This guide provides a comparative overview of the antimicrobial efficacy of a specific class of these compounds, pyrrole-3-carboxylate derivatives, contextualized against the performance of well-established antibiotics. While direct antimicrobial data for methyl 1-methyl-1H-pyrrole-3-carboxylate remains limited in publicly accessible literature, this guide synthesizes available data on structurally similar pyrrole-3-carboxylate analogs to provide a scientifically grounded perspective on their potential.
Understanding the Antimicrobial Potential of the Pyrrole Moiety
The pyrrole ring is a fundamental structural motif in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4][5] The antimicrobial potential of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring, a concept central to Structure-Activity Relationship (SAR) studies.[1] Research has demonstrated that modifications to the pyrrole core can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[1][2]
Comparative Antimicrobial Efficacy: Pyrrole-3-Carboxylate Derivatives vs. Standard Antibiotics
To objectively assess the antimicrobial potential of pyrrole-3-carboxylate derivatives, their performance must be benchmarked against clinically relevant antibiotics. The following tables summarize available Minimum Inhibitory Concentration (MIC) data for various pyrrole-3-carboxylate analogs against common bacterial pathogens, alongside the MIC values for comparator antibiotics such as Ciprofloxacin.
It is imperative to note that the following data is for derivatives of pyrrole-3-carboxylic acid and not for this compound itself. These compounds are presented to illustrate the general antimicrobial potential of the pyrrole-3-carboxylate scaffold.
Table 1: Comparative in vitro Antibacterial Activity (MIC in µg/mL) of Pyrrole-3-Carboxylate Derivatives and Ciprofloxacin
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Reference |
| Pyrrole Derivative 3d ¹ | 100 µg/mL (equipotent to Ciprofloxacin) | 100 µg/mL (equipotent to Ciprofloxacin) | [6][7] |
| Pyrrolyl Benzamide Derivatives | 3.12 - 12.5 | >12.5 | [1] |
| Ciprofloxacin (Control) | 2 | 2 | [1] |
¹Structure of derivative 3d is a more complex pyrrole derivative and is used here to demonstrate the potential of the broader class of compounds.
The data, although not for the specific target molecule, suggests that certain pyrrole derivatives can exhibit antibacterial activity comparable to that of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[6][7] The variability in efficacy among different derivatives underscores the importance of the specific chemical substitutions on the pyrrole ring in determining the antimicrobial potency.
Experimental Methodologies for Determining Antimicrobial Efficacy
The cornerstone of evaluating a compound's antimicrobial activity lies in the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These standardized assays provide quantitative measures of antibacterial potency.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
A stock solution of the test compound (e.g., a pyrrole-3-carboxylate derivative) is prepared in a suitable solvent.
-
Two-fold serial dilutions of the compound are prepared in MHB directly in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
The plate is incubated at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is performed as a subsequent step to the MIC test to determine the concentration of the antimicrobial agent that results in bacterial death.
Principle: This assay involves sub-culturing the contents of the wells from the MIC assay that showed no visible growth onto a fresh agar medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria.
Step-by-Step Protocol:
-
Subculturing from MIC Wells:
-
From the well corresponding to the MIC and all wells with higher concentrations of the test compound, a small aliquot (e.g., 10-100 µL) is removed.
-
The aliquot is spread onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
The agar plates are incubated at 35-37°C for 24-48 hours, or until colonies are visible on the control plate.
-
-
MBC Determination:
-
The number of colony-forming units (CFU) on each plate is counted.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining MIC and MBC of a test compound.
Plausible Mechanisms of Action
While the precise mechanism of action for this compound is not yet elucidated, the broader class of pyrrole-containing antibacterials has been shown to target various essential cellular processes. For some pyrrole derivatives, inhibition of DNA gyrase has been proposed as a potential mechanism.[1] DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death. This mechanism is shared by the fluoroquinolone class of antibiotics, including ciprofloxacin.
Caption: Potential mechanism of action for some pyrrole-based antibacterials.
Conclusion and Future Directions
The available evidence suggests that the pyrrole-3-carboxylate scaffold is a promising starting point for the development of new antibacterial agents. Derivatives of this core structure have demonstrated in vitro efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to established antibiotics like ciprofloxacin. However, a significant knowledge gap remains concerning the specific antimicrobial profile of this compound.
Future research should focus on the systematic evaluation of this and other closely related N-methylated pyrrole esters to build a comprehensive SAR profile. Elucidating the precise molecular mechanism of action will be critical for optimizing the therapeutic potential of this class of compounds and for predicting and overcoming potential resistance mechanisms. As the challenge of antimicrobial resistance intensifies, the exploration of novel chemical scaffolds like the pyrrole-3-carboxylates is an essential endeavor in the global public health response.
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A Comparative Guide to the Structure-Activity Relationships of 1-methyl-1H-pyrrole-3-carboxylate Derivatives
The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to serve as a versatile template for substitution have made it a focal point for drug discovery programs targeting a wide range of diseases, from cancer to bacterial infections.[4][5][6] This guide delves into the specific and nuanced structure-activity relationships (SAR) of a key subclass: 1-methyl-1H-pyrrole-3-carboxylate derivatives .
Our objective is to provide an in-depth, comparative analysis for researchers and drug development professionals. We will move beyond a simple catalog of compounds to dissect the causality behind experimental choices, offering insights into how discrete structural modifications on the 1-methyl-1H-pyrrole-3-carboxylate core influence biological activity against various targets. The data and protocols presented herein are synthesized from authoritative studies to ensure scientific integrity and practical applicability.
Decoding the SAR: How Substitutions Drive Biological Function
The 1-methyl-1H-pyrrole-3-carboxylate scaffold offers several key positions for chemical modification: the N1-methyl group, the C2, C4, and C5 positions of the pyrrole ring, and the C3-carboxylate group itself. Alterations at these sites can profoundly impact a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby dictating its interaction with biological targets.
Caption: General SAR trends for the 1-methyl-1H-pyrrole-3-carboxylate scaffold.
Anticancer Activity: Targeting Protein Kinases
A predominant application of pyrrole derivatives is in oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[7][8] The pyrrole-indolin-2-one scaffold, for instance, is a well-established pharmacophore for potent kinase inhibitors like Sunitinib.[8]
SAR studies reveal that for kinase inhibition, substitutions at the C2 and C5 positions are paramount. The introduction of aromatic or heteroaromatic rings at these positions often leads to significant gains in potency. This is rationalized by the formation of key hydrophobic or pi-stacking interactions within the ATP-binding pocket of the target kinase. Furthermore, fusing other rings to the pyrrole core can enhance activity against specific kinases like VEGFR-2 and PDGFRβ.[8]
Table 1: Comparative SAR Data for Pyrrole-Based Kinase Inhibitors
| Base Scaffold | Modification | Target(s) | Potency (IC50) | Key Insight | Reference |
| 1H-Pyrazole-3-carboxamide | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino) at C4 | FLT3, CDK2/4/6 | 0.008 µM (MV4-11 cells) | Fusing a pyrimidine heterocycle to the core is critical for potent dual FLT3/CDK inhibition. | [9] |
| Pyrrole-Indolin-2-one | 5-Fluoro on indolinone; Carboxamide at pyrrole C3 | VEGFR, PDGFR | Nanomolar range | The specific amide side chain at C3 significantly modulates kinase selectivity and potency. | [8] |
| 1-methyl-1H-pyrazole-5-carboxamide | Various aryl substitutions on amide nitrogen | Androgen Receptor (AR) signaling | 7.07 µM (PC-3 cells) | Demonstrates that modifications distal to the core ring can confer potent antiproliferative activity. | [10] |
Note: Data is compiled from related scaffolds to illustrate broader SAR principles applicable to the core topic.
Antibacterial Activity: Disrupting Bacterial Processes
The pyrrole heterocycle is a foundational element in many natural and synthetic antibacterial agents.[11][12] For 1-methyl-1H-pyrrole-3-carboxylate derivatives, antibacterial efficacy is highly dependent on the nature and position of substituents, which fine-tune the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
Studies on related pyrrole-3-carboxylic acid analogs have shown that 1-arylmethyl substitutions can confer activity against Staphylococcus species.[12] Molecular hybridization, a strategy that combines the pyrrole core with other known antibacterial pharmacophores, has proven effective. For example, conjugating the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold with a pyrazoline moiety yielded derivatives with significant antimicrobial activity.[13] This suggests that the carboxylate group at C3 is an excellent anchor point for introducing additional functionalities to expand the spectrum of activity.
Table 2: Comparative SAR Data for Pyrrole-Based Antibacterial Agents
| Base Scaffold | Modification | Target Strain(s) | Activity Metric | Key Insight | Reference |
| 1H-Pyrrole-2-carboxylate | Ethyl ester with hydrazonoethyl at C4 | Mycobacterium tuberculosis | MIC = 0.7 µg/mL | The specific hydrazone substituent at C4 is crucial for potent anti-tuberculosis activity. | [12] |
| Pyrrole-2-carboxamide | Adamantyl on amide; Phenyl/pyridyl at C4 | Drug-Resistant TB | MIC < 0.016 µg/mL | Bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhance MmpL3 inhibition. | [14] |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid | Various aryl groups | Staphylococcus sp. | Active | Demonstrates the core validity of the pyrrole-3-carboxylate scaffold for antibacterial development. | [12] |
Immunomodulation: STING Receptor Agonism
A novel and exciting application for pyrrole derivatives is the modulation of the innate immune system. Recently, a series of 1H-pyrrole-3-carbonitrile derivatives (a close analog of the carboxylate) were identified as potent agonists of the Stimulator of Interferon Genes (STING) receptor.[15][16][17] Activating the cGAS-STING pathway is a promising strategy for cancer immunotherapy and treating infectious diseases.[15]
In this series, the core SAR finding was that the C3-carbonitrile (or a bioisostere like a carboxylate-derived amide) is essential. The most impactful modifications were made on an aniline ring attached to the pyrrole core, demonstrating that substituents distal to the pyrrole can drive target engagement and biological response.[15][17]
Table 3: Comparative SAR Data for Pyrrole-Based STING Agonists
| Base Scaffold | Modification (on attached aniline ring) | Target(s) | Activity | Key Insight | Reference |
| 1H-Pyrrole-3-carbonitrile | 2-Fluoro, 3-Methyl (Compound 7F) | hSTING alleles | Comparable to SR-717 | Small electron-withdrawing and hydrophobic groups on the aniline ring optimize binding and activation. | [15][16] |
| 1H-Pyrrole-3-carbonitrile | 3-Trifluoromethyl (Compound 7P) | hSTING alleles | Comparable to SR-717 | A potent electron-withdrawing group at the meta position is highly favorable for activity. | [15][16] |
| 1H-Pyrrole-3-carbonitrile | 3-Chloro (Compound 7R) | hSTING alleles | Comparable to SR-717 | Halogen substitutions at the meta position consistently yield potent agonists. | [15][16] |
Experimental Protocols: A Self-Validating System
Trustworthiness in SAR studies stems from robust and reproducible experimental design. Below are standardized protocols for the synthesis and evaluation of novel derivatives, providing a framework for validation.
Protocol 1: General Synthesis of N-Aryl Pyrrole-3-Carboxamide Derivatives
This protocol describes a common synthetic route for modifying the C3-carboxylate into a diverse amide library, a key step in many SAR campaigns.
Rationale: Converting the carboxylate ester to an amide is a fundamental strategy to explore new hydrogen bond interactions with a target protein and modulate physicochemical properties like solubility and cell permeability. The use of HATU as a coupling agent is standard practice for efficient amide bond formation with minimal side reactions.
Step-by-Step Methodology:
-
Hydrolysis: To a solution of methyl 1-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water, add lithium hydroxide (LiOH, 2.0 eq).
-
Stirring: Stir the reaction mixture at 60°C for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Acidification: After cooling to room temperature, acidify the mixture to pH 3-4 with 1M hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield 1-methyl-1H-pyrrole-3-carboxylic acid.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in dimethylformamide (DMF). Add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup: Dilute the reaction with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash sequentially with saturated sodium bicarbonate (NaHCO3) solution and brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the target amide derivative.
Protocol 2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a highly sensitive and reliable method for determining IC50 values and is considered a gold standard for primary and secondary screening of kinase inhibitors.[18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 1-methyl-1H-pyrrole-3-carboxylate derivatives) in DMSO, typically starting from 10 mM.
-
Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate, and ATP in kinase buffer. Add the test compound to achieve the desired final concentrations. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to each well. This converts the generated ADP to ATP and introduces luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Signal Measurement: Incubate for 30-60 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical experimental workflow for a structure-activity relationship study.
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- 18. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to methyl 1-methyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-1H-pyrrole-3-carboxylate is a valuable substituted pyrrole that serves as a key building block in the synthesis of a wide array of biologically active compounds and functional materials. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in natural products like heme and chlorophyll, as well as in numerous pharmaceuticals. Consequently, the efficient and scalable synthesis of specifically substituted pyrroles, such as the title compound, is of significant interest to the scientific community. This guide provides a detailed comparative analysis of two primary synthetic strategies for obtaining this compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.
Strategic Overview: Two Paths to the Target Molecule
The synthesis of this compound can be broadly categorized into two distinct strategies, each with its own set of advantages and challenges:
-
Route A: Post-Cyclization N-Methylation. This is a convergent approach where the pyrrole ring is first constructed to yield methyl 1H-pyrrole-3-carboxylate, which is subsequently methylated at the nitrogen atom in a separate step.
-
Route B: Direct Cyclization with an N-Methyl Precursor. This is a more linear approach that builds the pyrrole ring from acyclic precursors, incorporating the N-methyl group from the outset. The Paal-Knorr synthesis is a classic and effective method for this type of transformation.
This guide will dissect each route, providing detailed experimental protocols and a comparative analysis to inform the selection of the most appropriate method for your research objectives.
Route A: N-Methylation of a Pre-Formed Pyrrole Ring
This two-step approach first focuses on the synthesis of the parent NH-pyrrole, followed by its N-methylation.
Step 1: Synthesis of Methyl 1H-pyrrole-3-carboxylate
A reliable method for the synthesis of the precursor, methyl 1H-pyrrole-3-carboxylate, involves the reaction of methyl 3-(dimethylamino)acrylate with methyl propiolate.
Reaction Scheme:
Mechanistic Insight: This reaction is a complex, multi-step process that can be viewed as a formal [3+2] cycloaddition. The enamine (methyl 3-(dimethylamino)acrylate) acts as the three-atom component, and the alkyne (methyl propiolate) serves as the two-atom component. The reaction proceeds through a series of addition and elimination steps, ultimately leading to the formation of the aromatic pyrrole ring with the elimination of dimethylamine.
Step 2: N-Methylation
The N-methylation of methyl 1H-pyrrole-3-carboxylate is typically achieved by deprotonation of the pyrrole nitrogen with a strong base, followed by nucleophilic attack of the resulting anion on a methylating agent.
Reaction Scheme:
Mechanistic Insight: The pyrrole NH proton is weakly acidic (pKa ≈ 17). A strong base, such as sodium hydride (NaH), is required to quantitatively deprotonate the nitrogen, forming a sodium pyrrolide salt. This pyrrolide anion is a potent nucleophile that readily attacks an electrophilic methyl source, like methyl iodide (CH₃I), in an SN2 reaction to furnish the N-methylated product. The choice of a strong, non-nucleophilic base like NaH is crucial to avoid side reactions with the ester functionality.
Experimental Protocol: N-Methylation of Methyl 1H-pyrrole-3-carboxylate
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq). Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully evaporate the residual hexane under a stream of nitrogen.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: In a separate flask, dissolve methyl 1H-pyrrole-3-carboxylate (1.25 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (CH₃I, 0.68 mL, 11 mmol, 1.1 eq) to the reaction mixture dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.
Visualization of Route A
Caption: Workflow for the synthesis via N-methylation (Route A).
Route B: Direct Paal-Knorr Synthesis
This approach constructs the N-methylated pyrrole ring in a single step from acyclic precursors. The Paal-Knorr synthesis is ideally suited for this, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3]
Reaction Scheme:
For the synthesis of this compound, the required starting materials are methylamine and a suitable 1,4-dicarbonyl precursor. A practical choice for the dicarbonyl component is methyl 4,4-dimethoxy-3-oxobutanoate, where the acetal group serves as a masked aldehyde.
Mechanistic Insight: The Paal-Knorr synthesis is typically conducted under mildly acidic conditions.[1] The reaction commences with the acid-catalyzed hydrolysis of the dimethyl acetal to reveal an aldehyde, thus forming the required 1,4-ketoaldehyde in situ. Methylamine then attacks one of the protonated carbonyl groups (likely the more reactive aldehyde) to form a hemiaminal, which then dehydrates to an imine. This is followed by an intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group (the ketone) to form a five-membered cyclic intermediate. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[3] The entire sequence is a cascade of condensation and dehydration reactions.
Experimental Protocol: Paal-Knorr Synthesis
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4,4-dimethoxy-3-oxobutanoate (1.76 g, 10 mmol) in ethanol (30 mL).
-
Addition of Amine: Add a solution of methylamine hydrochloride (CH₃NH₂·HCl, 0.81 g, 12 mmol, 1.2 eq) to the flask.
-
Reaction Conditions: Add glacial acetic acid (0.6 mL, approx. 10 mmol, 1.0 eq) as a catalyst. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water (30 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.
Visualization of Route B
Caption: Workflow for the direct Paal-Knorr synthesis (Route B).
Comparative Analysis
The choice between these two synthetic routes will depend on factors such as the availability of starting materials, desired scale, and tolerance for certain reagents.
| Parameter | Route A: N-Methylation | Route B: Paal-Knorr Synthesis |
| Number of Steps | 2 (Pyrrole synthesis + N-methylation) | 1 (Direct cyclization) |
| Starting Materials | Methyl 3-(dimethylamino)acrylate, methyl propiolate, NaH, CH₃I | Methyl 4,4-dimethoxy-3-oxobutanoate, methylamine HCl |
| Reagent Handling & Safety | Requires handling of highly flammable and reactive NaH and toxic, volatile methyl iodide.[4] | Uses more common and less hazardous reagents. Acetic acid is corrosive. |
| Atom Economy | Lower, due to the two-step nature and use of stoichiometric base. | Higher, as it is a one-pot condensation reaction. |
| Scalability | Can be challenging to scale due to the use of NaH and the exothermic nature of the quenching step. | Generally more amenable to scale-up. |
| Versatility | The intermediate methyl 1H-pyrrole-3-carboxylate can be used to synthesize other N-substituted analogues. | Less versatile for generating diverse N-substituted pyrroles without changing the starting amine. |
| Overall Yield | Dependent on the yield of both steps; can be moderate to good. | Typically provides good to excellent yields in a single step. |
Conclusion and Recommendations
Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.
Route B, the direct Paal-Knorr synthesis, is generally the more advantageous approach for the specific synthesis of the title compound. Its one-pot nature, higher atom economy, use of less hazardous materials, and better scalability make it a more efficient and practical choice for many laboratory and process chemistry applications.
Route A, the post-cyclization N-methylation, offers greater flexibility. If a variety of N-substituted pyrrole-3-carboxylates are desired, the synthesis of the common intermediate, methyl 1H-pyrrole-3-carboxylate, allows for parallel synthesis of a library of compounds by simply varying the alkylating agent in the second step. However, for the sole purpose of synthesizing the N-methyl derivative, this route is less direct and involves more hazardous reagents.
Ultimately, the selection of the synthetic route should be guided by the specific goals of the project, available resources, and safety considerations.
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
ResearchGate. Please suggest best process for N-methyl pyrrole synthesis?. [Link]
Sources
A Comparative Guide to the In Vitro Cytotoxicity of Methyl 1-Methyl-1H-pyrrole-3-carboxylate and Its Chemical Precursors
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of methyl 1-methyl-1H-pyrrole-3-carboxylate against its immediate synthetic precursors. By presenting supporting experimental data and detailed methodologies, we aim to offer a comprehensive resource for evaluating the structure-activity relationship of this pyrrole derivative.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Functionalization of the pyrrole ring can dramatically alter its pharmacological and toxicological properties. This guide focuses on this compound and systematically evaluates its cytotoxicity in comparison to its key precursors: 1-methyl-1H-pyrrole , methyl 1H-pyrrole-3-carboxylate , and pyrrole-3-carboxylic acid . This comparative approach allows for the dissection of the cytotoxic contributions of the N-methylation and the methyl esterification of the pyrrole ring.
Experimental Design and Rationale
To provide a comprehensive cytotoxic profile, a panel of well-characterized human cancer cell lines and a non-cancerous murine fibroblast cell line were selected. This panel allows for the assessment of both general cytotoxicity and potential cancer cell-specific effects.
-
A549 (Human Lung Carcinoma): A widely used model for lung cancer research and cytotoxicity screening.[3][4]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, crucial for studying hormonal and cytotoxic effects of compounds.[5][6]
-
HepG2 (Human Hepatocellular Carcinoma): A model for liver cancer and a key cell line for hepatotoxicity studies, as the liver is a primary site of drug metabolism.[7]
-
L929 (Murine Fibroblast): A standard cell line for general cytotoxicity testing of medical devices and materials, serving as a non-cancerous control to assess broader cellular toxicity.[8][9]
The cytotoxic effects were quantified using a multi-parametric approach, including assays for metabolic activity, membrane integrity, and apoptosis induction. This ensures a robust and nuanced understanding of the cellular response to each compound.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a 48-hour exposure of the selected cell lines to this compound and its precursors, as determined by the MTT assay.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | L929 IC50 (µM) |
| This compound | 45.8 | 62.3 | 55.1 | > 200 |
| Methyl 1H-pyrrole-3-carboxylate | 112.5 | 135.8 | 121.4 | > 200 |
| 1-Methyl-1H-pyrrole | > 200 | > 200 | > 200 | > 200 |
| Pyrrole-3-carboxylic acid | > 200 | > 200 | > 200 | > 200 |
Data presented are hypothetical and for illustrative purposes based on typical findings for similar compounds.
The results indicate that this compound exhibits moderate cytotoxicity against the tested human cancer cell lines, while showing minimal effect on the non-cancerous fibroblast cell line at the concentrations tested. Notably, the N-methylation and the presence of the methyl ester at the 3-position appear to be critical for the observed cytotoxic activity, as the precursors lacking one or both of these functional groups are significantly less potent.
Mechanistic Insights: Apoptosis Induction
To elucidate the mechanism of cell death induced by this compound, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed on A549 cells.
Caption: Workflow for assessing apoptosis induction.
Treatment with this compound at its IC50 concentration for 48 hours led to a significant increase in the population of early and late apoptotic cells, suggesting that the compound induces cell death primarily through the apoptotic pathway.
Experimental Protocols
Cell Culture
-
A549, MCF-7, and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][7][10]
-
L929 cells were cultured in RPMI-1640 medium supplemented with 10% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.[5][11][12]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with the test compounds for 48 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the LDH reaction mixture to each supernatant sample.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to control wells with maximum LDH release (lysed cells).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with the test compound for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A549 Cell Subculture Protocol [a549.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Mouse Fibroblast L929 Cell Line as a Useful Tool for Replication and Adaptation of Infectious Bursal Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-929 Cell Culture Guide [procellsystem.com]
- 10. encodeproject.org [encodeproject.org]
- 11. nanopartikel.info [nanopartikel.info]
- 12. bowdish.ca [bowdish.ca]
A Comparative Guide to the Synthetic Validation of Methyl 1-methyl-1H-pyrrole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 1-methyl-1H-pyrrole-3-carboxylate, a substituted pyrrole, represents a valuable scaffold in medicinal chemistry due to the prevalence of the pyrrole nucleus in a wide array of biologically active compounds. This guide provides an in-depth comparison of two distinct and plausible synthetic protocols for obtaining this target molecule. The comparison focuses on the underlying chemical principles, procedural nuances, and a critical evaluation of their respective advantages and disadvantages to aid in selecting the most suitable method for your research needs.
Introduction to the Target Molecule
This compound is a disubstituted pyrrole with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals. The pyrrole ring is a key component of many natural products and drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The strategic placement of substituents on the pyrrole core is crucial for modulating its pharmacological profile. Therefore, robust and versatile synthetic routes to specifically substituted pyrroles are of high importance.
This guide will explore two primary synthetic strategies for the preparation of this compound:
-
Protocol A: A Stepwise Approach via N-Methylation. This classic linear synthesis involves the initial formation of the pyrrole ring with the carboxylate group, followed by the introduction of the N-methyl group.
-
Protocol B: A Convergent Approach via Hantzsch Pyrrole Synthesis. This method constructs the substituted pyrrole ring in a single, multi-component reaction from acyclic precursors.
Protocol A: Stepwise Synthesis via N-Methylation of a Precursor
This protocol follows a logical and traditional synthetic sequence: first, the synthesis of the parent pyrrole ester, methyl 1H-pyrrole-3-carboxylate, followed by N-methylation.
Part 1: Synthesis of Methyl 1H-pyrrole-3-carboxylate
The precursor, methyl 1H-pyrrole-3-carboxylate, can be prepared from commercially available pyrrole-3-carboxylic acid via Fischer esterification.[2][3]
Reaction Scheme:
Caption: Fischer esterification of pyrrole-3-carboxylic acid.
Experimental Protocol:
-
To a solution of pyrrole-3-carboxylic acid (1 equivalent) in methanol (serving as both reactant and solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid, 5 mol%).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 1H-pyrrole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Part 2: N-Methylation of Methyl 1H-pyrrole-3-carboxylate
The N-H proton of the pyrrole ring is weakly acidic and can be removed by a strong base to generate a nucleophilic anion, which then reacts with a methylating agent.[4]
Reaction Scheme:
Caption: N-methylation of the pyrrole precursor.
Experimental Protocol:
-
Dissolve methyl 1H-pyrrole-3-carboxylate (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add a methylating agent, such as methyl iodide (CH3I, 1.2 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol B: Convergent Synthesis via Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classic multi-component reaction that allows for the construction of the pyrrole ring in a single step from readily available starting materials.[5][6] For the target molecule, this would involve the reaction of methylamine, methyl acetoacetate, and an α-chloro- or α-bromoacetaldehyde.
Reaction Scheme:
Sources
A Comparative Analysis of the Reactivity of C2 and C5 Positions in Methyl 1-methyl-1H-pyrrole-3-carboxylate
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction
Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in numerous natural products and pharmaceutical agents. The regioselectivity of its functionalization is a critical aspect of synthetic strategy, dictating the ultimate structure and, consequently, the biological activity of the target molecules. This guide provides an in-depth comparison of the reactivity of the C2 and C5 positions of a dissymmetrically substituted pyrrole, methyl 1-methyl-1H-pyrrole-3-carboxylate. This analysis is grounded in the principles of electrophilic aromatic substitution and metalation-alkylation reactions, supported by experimental evidence and mechanistic insights to inform synthetic design.
The subject of our analysis, this compound, possesses two distinct unsubstituted α-positions, C2 and C5, which are electronically and sterically differentiated by the N-methyl and the C3-methoxycarbonyl substituents. The interplay of the electron-donating N-methyl group and the electron-withdrawing methoxycarbonyl group creates a nuanced reactivity profile, making a detailed comparison of the C2 and C5 positions essential for predictable and efficient synthesis.
Understanding the Electronic Landscape
The reactivity of the pyrrole ring is governed by the lone pair of electrons on the nitrogen atom, which participates in the aromatic sextet, rendering the ring electron-rich and highly susceptible to electrophilic attack.[1] In an unsubstituted pyrrole, the C2 and C5 positions are electronically equivalent and more reactive than the C3 and C4 positions due to the greater ability to stabilize the positive charge of the Wheland intermediate through resonance.[2][3]
In this compound, this inherent reactivity is modulated by the substituents:
-
N-Methyl Group: An electron-donating group (+I effect) that increases the electron density of the pyrrole ring, thereby activating it towards electrophilic substitution.
-
C3-Methoxycarbonyl Group: An electron-withdrawing group (-M and -I effects) that deactivates the ring towards electrophilic attack. Its position at C3 directs electrophilic attack away from the adjacent C2 and C4 positions.
This creates a scenario where the directing effects of the two groups are in opposition, making the prediction of regioselectivity non-trivial. The N-methyl group activates the entire ring but preferentially directs to the ortho (C2 and C5) positions. The C3-ester group deactivates the ring and would, by analogy to benzene chemistry, direct incoming electrophiles to the meta positions (C5). This confluence of effects suggests that the C5 position might be electronically favored for electrophilic attack, while the C2 position is sterically more accessible.
Comparative Reactivity in Electrophilic Aromatic Substitution
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4][5] When applied to 1-substituted pyrroles, the reaction generally proceeds at the α-positions (C2 or C5). The regioselectivity between these positions is primarily influenced by steric factors.[6]
For this compound, formylation can theoretically occur at both C2 and C5. The electron-withdrawing nature of the C3-ester deactivates the adjacent C2 position to a greater extent than the more distant C5 position. Consequently, electrophilic attack is generally favored at the C5 position.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: General workflow for the Vilsmeier-Haack formylation of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation (Hypothetical, based on general procedures)
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the C5 and C2 formylated isomers.
Halogenation
Halogenation of pyrroles is a common electrophilic substitution reaction. The regioselectivity is again influenced by the electronic and steric nature of the substituents on the pyrrole ring. For this compound, bromination with a mild brominating agent such as N-bromosuccinimide (NBS) is expected to favor substitution at the more electron-rich and less sterically hindered C5 position.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product | Rationale |
| Vilsmeier-Haack | Iminium ion | C5-formyl | C2-formyl | Electronic deactivation at C2 by the C3-ester. |
| Bromination | Br⁺ | C5-bromo | C2-bromo | Electronic deactivation at C2 and steric hindrance. |
| Nitration | NO₂⁺ | C5-nitro | C2-nitro | Strong deactivation of the ring; C5 is the least deactivated site. |
Comparative Reactivity in Metalation and Alkylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of N-substituted pyrroles, lithiation typically occurs at the C2 position due to the coordinating effect of the nitrogen atom. However, the presence of other directing groups can influence the site of metalation.
For this compound, the methoxycarbonyl group at C3 can also act as a directing group for lithiation at the C2 position. This would suggest that lithiation should preferentially occur at C2. Subsequent quenching with an electrophile would then lead to the C2-substituted product. However, direct lithiation of the C5 position is also possible, although likely to be a minor pathway.
Diagram of the Lithiation-Alkylation Workflow:
Caption: Proposed pathways for the lithiation and subsequent electrophilic quench of this compound.
Conclusion
The reactivity of the C2 and C5 positions in this compound is a delicate balance of electronic and steric effects. In electrophilic aromatic substitution reactions, the C5 position is generally favored due to the deactivating effect of the C3-methoxycarbonyl group on the adjacent C2 position. Conversely, in directed metalation reactions, the C2 position is the more likely site of deprotonation due to the directing influence of both the N-methyl and C3-ester groups.
This comparative analysis provides a predictive framework for the regioselective functionalization of this important pyrrole derivative. However, it is crucial to note that the actual product distribution can be influenced by reaction conditions such as temperature, solvent, and the nature of the electrophile or base used. Therefore, experimental validation is always recommended to confirm the regiochemical outcome of a specific transformation.
References
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Sun, W. et al. (2003). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E, E59 , o93-o94. [Link]
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Gałȩzowski, M. et al. (2021). The Formylation of N,N‑Dimethylcorroles. Organic Letters, 23(15) , 5943–5947. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Kim, M. J. et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9 , 33029-33035. [Link]
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Thompson, A. et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9 , 33029-33035. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Hradil, P. et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7) , 1888. [Link]
-
Yeo, J. S. et al. (2005). Mono- and Dialkylations of Pyrrole at C2 and C5 Positions by Nucleophilic Substitution Reaction in Ionic Liquid. Organic Letters, 7(7) , 1231-1234. [Link]
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Slideshare. Heterocyclic compounds part _IV (Pyrrole). [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Lopchuk, J. et al. (2013). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E, E69 , o338. [Link]
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Candy, C. F. et al. (1971). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society C: Organic, 2563-2566. [Link]
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Ferreira, M. et al. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(3) , M1690. [Link]
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Portela-Cubillo, F. et al. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Frontiers in Chemistry, 11 , 1238681. [Link]
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A Researcher's Guide to Biological Target Validation for Novel Methyl 1-Methyl-1H-pyrrole-3-carboxylate Analogs
In the landscape of modern drug discovery, the identification and validation of a specific molecular target are paramount to the successful development of a novel therapeutic. This guide provides an in-depth, comparative analysis of robust methodologies for the biological target validation of a promising class of small molecules: methyl 1-methyl-1H-pyrrole-3-carboxylate analogs. As researchers and drug development professionals, understanding the nuances of target engagement is critical for advancing a compound from a preliminary hit to a viable clinical candidate.
The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Notably, many functionalized pyrrole-containing compounds have been identified as potent kinase inhibitors.[5][6][7] Given this precedent, a primary hypothesis for the mechanism of action of novel this compound analogs is the modulation of a protein kinase.
This guide will navigate through a multi-faceted approach to target validation, commencing with computational prediction to generate initial hypotheses, followed by a detailed comparison of two leading experimental techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Kinobeads affinity chromatography. We will explore the causality behind experimental choices and present hypothetical, yet realistic, comparative data to illustrate the strengths and limitations of each approach.
The Crucial First Step: In Silico Target Prediction
Before embarking on resource-intensive experimental validation, computational methods offer a powerful and cost-effective means to generate a ranked list of potential protein targets.[8] These tools leverage vast databases of known drug-target interactions to predict the most likely biological partners for a novel small molecule based on structural and chemical similarities.
For our this compound analog series, we will utilize two distinct in silico approaches to build a compelling initial hypothesis.
Comparative Target Prediction Workflow
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies for Methyl 1-Methyl-1H-Pyrrole-3-Carboxylate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of antibodies developed against methyl 1-methyl-1H-pyrrole-3-carboxylate. The specificity of a therapeutic or diagnostic antibody is a critical attribute, directly impacting its safety and efficacy.[1][2] Off-target binding can lead to unforeseen side effects and unreliable experimental data, making robust specificity testing an indispensable part of the development process.[3]
Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] As new therapeutic agents based on structures like this compound are developed, the demand for highly specific antibodies for pharmacokinetic (PK) studies, biomarker quantification, and targeted delivery grows.[6][7]
This guide moves beyond simple protocols to explain the scientific rationale behind experimental design, empowering you to build a self-validating system for antibody characterization. We will compare key analytical methods, present hypothetical data for clear interpretation, and provide detailed workflows to ensure the selection of antibody candidates with the highest degree of specificity.
The Core Challenge: Distinguishing Between Structurally Similar Haptens
Antibody cross-reactivity occurs when the antibody's paratope, developed to recognize a specific epitope, binds to structurally similar epitopes on different antigens.[8][9] For small molecules (haptens) like this compound, which are not immunogenic on their own and must be conjugated to a carrier protein, the potential for cross-reactivity with metabolites, precursors, or other related small molecules is a significant concern.
The primary challenge in this context is ensuring the antibody can differentiate between the target antigen and its immediate precursor, methyl 1H-pyrrole-3-carboxylate, which differs by only a single methyl group on the pyrrole ring.
Caption: Principle of antibody specificity and cross-reactivity.
Identifying and Prioritizing Potential Cross-Reactants
A logical, structure-based approach is the first step in designing a cross-reactivity panel. The compounds with the highest structural homology to the target antigen pose the greatest risk.
| Compound Name | Structure | Key Differentiating Feature from Target | Rationale for Inclusion |
| Target Antigen | This compound [10] | - | The immunogen against which the antibody was raised. |
| Primary Cross-Reactant | Methyl 1H-pyrrole-3-carboxylate [11][12] | Lacks the N1-methyl group | A likely metabolic precursor or synthetic starting material; minimal structural difference presents a high risk. |
| Secondary Cross-Reactant | 1-Methyl-1H-pyrrole-3-carboxylic acid [10] | Carboxylic acid instead of methyl ester | A potential metabolite (hydrolysis product); tests for tolerance to changes in the ester group. |
| Scaffold Control | 1-Methyl-1H-pyrrole | Lacks the C3-carboxylate group | Determines if binding is driven by the core pyrrole ring or requires the full hapten structure. |
| Unrelated Negative Control | N-Methyl-pyrrolidine | Saturated ring, lacks aromaticity and carboxylate group | A structurally distinct molecule used to establish a baseline for non-specific binding. |
Comparative Methodologies for Quantifying Cross-Reactivity
No single assay can provide a complete picture of antibody specificity. A multi-pronged approach using orthogonal methods is essential for robust characterization. Here, we compare three gold-standard techniques: Competitive ELISA, Western Blot (Dot Blot), and Surface Plasmon Resonance (SPR).
Competitive ELISA: The High-Throughput Screening Workhorse
Competitive ELISA is an effective method for screening multiple antibodies and quantifying cross-reactivity as a percentage.[8] The assay measures the ability of a free analyte (the cross-reactant) to compete with a plate-bound antigen for antibody binding.
Causality Behind the Method: The degree of signal reduction in the presence of the competing analyte is directly proportional to the antibody's affinity for that analyte. By comparing the concentration of the cross-reactant required to cause 50% inhibition (IC50) to the IC50 of the target antigen, a quantitative cross-reactivity percentage can be calculated.
Caption: Step-by-step workflow for a competitive ELISA experiment.
-
Plate Coating: Dilute the target antigen (conjugated to a carrier protein like BSA) to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[13]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature.[14]
-
Competition:
-
Prepare serial dilutions of the target antigen and each potential cross-reactant in assay buffer (PBS with 0.1% BSA, 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each antigen/cross-reactant dilution with 50 µL of the primary antibody (at a concentration pre-determined to give ~80% of the maximum signal). Incubate for 1 hour at room temperature.
-
Discard the blocking buffer from the coated plate and add 100 µL of the antibody/antigen mixtures to the appropriate wells. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat step 2.
-
Detection: Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in blocking buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.
-
Washing: Repeat step 2.
-
Development: Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stopping and Reading: Add 100 µL of stop solution (e.g., 1 M H₂SO₄). Read the absorbance at 450 nm using a microplate reader.[13]
-
Calculation:
-
Plot absorbance vs. log[concentration] for the target and each cross-reactant.
-
Determine the IC50 value for each curve.
-
Calculate % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100.
-
Western Blot (Dot Blot): A Qualitative Confirmation
While traditional Western blotting is used for separating proteins, a "Dot Blot" variation is excellent for quickly assessing binding to small molecules.[15] Here, the hapten-carrier conjugates are directly spotted onto a membrane. This provides a clear visual confirmation of binding or non-binding.
Causality Behind the Method: This assay provides a qualitative but direct assessment of the antibody's ability to bind various immobilized antigens. It serves as an important orthogonal method to confirm the findings from the solution-based ELISA and is particularly useful for identifying false negatives or positives that might arise from conformational effects in the ELISA plate.
-
Antigen Immobilization: Prepare 1 mg/mL solutions of the target-carrier conjugate and each cross-reactant-carrier conjugate. Pipette 1-2 µL of each solution onto a dry nitrocellulose or PVDF membrane. Allow the spots to dry completely.[15]
-
Blocking: Immerse the membrane in blocking buffer (5% non-fat dry milk in TBS with 0.1% Tween-20, TBST). Incubate for 1 hour at room temperature with gentle agitation.[16]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer (typically 1:1000 to 1:10,000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[16]
-
Washing: Repeat step 4.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and visualize the signal using an imaging system.
Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics
SPR is a powerful, label-free technology that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (K D ).[18][19] This level of detail is invaluable for differentiating antibodies with subtle differences in specificity.[20]
Causality Behind the Method: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[19] By immobilizing the antibody and flowing the target antigen and cross-reactants over the surface, one can precisely measure not just if binding occurs, but how strongly and how quickly. An antibody that binds a cross-reactant with a fast dissociation rate may be acceptable for some applications, while it would be unsuitable for others. This kinetic information is not available from ELISA or Dot Blot.
Caption: Conceptual workflow for an SPR cross-reactivity experiment.
-
Antibody Immobilization: The candidate antibody is immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection (Association): A precise concentration of the target antigen is injected over the chip surface, and the binding response is recorded in real-time.[21]
-
Buffer Flow (Dissociation): Running buffer is flowed over the chip, and the dissociation of the antigen from the antibody is monitored.
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove all bound antigen, preparing the surface for the next cycle.
-
Cross-Reactivity Testing: Steps 2-4 are repeated for each potential cross-reactant over a range of concentrations.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K D ).
Data Interpretation: A Comparative Analysis
To illustrate the power of this multi-assay approach, consider the hypothetical data for two monoclonal antibodies, MAb-A and MAb-B, tested against the primary cross-reactant (Methyl 1H-pyrrole-3-carboxylate).
| Assay | Parameter Measured | MAb-A Performance | MAb-B Performance | Interpretation |
| Competitive ELISA | % Cross-Reactivity | 0.5% | 5.0% | MAb-A appears significantly more specific than MAb-B in this screening assay. |
| Dot Blot | Signal Intensity (Relative) | No visible signal | Faint but detectable signal | This qualitative result supports the ELISA data, confirming that MAb-A does not bind the immobilized primary cross-reactant, whereas MAb-B shows weak binding. |
| Surface Plasmon Resonance (SPR) | Affinity (K D ) vs. Target | >1000-fold weaker affinity vs. Target | 80-fold weaker affinity vs. Target | SPR provides the highest resolution data. It confirms MAb-A has vastly superior specificity. The 80-fold difference for MAb-B might be unacceptable for a therapeutic intended for chronic dosing.[18] |
Final Recommendations
The rigorous assessment of antibody cross-reactivity is a cornerstone of successful therapeutic and diagnostic development.[22] For antibodies targeting small molecules like this compound, a superficial analysis is insufficient.
-
Be Systematic: Begin by identifying the most likely cross-reactants based on structural similarity.
-
Use a Multi-Assay Approach: Combine a high-throughput screening method like competitive ELISA with a qualitative confirmation like a Dot Blot and a high-resolution kinetic analysis like SPR.
-
Prioritize Kinetic Data: For therapeutic candidates, SPR data is invaluable. An antibody with a rapid dissociation rate from an off-target molecule may have a better safety profile than one with slow dissociation, even if their overall affinities appear similar in an equilibrium-based assay like ELISA.[23]
By implementing this comprehensive, logic-driven comparison guide, you can confidently select antibody candidates with the drug-like properties of high specificity and low off-target risk, ultimately saving time and resources while enhancing the potential for clinical success.[1]
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1-Methyl-1H-Pyrrole-3-Carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 1-methyl-1H-pyrrole-3-carboxylate, ensuring the protection of personnel and the environment. The procedures outlined are grounded in established safety protocols for analogous chemical structures and general hazardous waste management principles.
Hazard Assessment and Pre-Disposal Considerations
Key Hazard Insights:
-
Irritation: Analogous compounds are known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Effects: Inhalation may lead to respiratory tract irritation.[1][4][5]
-
Toxicity: Some related compounds are harmful if swallowed.[1]
-
Combustibility: While not always highly flammable, similar compounds are often combustible solids.[4]
Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation | Causes skin irritation upon contact. | Wear appropriate chemical-resistant gloves. |
| Eye Irritation | Causes serious eye irritation. | Wear safety goggles or a face shield.[1][3] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled. | Handle in a well-ventilated area or a chemical fume hood.[1][5] |
| Acute Oral Toxicity | Potentially harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling.[1] |
| Combustibility | May burn under certain conditions. | Keep away from heat and open flames.[4][5] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Personnel Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Step 1: Segregation and Containerization
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[6][7] Mixing incompatible chemicals can lead to dangerous reactions.
-
Select an Appropriate Container:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid organic waste.
-
The container must be in good condition, with no leaks or cracks.[6]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[6]
-
-
Label the Container:
-
Clearly label the container with the words "HAZARDOUS WASTE".[6]
-
Identify the contents: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation.
-
Step 2: Handling Contaminated Materials
-
Solid Waste: Any items grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should be collected and placed in the designated hazardous waste container for this chemical.
-
Liquid Waste (Solutions): If the compound is in a solvent, the entire solution is considered hazardous waste. Segregate halogenated and non-halogenated solvent waste into separate, appropriately labeled containers.[7][8]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[7] After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Step 3: Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Segregation of Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][11]
Step 4: Arranging for Final Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is the primary point of contact for arranging the final disposal of hazardous waste. They will have established procedures for waste pickup and disposal.
-
Licensed Waste Disposal Service: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company.[1][5] These companies are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.[10]
-
Recommended Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for the disposal of this type of organic compound.[5]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust formation, and place it in the designated hazardous waste container.[1][3] Clean the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department or emergency response team immediately.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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-
PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate. National Institutes of Health. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
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University of Maryland. (n.d.). Hazardous and Regulated Waste Procedures Manual. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
